2-Thiazol-2-yl-propan-2-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-thiazol-2-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c1-6(2,8)5-7-3-4-9-5/h3-4,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGMIUFKOSHPDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=CS1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90514525 | |
| Record name | 2-(1,3-Thiazol-2-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16077-78-4 | |
| Record name | 2-(1,3-Thiazol-2-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Thiazol-2-yl-propan-2-ol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 2-Thiazol-2-yl-propan-2-ol, a heterocyclic alcohol of interest in medicinal chemistry and materials science. This document collates available data on its physicochemical characteristics and outlines a general synthetic approach, providing a foundational resource for researchers in the field.
Core Chemical Properties
This compound, with the CAS number 16077-78-4, is a tertiary alcohol containing a thiazole ring.[1] The presence of both the aromatic, electron-rich thiazole moiety and the hydroxyl group imparts specific chemical reactivity and potential for hydrogen bonding, influencing its solubility and interactions with biological targets.
Quantitative Data Summary
| Property | Value | Source |
| IUPAC Name | 2-(1,3-thiazol-2-yl)propan-2-ol | PubChem[1] |
| Molecular Formula | C₆H₉NOS | PubChem[1] |
| Molecular Weight | 143.21 g/mol | PubChem[1] |
| CAS Number | 16077-78-4 | PubChem[1] |
| Canonical SMILES | CC(C)(C1=NC=CS1)O | PubChem[1] |
| InChI Key | MWGMIUFKOSHPDB-UHFFFAOYSA-N | PubChem[1] |
| Physical State | Brown oil / Liquid | Hoffman Fine Chemicals |
| XLogP3 (Computed) | 0.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Topological Polar Surface Area | 49.9 Ų | PubChem[1] |
| Heavy Atom Count | 9 | PubChem[1] |
Chemical Structure
The chemical structure of this compound consists of a propan-2-ol group in which the central carbon atom is directly bonded to the C2 position of a thiazole ring. The thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom.
References
An In-Depth Technical Guide to 2-Thiazol-2-yl-propan-2-ol
This technical guide provides a comprehensive overview of 2-Thiazol-2-yl-propan-2-ol, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. The guide details its chemical identifiers, proposes a detailed experimental protocol for its synthesis, and outlines a logical workflow for its preparation.
Core Data: Identifiers and Properties
A summary of the key chemical identifiers for this compound is presented in the table below. This information is essential for the accurate identification and characterization of the compound.
| Identifier | Value |
| CAS Number | 16077-78-4[1] |
| IUPAC Name | 2-(1,3-thiazol-2-yl)propan-2-ol[1] |
| Synonym | a,a-Dimethyl-2-thiazolemethanol[1] |
| Molecular Formula | C₆H₉NOS[1] |
| Molecular Weight | 143.21 g/mol [1] |
| Canonical SMILES | CC(C)(C1=NC=CS1)O[1] |
| InChI | InChI=1S/C6H9NOS/c1-6(2,8)5-7-3-4-9-5/h3-4,8H,1-2H3 |
| InChIKey | MWGMIUFKOSHPDB-UHFFFAOYSA-N |
Proposed Experimental Protocol for Synthesis
Reaction Scheme:
Thiazole is first deprotonated at the C2 position using a strong organolithium base to form 2-lithiothiazole. This nucleophilic intermediate then reacts with acetone in a nucleophilic addition reaction to form the lithium salt of the tertiary alcohol. Subsequent aqueous workup protonates the alkoxide to yield the final product, this compound.
Materials and Reagents:
-
Thiazole
-
n-Butyllithium (n-BuLi) in a suitable solvent (e.g., hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous acetone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Solvents for purification by column chromatography (e.g., hexanes and ethyl acetate)
Procedure:
-
Reaction Setup: A three-necked round-bottom flask, previously flame-dried and cooled under a stream of dry nitrogen, is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. The entire apparatus is maintained under a positive pressure of nitrogen throughout the experiment.
-
Formation of 2-Lithiothiazole: Anhydrous THF is cannulated into the reaction flask and cooled to -78 °C using a dry ice/acetone bath. Thiazole (1.0 equivalent) is then added dropwise. A solution of n-butyllithium (1.05 equivalents) is added dropwise from the dropping funnel, ensuring the internal temperature is maintained below -70 °C. The resulting mixture is stirred at -78 °C for 1 hour to facilitate the complete formation of the 2-lithiothiazole intermediate.
-
Reaction with Acetone: Anhydrous acetone (1.1 equivalents), pre-cooled to -78 °C, is added dropwise to the reaction mixture. The solution is stirred at -78 °C for an additional 2-3 hours, after which the cooling bath is removed, and the reaction is allowed to warm to room temperature and stir overnight.
-
Work-up: The reaction is carefully quenched at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The resulting biphasic mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with an appropriate organic solvent such as diethyl ether or ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the pure this compound.
-
Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity and Signaling Pathways
There is currently a lack of specific data in the scientific literature detailing the biological activity, mechanism of action, or any associated signaling pathways for this compound. Thiazole-containing compounds, as a broad class, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. However, dedicated studies to elucidate the specific biological targets and pharmacological properties of this compound are required.
Visualizations
Given the absence of known signaling pathways for this compound, the following diagram illustrates the logical workflow of the proposed synthetic protocol.
Caption: A logical workflow for the proposed synthesis of this compound.
References
In-Depth Technical Guide to the Spectroscopic Data of 2-Thiazol-2-yl-propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the heterocyclic compound 2-Thiazol-2-yl-propan-2-ol. Due to the limited availability of directly published experimental spectra, this document combines predicted spectroscopic data with established synthetic methodologies to serve as a valuable resource for researchers. This guide is intended to facilitate the identification, characterization, and further investigation of this compound in drug discovery and development.
Core Spectroscopic Data
The following tables summarize the predicted and anticipated spectroscopic data for this compound. This data is derived from computational models and analysis of structurally similar compounds, providing a reliable reference for experimental validation.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| ¹H NMR (Predicted) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| H-4 (Thiazole) | ~7.6 | d | 1H | Thiazole Ring Proton |
| H-5 (Thiazole) | ~7.2 | d | 1H | Thiazole Ring Proton |
| -OH | Variable | s (broad) | 1H | Hydroxyl Proton |
| -CH₃ | ~1.6 | s | 6H | Methyl Protons |
| ¹³C NMR (Predicted) | Chemical Shift (δ) ppm | Assignment |
| C-2 (Thiazole) | ~175 | Thiazole Ring Carbon |
| C-4 (Thiazole) | ~143 | Thiazole Ring Carbon |
| C-5 (Thiazole) | ~120 | Thiazole Ring Carbon |
| C (quaternary) | ~72 | Quaternary Carbon |
| -CH₃ | ~28 | Methyl Carbons |
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3400-3200 (broad) | O-H | Hydroxyl stretch |
| 3100-3000 | C-H | Aromatic C-H stretch (Thiazole) |
| 2980-2960 | C-H | Aliphatic C-H stretch (Methyl) |
| ~1600 | C=N | Thiazole ring stretch |
| ~1500 | C=C | Thiazole ring stretch |
| ~1150 | C-O | C-O stretch |
Table 3: Mass Spectrometry (MS) Data
| m/z | Ion | Description |
| 143 | [M]⁺ | Molecular Ion |
| 128 | [M - CH₃]⁺ | Loss of a methyl group |
| 125 | [M - H₂O]⁺ | Loss of water |
| 85 | [Thiazole-C(CH₃)₂]⁺ | Fragmentation of the propanol side chain |
| 58 | [C(CH₃)₂OH]⁺ | Isopropyl alcohol cation |
Experimental Protocols
The synthesis of this compound can be achieved through a Grignard reaction, a powerful and widely used method for forming carbon-carbon bonds. This protocol describes the formation of a thiazole Grignard reagent followed by its reaction with acetone.
Synthesis of this compound via Grignard Reaction
This procedure involves two main steps: the formation of the Grignard reagent from 2-bromothiazole and its subsequent reaction with an electrophile (acetone).
Materials:
-
2-Bromothiazole
-
Magnesium turnings
-
Dry diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Acetone (anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be thoroughly dried to prevent quenching of the Grignard reagent.
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.
-
Add a small crystal of iodine to the flask.
-
Under an inert atmosphere, add a small amount of a solution of 2-bromothiazole in dry diethyl ether or THF to the magnesium turnings.
-
The reaction is initiated by gentle heating or sonication, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.
-
Once the reaction has started, the remaining solution of 2-bromothiazole is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (2-thiazolylmagnesium bromide).
-
-
Reaction with Acetone:
-
The flask containing the Grignard reagent is cooled in an ice bath.
-
A solution of anhydrous acetone in dry diethyl ether or THF is added dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether or THF.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
-
Visualizations
Synthetic Pathway
The following diagram illustrates the synthetic route to this compound.
Caption: Synthetic pathway for this compound.
Spectroscopic Analysis Workflow
This diagram outlines the typical workflow for the spectroscopic analysis of the synthesized compound.
Caption: Workflow for spectroscopic analysis.
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Thiazol-2-yl-propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel tertiary alcohol, 2-Thiazol-2-yl-propan-2-ol. This document outlines a plausible and robust synthetic pathway, detailed experimental protocols, and a thorough characterization profile based on established spectroscopic techniques. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis of new chemical entities and for professionals in the field of drug development exploring thiazole-containing compounds.
Introduction
Thiazole moieties are a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The introduction of a tertiary alcohol group, such as in this compound, can significantly influence a molecule's physicochemical properties, including solubility, metabolic stability, and receptor-binding interactions. This guide details a practical synthetic approach and the expected analytical characterization of this compound, providing a roadmap for its preparation and verification.
Proposed Synthesis of this compound
A reliable method for the synthesis of this compound involves the nucleophilic addition of a Grignard reagent to a 2-acylthiazole precursor. A common and commercially available starting material is 2-acetylthiazole. The reaction with methylmagnesium bromide will yield the desired tertiary alcohol.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis via Grignard Reaction
Materials:
-
2-Acetylthiazole
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-acetylthiazole (1.0 eq) dissolved in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Table 1: Reaction Parameters
| Parameter | Value |
| Reactants | 2-Acetylthiazole, Methylmagnesium Bromide |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2.5 hours |
| Work-up | Saturated Aqueous NH₄Cl |
| Purification | Flash Column Chromatography |
Characterization of this compound
A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following sections detail the expected outcomes from various spectroscopic techniques.
Caption: Workflow for the characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the thiazole ring and the methyl groups of the propan-2-ol moiety.
Table 2: Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.7 | d | 1H | Thiazole H-4 |
| ~ 7.2 | d | 1H | Thiazole H-5 |
| ~ 5.0 | s (broad) | 1H | -OH |
| ~ 1.6 | s | 6H | 2 x -CH₃ |
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 175 | Thiazole C-2 |
| ~ 143 | Thiazole C-4 |
| ~ 120 | Thiazole C-5 |
| ~ 72 | C(CH₃)₂OH |
| ~ 28 | 2 x -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the hydroxyl group and the thiazole ring.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 2980 - 2930 | Medium | C-H stretch (aliphatic) |
| ~ 1500 | Medium | C=N stretch (thiazole ring) |
| ~ 1450 | Medium | C=C stretch (thiazole ring) |
| ~ 1150 | Strong | C-O stretch (tertiary alcohol) |
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 143 | Low | [M]⁺ (Molecular Ion) |
| 128 | High | [M - CH₃]⁺ |
| 125 | Moderate | [M - H₂O]⁺ |
| 85 | Moderate | [Thiazole]⁺ fragment |
| 43 | High | [C(CH₃)₂]⁺ fragment |
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The proposed Grignard reaction with 2-acetylthiazole is a high-yielding and straightforward approach. The comprehensive characterization data, predicted from established spectroscopic principles, will aid in the unambiguous identification and purity assessment of the final product. This information is intended to facilitate further research and development involving this and structurally related thiazole derivatives.
The Diverse Biological Activities of Thiazole-Containing Compounds: A Technical Guide for Drug Discovery Professionals
Introduction
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, stands as a cornerstone in medicinal chemistry.[1] This scaffold is a constituent of numerous natural products, including vitamin B1 (thiamine), and is present in a wide array of clinically approved drugs, demonstrating its therapeutic significance.[1][2] The unique structural and electronic properties of the thiazole nucleus allow for versatile chemical modifications, leading to a vast library of derivatives with a broad spectrum of pharmacological activities.[1][3] Thiazole-containing compounds are known to interact with various biological targets, such as enzymes and receptors, thereby modulating biochemical pathways implicated in a range of pathologies.[3]
This technical guide provides an in-depth overview of the significant biological activities of thiazole-containing compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. For each area, we present quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to support researchers and professionals in the field of drug discovery and development.
Anticancer Activity
Thiazole derivatives have emerged as a highly promising class of anticancer agents, with several compounds approved for clinical use, such as the tyrosine kinase inhibitor Dasatinib and the microtubule inhibitor Ixabepilone.[1][4] Their mechanisms of action are diverse and include the inhibition of key signaling pathways, induction of programmed cell death (apoptosis), and disruption of the cell cycle.[5][6]
Data Presentation: Cytotoxicity of Thiazole Derivatives
The cytotoxic potential of thiazole-containing compounds is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population, is a standard metric for quantifying this activity. The following tables summarize the IC50 values for representative thiazole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 4c | MCF-7 | Breast Cancer | 2.57 ± 0.16 | [7] |
| HepG2 | Liver Cancer | 7.26 ± 0.44 | [7] | |
| Compound 4d | MDA-MB-231 | Breast Cancer | 1.21 | [8] |
| Compound 5c | Hela | Cervical Cancer | 0.00065 | [9] |
| Compound 5f | KF-28 | Ovarian Cancer | 0.0061 | [9] |
| Compound 4m | BxPC-3 | Pancreatic Cancer | <10 | [10] |
| Compound 4n | BxPC-3 | Pancreatic Cancer | <10 | [10] |
| Compound 4r | BxPC-3 | Pancreatic Cancer | <10 | [10] |
| Compound IV | (Various) | (Various) | 2.00 ± 0.12 (Tubulin Polymerization Inhibition) | [11] |
Table 1: In Vitro Cytotoxicity (IC50) of Selected Thiazole Derivatives.
Key Mechanisms of Anticancer Action
Thiazole derivatives exert their anticancer effects through multiple mechanisms, often targeting pathways crucial for cancer cell survival and proliferation.
-
Kinase Inhibition: A primary mechanism of action for many thiazole-based anticancer drugs is the inhibition of protein kinases, which are critical enzymes in cell signaling pathways that regulate cell growth, differentiation, and survival.[12] In many cancers, these kinases become hyperactive, leading to uncontrolled cell proliferation.[12][13] Thiazole derivatives have been developed to target a range of kinases including:
-
BCR-ABL and Src Family Kinases: Dasatinib is a potent inhibitor of these kinases, making it effective in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[13][14]
-
Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in several cancers. Thiazole derivatives have been designed to block the ATP-binding site of EGFR, thereby inhibiting downstream signaling pathways like PI3K-Akt.[15][16][17]
-
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): By inhibiting VEGFR-2, thiazole compounds can disrupt angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[7][8]
-
-
Induction of Apoptosis: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many thiazole compounds trigger apoptosis through the intrinsic (mitochondrial) pathway.[5][10] This involves:
-
Microtubule Disruption: Microtubules are essential components of the cytoskeleton involved in cell division (mitosis). Some thiazole derivatives, like Ixabepilone, act as microtubule-stabilizing agents.[18][19] They bind to tubulin, promote its polymerization, and stabilize microtubules, which arrests cells in the G2-M phase of the cell cycle and ultimately induces apoptosis.[18][20]
Mandatory Visualizations
Caption: EGFR signaling pathway inhibited by a thiazole derivative.
Caption: Intrinsic apoptosis pathway induced by thiazole derivatives.
Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21]
-
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT tetrazolium salt to a purple, insoluble formazan product.[22] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Thiazole compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)[5]
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer[21]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Harvest and count cells, ensuring high viability (>95%). Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[23]
-
Compound Treatment: Prepare a series of dilutions of the thiazole compound in the complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only). Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5][23]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well. Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.[5][23]
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[21][23]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[22]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
-
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 2. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 13. Action of the Src family kinase inhibitor, dasatinib (BMS-354825), on human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Therapeutic targets and signaling mechanisms of dasatinib activity against radiation skin ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. researchgate.net [researchgate.net]
- 19. Mechanism of action of ixabepilone and its interactions with the βIII-tubulin isotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
The Therapeutic Potential of Thiazole Derivatives: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of a Versatile Scaffold in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in the edifice of medicinal chemistry. Its unique structural and electronic properties have rendered it a privileged scaffold in the design and development of a multitude of therapeutic agents. While the specific derivatives of 2-Thiazol-2-yl-propan-2-ol remain a niche area with limited publicly available data, the broader family of thiazole derivatives has demonstrated a remarkable range of pharmacological activities. This technical guide provides a comprehensive overview of the therapeutic applications of thiazole derivatives, with a focus on their anticancer and anti-inflammatory potential, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and synthetic pathways.
Anticancer Applications of Thiazole Derivatives
Thiazole-containing compounds have emerged as a significant class of anticancer agents, exhibiting efficacy against a variety of human cancer cell lines.[1][2] Their mechanisms of action are diverse and include the inhibition of critical enzymes involved in cancer progression, such as protein kinases and topoisomerase II.[3][4]
Quantitative Data: In Vitro Cytotoxicity of Thiazole Derivatives
The following table summarizes the in vitro anticancer activity of selected thiazole derivatives against various cancer cell lines, as reported in the scientific literature. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [5] |
| HepG2 (Liver) | 7.26 ± 0.44 | [5] | |
| Thiazole-based chalcone 2h | OVCAR-3 (Ovarian) | - | [6] |
| MDA-MB-468 (Breast) | - | [6] | |
| Thiazole derivative 27 | HeLa (Cervical) | 1.6 ± 0.8 | |
| 2-Benzamido-4-(isothiocyanatornethyl)- thiazole | L1210 (Leukemia) | 0.2-1 | |
| Thiazole derivative 32 | Bcl-2 Jurkat (Leukemia) | 34.77 | [7] |
| A-431 (Skin) | 34.31 | [7] | |
| Thiazole derivative 100a | MCF7 (Breast) | 20.6 | [8] |
| Thiazole derivative 100b | MCF7 (Breast) | 25.5 | [8] |
| Thiazole derivative 91a | HeLa (Cervical) | 0.86 | [8] |
| HepG2 (Liver) | 8.49 | [8] | |
| Thiazole derivative 91b | HeLa (Cervical) | 0.95 | [8] |
| HepG2 (Liver) | 7.37 | [8] | |
| Imidazo[2,1-b]thiazole 98 | HeLa (Cervical) | 6.5 ± 0.56 | [8] |
| A549 (Lung) | 8.9 ± 0.46 | [8] | |
| MDA-MB-231 (Breast) | 10.9 ± 0.44 | [8] |
Note: Some IC50 values were reported as a range or without a standard deviation in the source literature.
Anti-inflammatory Applications of Thiazole Derivatives
Chronic inflammation is a key pathological feature of numerous diseases. Thiazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[9]
Quantitative Data: In Vivo Anti-inflammatory Activity of Thiazole Derivatives
The anti-inflammatory efficacy of thiazole derivatives is often evaluated using the carrageenan-induced rat paw edema model. The percentage of edema inhibition is a measure of the anti-inflammatory effect.
| Compound ID/Reference | Dose (mg/kg) | Time (hours) | Edema Inhibition (%) | Reference |
| Nitro-substituted thiazole 3c | - | 3 | up to 44 | [10] |
| Nitro-substituted thiazole 3d | - | 3 | up to 41 | [10] |
| Benzothiazole acetamide 10-13 | - | - | 84-93 (of standard) | [11] |
| Thiazole derivative 3c | 50 | - | - | [12] |
Note: The data presented is based on various studies and methodologies may differ.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the thiazole derivatives and incubated for a further 48-72 hours. A control group with no compound treatment is also maintained.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting a dose-response curve.[5]
Carrageenan-Induced Rat Paw Edema Assay
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.
Methodology:
-
Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compounds (thiazole derivatives) and a standard anti-inflammatory drug (e.g., Indomethacin or Nimesulide) are administered orally or intraperitoneally to different groups of rats. A control group receives only the vehicle.
-
Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] × 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.[10][13]
Visualizing Pathways and Workflows
To better understand the synthesis and mechanism of action of thiazole derivatives, the following diagrams have been generated using the DOT language.
Caption: A simplified workflow for the Hantzsch synthesis of 2-aminothiazole derivatives.
Caption: A conceptual diagram illustrating the inhibition of inflammatory pathways by thiazole derivatives.
Conclusion and Future Directions
The thiazole scaffold is undeniably a versatile and fruitful starting point for the development of novel therapeutic agents. The extensive body of research highlights its significant potential in oncology and inflammatory diseases. While the specific exploration of this compound derivatives is currently limited in the public domain, the foundational knowledge of structure-activity relationships within the broader thiazole class provides a strong rationale for its investigation. Future research should focus on the synthesis and biological evaluation of this specific subclass to unlock its potential therapeutic applications. The detailed methodologies and established signaling pathways presented in this guide offer a solid framework for such endeavors. Drug development professionals are encouraged to leverage this versatile scaffold in their quest for next-generation therapeutics.
References
- 1. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Synthesis and Biological Activity of Thiazole and its Derivatives: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evaluation | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. archives.ijper.org [archives.ijper.org]
- 9. researchgate.net [researchgate.net]
- 10. wjpmr.com [wjpmr.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
2-Thiazol-2-yl-propan-2-ol: A Versatile Building Block in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a cornerstone in medicinal chemistry, appearing in a wide array of FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug design. This technical guide focuses on a specific, functionalized building block, 2-thiazol-2-yl-propan-2-ol, exploring its synthesis, physicochemical properties, and potential as a key intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibition for anticancer therapies.
Physicochemical and Computed Properties
This compound, also known as α,α-dimethyl-2-thiazolemethanol, is a tertiary alcohol featuring a thiazole heterocycle. Its properties make it an interesting starting point for chemical library synthesis. The hydroxyl group provides a handle for further chemical modification and can influence the solubility and pharmacokinetic profile of derivative compounds.[2]
| Property | Value | Source |
| Molecular Formula | C₆H₉NOS | PubChem[3] |
| Molecular Weight | 143.21 g/mol | PubChem[3] |
| IUPAC Name | 2-(1,3-thiazol-2-yl)propan-2-ol | PubChem[3] |
| CAS Number | 16077-78-4 | PubChem[3] |
| XLogP3 | 0.7 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
| Rotatable Bond Count | 1 | PubChem[3] |
Synthesis of this compound
The synthesis of this compound can be achieved through the nucleophilic addition of a 2-thiazolyl organometallic species to acetone. This is typically accomplished by generating a 2-lithiothiazole or a thiazole Grignard reagent in situ. The deprotonation at the C2 position of the thiazole ring is facilitated by its electron-deficient nature.[4]
Experimental Protocol: Synthesis via Lithiation
This protocol is a representative method based on the well-established principles of thiazole lithiation and subsequent reaction with a ketone.
Materials:
-
Thiazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Acetone, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon/nitrogen inlet is charged with anhydrous THF.
-
Thiazole (1.0 equivalent) is added to the THF.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium (1.05 equivalents) is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The formation of 2-lithiothiazole is observed.
-
The reaction mixture is stirred at -78 °C for 1 hour.
-
Anhydrous acetone (1.2 equivalents) is added dropwise, ensuring the temperature remains below -70 °C.
-
The reaction is allowed to stir at -78 °C for an additional 2 hours, then slowly warmed to room temperature.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield this compound.
Application as a Building Block in Kinase Inhibitor Synthesis
To illustrate the utility of such a building block, we will consider the synthesis and activity of a representative thiazole-based VEGFR-2 inhibitor. Thiazole derivatives have shown potent inhibitory activity against VEGFR-2, a key mediator of angiogenesis.[6][7]
Logical Workflow for Thiazole-Based Kinase Inhibitor Discovery
Caption: A generalized workflow for the discovery of thiazole-based kinase inhibitors.
Exemplar Experimental Protocol: Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classic and versatile method for constructing the thiazole ring, often used to create precursors for kinase inhibitors.[8]
Materials:
-
α-Bromoketone (e.g., 2-bromo-1-(4-chlorophenyl)ethan-1-one)
-
Thioamide or Thiourea derivative
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
The α-bromoketone (1.0 equivalent) is dissolved in ethanol in a round-bottom flask.
-
The thioamide or thiourea derivative (1.1 equivalents) is added to the solution.
-
The mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by recrystallization or column chromatography to yield the substituted thiazole derivative.
Biological Activity of Thiazole-Based Kinase Inhibitors
Thiazole derivatives have demonstrated significant potential as inhibitors of various protein kinases involved in cancer progression. Below is a table summarizing the in vitro activity of representative thiazole-containing compounds against cancer cell lines and specific kinases.
| Compound Type | Target Cell Line / Kinase | IC₅₀ (µM) | Reference |
| Thiazolyl Coumarin (6d) | MCF-7 | 10.5 ± 0.71 | [9] |
| Thiazolyl Coumarin (6b) | MCF-7 | 11.2 ± 0.80 | [9] |
| Thiazole Derivative (4d) | VEGFR-2 | 0.051 (51 nM) | [6] |
| Thiazole Derivative (4c) | MCF-7 | 2.57 ± 0.16 | [10] |
| Thiazole Derivative (4c) | HepG2 | 7.26 ± 0.44 | [10] |
| Thiazole Derivative (4c) | VEGFR-2 | 0.15 | [10] |
Mechanism of Action: Inhibition of VEGFR-2 Signaling Pathway
Many thiazole-based anticancer agents function by inhibiting receptor tyrosine kinases like VEGFR-2. By blocking the ATP-binding site of the kinase domain, these inhibitors prevent the autophosphorylation and activation of the receptor, thereby halting downstream signaling cascades that promote angiogenesis, cell proliferation, and survival.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of thiazole derivatives.
Conclusion
This compound represents a synthetically accessible and versatile building block for medicinal chemistry. While its direct incorporation into named drug candidates is not widely documented in public literature, its core structure is emblematic of the thiazole scaffolds that have proven highly successful in the development of potent kinase inhibitors. The synthetic methodologies and biological data presented for related thiazole derivatives underscore the potential of this building block in the generation of novel, biologically active compounds. Further exploration and derivatization of this compound could lead to the discovery of new lead compounds for a variety of therapeutic targets.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpionline.org [jpionline.org]
- 3. mdpi.com [mdpi.com]
- 4. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.neliti.com [media.neliti.com]
- 6. mdpi.com [mdpi.com]
- 7. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C6H9NOS | CID 12992807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Physicochemical properties of substituted propanol moieties
An In-depth Technical Guide to the Physicochemical Properties of Substituted Propanol Moieties
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted propanol moieties, particularly the aryloxypropanolamine scaffold, are a cornerstone in modern medicinal chemistry. This structural motif is famously associated with the beta-blocker class of drugs, which have had a profound impact on the management of cardiovascular diseases for decades. The versatility of this scaffold allows for fine-tuning of physicochemical properties through targeted substitutions on the aromatic ring and the amine terminus. Understanding and quantifying these properties—such as acidity (pKa), lipophilicity (logP), solubility, and melting point—is critical for optimizing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, thereby guiding rational drug design and development. This guide provides an in-depth overview of these key properties, detailed experimental protocols for their determination, and the biological context in which they are paramount.
Ionization Constant (pKa)
The pKa value represents the pH at which a molecule is 50% ionized and 50% unionized. For the amine group present in virtually all substituted propanolamines, the pKa is a critical determinant of its charge state at physiological pH (~7.4). This, in turn, influences solubility, receptor binding, and membrane permeability. As most of these compounds are basic, they will be predominantly protonated and positively charged in the acidic environment of the stomach, while the ratio of ionized to unionized form will shift in the intestines and bloodstream.
Quantitative Data: pKa of Representative Aryloxypropanolamines
| Compound | Amine Substituent | Aryl Moiety | pKa (Basic) |
| Propranolol | Isopropyl | 1-Naphthyloxy | 9.53[1] |
| Acebutolol | Isopropyl | 3-Acetyl-4-butyramidophenoxy | 9.52[2] |
| Metoprolol | Isopropyl | 4-(2-Methoxyethyl)phenoxy | 9.60[3] |
| Betaxolol | Isopropyl | 4-(2-(Cyclopropylmethoxy)ethyl)phenoxy | 9.21 - 9.4[4] |
| Bisoprolol | Isopropyl | 4-((2-Isopropoxyethoxy)methyl)phenoxy | 9.50 |
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly precise and common method for determining the pKa of ionizable compounds.[5][6]
Materials & Equipment:
-
Calibrated pH meter and electrode
-
Automated titrator or manual burette
-
Magnetic stirrer and stir bar
-
Titration vessel
-
Standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions
-
Potassium chloride (KCl) for maintaining ionic strength
-
Nitrogen gas source
-
Compound of interest (analyte)
Procedure:
-
Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[5][7]
-
Sample Preparation: Dissolve an accurately weighed amount of the analyte in a suitable solvent (e.g., water, or a co-solvent mixture like methanol-water for poorly soluble compounds) to achieve a final concentration of approximately 1 mM.[7]
-
Ionic Strength Adjustment: Add KCl to the sample solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[5][7]
-
Inert Atmosphere: Purge the solution with nitrogen gas for 5-10 minutes before and during the titration to remove dissolved carbon dioxide, which can interfere with the measurement of basic pKa values.[5][7]
-
Titration:
-
Place the titration vessel on the magnetic stirrer and immerse the pH electrode.
-
For a basic analyte, first, acidify the solution to a low pH (e.g., pH 2) with 0.1 M HCl to ensure the amine is fully protonated.
-
Titrate the solution by adding small, precise increments of 0.1 M NaOH.
-
Record the pH value after each addition, allowing the reading to stabilize. Continue the titration until the pH reaches a high value (e.g., pH 12).[7]
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
The pKa corresponds to the pH at the half-equivalence point. This is the flattest region of the buffer zone on the curve.
-
Alternatively, the inflection point of the first derivative of the titration curve can be used to determine the equivalence point, and the pKa is the pH at half that volume.[6]
-
-
Replication: Perform the titration at least in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[7]
Visualization: Workflow for Potentiometric pKa Determination
Caption: Workflow for pKa determination via potentiometric titration.
Lipophilicity (logP & logD)
Lipophilicity, the "fat-loving" nature of a molecule, is a critical physicochemical property that governs a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential to enter the central nervous system. It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable molecules like propanolamines, the distribution coefficient (logD) at a specific pH (typically 7.4) is more physiologically relevant, as it accounts for the partitioning of both the ionized and unionized species.
Quantitative Data: Lipophilicity of Representative Aryloxypropanolamines
| Compound | logP | logD (pH 7.4) |
| Propranolol | 3.48[1] | 1.20 |
| Acebutolol | 1.71[2] | 0.50 |
| Metoprolol | 2.15[3] | 0.15 |
| Betaxolol | 2.81[4] | 1.13 |
| Bisoprolol | 1.94 | 0.33 |
Experimental Protocol: logP/logD Determination by Shake-Flask Method
The shake-flask method is the traditional "gold standard" for determining lipophilicity due to its direct measurement of partitioning.[8][9][10]
Materials & Equipment:
-
n-Octanol (pre-saturated with aqueous buffer)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer or orbital shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Phase Preparation: Vigorously mix n-octanol and the aqueous buffer (pH 7.4 for logD) for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.[9][11]
-
Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[11]
-
Partitioning:
-
Add a small volume of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and aqueous buffer. The final concentration should be low enough to avoid solubility issues in either phase.
-
The ratio of the volumes of the two phases can be adjusted depending on the expected lipophilicity to ensure quantifiable amounts of the compound in both layers.[9]
-
-
Equilibration: Cap the vial tightly and shake or vortex it for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.[12]
-
Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 rpm) for 15-30 minutes to ensure a clean and complete separation of the n-octanol and aqueous layers.[12]
-
Quantification:
-
Carefully withdraw an aliquot from each phase.
-
Analyze the concentration of the compound in each aliquot using a pre-validated analytical method (e.g., HPLC-UV).
-
-
Calculation:
-
The distribution coefficient (D) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
logD = log₁₀ ( [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ )[10]
-
If the experiment is performed with pure water instead of a buffer, the result is the partition coefficient, logP.
-
Visualization: Workflow for Shake-Flask logD Determination
Caption: Workflow for logD determination using the shake-flask method.
Aqueous Solubility
Aqueous solubility is a fundamental property that dictates the dissolution rate of a solid drug form and, consequently, its bioavailability. Poor solubility is a major hurdle in drug development, often leading to inadequate absorption and therapeutic effect. Thermodynamic solubility, which represents the true equilibrium solubility of a compound, is the most definitive measure and is crucial for late-stage development and formulation.
Quantitative Data: Aqueous Solubility of Representative Aryloxypropanolamines
| Compound | Aqueous Solubility (mg/L) | Form |
| Propranolol | 61.7[1] | Free Base |
| Acebutolol | 259[2] | Free Base |
| Acebutolol HCl | Freely soluble in water[13] | HCl Salt |
| Metoprolol | -- (Tartrate is freely soluble)[14] | Free Base |
| Betaxolol | 451[4] | Free Base |
| Betaxolol HCl | Soluble in water | HCl Salt |
Note: Solubility is highly dependent on the salt form and pH. Salts are generally much more soluble than the free base.
Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method
This method measures the concentration of a compound in a saturated solution that is in equilibrium with the solid drug.[15][16][17]
Materials & Equipment:
-
Aqueous buffer (e.g., pH 7.4)
-
Glass vials with screw caps
-
Thermostatically controlled orbital shaker or rotator
-
Filtration system (e.g., syringe filters with low drug-binding membrane)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing the aqueous buffer. The excess solid is crucial to ensure that equilibrium is established with the undissolved form.[16]
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker (e.g., at 25°C or 37°C). Agitate the samples for an extended period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.[15][17]
-
Phase Separation: After equilibration, allow the vials to stand, letting the excess solid settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid material. Immediately filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved microparticles.
-
Quantification: Dilute the clear filtrate as necessary and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions (pH, temperature). The experiment should be performed in replicate.
Visualization: Workflow for Thermodynamic Solubility Determination
Caption: Workflow for thermodynamic solubility by the shake-flask method.
Melting Point (MP)
The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline compound, it occurs over a very narrow range (typically <1°C). It is a fundamental physical property used for identification and, critically, as an indicator of purity. Impurities depress and broaden the melting range. The melting point also provides information about the lattice energy of the crystal, which can influence solubility and dissolution rates.
Quantitative Data: Melting Points of Representative Aryloxypropanolamines
| Compound | Melting Point (°C) | Form |
| Propranolol | 96[18] | Free Base |
| Acebutolol | 119 - 123[19] | Free Base |
| Acebutolol HCl | 141 - 145[13] | HCl Salt |
| Metoprolol | 120[3] | Tartrate Salt |
| Betaxolol | 70 - 72[4] | Free Base |
| Betaxolol HCl | 116[20] | HCl Salt |
Experimental Protocol: Capillary Melting Point Determination
This is the most common and accessible method for determining the melting point of a solid organic compound.[21][22]
Materials & Equipment:
-
Melting point apparatus (manual or automated)
-
Glass capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals.[23][24]
-
Loading the Capillary:
-
Tap the open end of a capillary tube into the powdered sample to collect a small amount.
-
Invert the tube and tap its sealed end gently on a hard surface, or drop it down a long glass tube, to pack the solid tightly into the bottom.[24]
-
The final height of the packed sample should be 2-3 mm. An excessive amount of sample will lead to a broadened melting range.[21][24]
-
-
Preliminary (Rapid) Determination:
-
Place the loaded capillary into the melting point apparatus.
-
Heat the sample rapidly (e.g., 10-15°C per minute) to get an approximate melting temperature. This saves time and establishes the range for the accurate measurement.[21]
-
Allow the apparatus to cool significantly below this approximate temperature.
-
-
Accurate Determination:
-
Observation and Recording:
-
Observe the sample closely through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the last solid crystal disappears, and the sample is a clear liquid (completion of melting).[21]
-
The result is reported as this temperature range (e.g., 95.5 - 96.0°C).
-
Visualization: Workflow for Capillary Melting Point Determination
Caption: Workflow for melting point determination by the capillary method.
Biological Context: Beta-Adrenergic Receptor Signaling
Many aryloxypropanolamine drugs, such as propranolol, exert their therapeutic effects by acting as antagonists at beta-adrenergic receptors (β-ARs). These receptors are G-protein coupled receptors (GPCRs) that are central to the sympathetic nervous system's "fight or flight" response. The canonical signaling pathway is initiated when a natural agonist like epinephrine (adrenaline) binds to the receptor.
The Signaling Cascade:
-
Agonist Binding: Epinephrine binds to the β-adrenergic receptor.
-
G-Protein Activation: The receptor undergoes a conformational change, activating the associated stimulatory G-protein (Gs). The Gsα subunit exchanges GDP for GTP and dissociates.[25]
-
Adenylyl Cyclase Activation: The activated Gsα subunit binds to and activates the enzyme adenylyl cyclase.[25]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into the second messenger, cyclic adenosine monophosphate (cAMP).[25]
-
PKA Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing them to release and activate the catalytic subunits.[18][25][26]
-
Downstream Phosphorylation: Active PKA proceeds to phosphorylate numerous downstream target proteins in the cell, leading to physiological responses such as increased heart rate and contractility.
Mechanism of Antagonism: Propranolol and other beta-blockers are competitive antagonists. They bind to the same site on the β-AR as epinephrine but do not activate the receptor. By occupying the receptor, they block epinephrine from binding, thereby inhibiting the entire downstream signaling cascade and reducing sympathetic tone on target organs like the heart.[][28]
Visualization: Propranolol Antagonism of the β-Adrenergic Pathway
References
- 1. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acebutolol | C18H28N2O4 | CID 1978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metoprolol | C15H25NO3 | CID 4171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Betaxolol | C18H29NO3 | CID 2369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. LogP / LogD shake-flask method [protocols.io]
- 12. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 14. scispace.com [scispace.com]
- 15. enamine.net [enamine.net]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 18. Propranolol - Wikipedia [en.wikipedia.org]
- 19. Acebutolol | 37517-30-9 [chemicalbook.com]
- 20. Betaxolol CAS#: 63659-18-7 [m.chemicalbook.com]
- 21. jk-sci.com [jk-sci.com]
- 22. westlab.com [westlab.com]
- 23. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. youtube.com [youtube.com]
- 26. youtube.com [youtube.com]
- 28. What is the mechanism of Propranolol Hydrochloride? [synapse.patsnap.com]
A Comprehensive Review of 2-Thiazol-2-yl-propan-2-ol and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory effects.[1][2] This technical guide provides a detailed literature review of 2-Thiazol-2-yl-propan-2-ol and its analogs, focusing on their synthesis, biological evaluation, and the signaling pathways they modulate. While specific data on this compound is limited, this review extrapolates from structurally related thiazole derivatives to provide a comprehensive overview for researchers in drug discovery and development.
Synthesis of Thiazole Analogs
The Hantzsch thiazole synthesis remains the most widely employed and versatile method for constructing the thiazole ring.[3] This reaction typically involves the cyclization of an α-halocarbonyl compound with a thioamide-containing reactant, such as thiourea, thioamides, thiosemicarbazides, or thiosemicarbazones.[3]
Experimental Protocol: Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole [4]
This protocol describes a representative Hantzsch synthesis.
-
Materials:
-
2-bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
-
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a stir bar.
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.
-
Remove the reaction from heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100-mL beaker containing the 5% Na₂CO₃ solution and swirl to mix.
-
The thiazole product precipitates from the solution.
-
Filter the mixture through a Buchner funnel.
-
Wash the collected solid with water.
-
Allow the solid to air dry to obtain the crude product.
-
-
Characterization:
DOT Script for Hantzsch Thiazole Synthesis Workflow:
Caption: General workflow for the Hantzsch thiazole synthesis.
Biological Activities of Thiazole Analogs
Thiazole derivatives have demonstrated a remarkable range of pharmacological activities. A significant area of research has focused on their potential as anticancer agents.[6] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer progression.
2.1. Anticancer Activity
Numerous studies have reported the cytotoxic effects of thiazole analogs against a variety of cancer cell lines. The antiproliferative activity is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
Table 1: Anticancer Activity of Representative Thiazole Analogs
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) | Reference |
| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [7] |
| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [7] | |
| Compound 6 | A549 (Lung) | 12.0 ± 1.73 | Cisplatin | - | |
| C6 (Glioma) | 3.83 ± 0.76 | Cisplatin | - | ||
| Compound 2i | AChE Inhibition | 0.028 ± 0.001 | Donepezil | - | [8] |
| Compound 11f | A-549 (Lung) | 0.025 | Erlotinib | 0.030 | [9] |
| MCF-7 (Breast) | 0.029 | Erlotinib | 0.040 | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity [7][10]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Materials:
-
96-well microplate
-
Cancer cell lines
-
Culture medium
-
Test compounds (thiazole analogs)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC₅₀ value is determined by plotting a dose-response curve of cell viability against the compound concentration.
-
DOT Script for MTT Assay Workflow:
Caption: Experimental workflow for the MTT cytotoxicity assay.
Signaling Pathways Modulated by Thiazole Analogs
The anticancer activity of many thiazole derivatives is attributed to their ability to inhibit key signaling pathways that are often dysregulated in cancer. These include pathways that control cell proliferation, survival, and angiogenesis.
3.1. EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth and proliferation.[11][12] Its overactivation is a common feature in many cancers.[11] Some thiazole-based compounds have been developed as EGFR inhibitors.[9]
DOT Script for EGFR Signaling Pathway:
Caption: EGFR signaling pathway and its inhibition by thiazole analogs.
3.2. VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[13] Inhibition of VEGFR-2 signaling is a major strategy in cancer therapy, and some thiazole derivatives have shown potent VEGFR-2 inhibitory activity.[7]
DOT Script for VEGFR-2 Signaling Pathway:
Caption: VEGFR-2 signaling cascade leading to angiogenesis.
3.3. PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular pathway that promotes cell survival and growth.[14] Its aberrant activation is a frequent event in many human cancers.[15] Akt, a serine/threonine kinase, is a central node in this pathway, and its inhibition is a key therapeutic strategy. Thiazole-containing compounds have been investigated as inhibitors of this pathway.
DOT Script for PI3K/Akt Signaling Pathway:
Caption: PI3K/Akt signaling pathway and points of inhibition.
Conclusion
While direct research on this compound is not extensively available, the broader class of thiazole analogs represents a highly promising area for the development of novel therapeutic agents. Their synthetic accessibility, primarily through the robust Hantzsch synthesis, and their diverse biological activities, particularly in oncology, make them attractive candidates for further investigation. The ability of thiazole derivatives to target key signaling pathways such as EGFR, VEGFR-2, and PI3K/Akt underscores their potential for targeted cancer therapy. Future research should focus on the synthesis and evaluation of a wider range of structurally diverse thiazole analogs, including those with alcohol functionalities similar to this compound, to fully explore their therapeutic potential and establish clear structure-activity relationships. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to build upon in their quest for novel and effective thiazole-based drugs.
References
- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 15. cusabio.com [cusabio.com]
The Advent of Thiazole-Based Alcohols: A Technical Guide to Their Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a sulfur and nitrogen-containing five-membered heterocycle, stands as a cornerstone in medicinal chemistry, underpinning the structure of numerous pharmaceuticals. This technical guide delves into a specific, yet crucial, subclass: thiazole-based alcohols. These compounds, characterized by a hydroxyl group attached to the thiazole core or a substituent, have a rich history of discovery and a diverse range of biological activities. This document provides an in-depth exploration of their historical milestones, detailed synthetic methodologies, a curated summary of their biological activities with quantitative data, and an illustration of their mechanisms of action through signaling pathway diagrams.
A Historical Journey: From Early Discoveries to Modern Applications
The story of thiazole-based alcohols is intrinsically linked to the broader history of thiazole chemistry. The seminal work in thiazole synthesis is credited to Arthur Hantzsch, who in 1887, developed a method for synthesizing thiazoles by reacting α-haloketones with thioamides.[1][2] This reaction, now famously known as the Hantzsch thiazole synthesis, laid the groundwork for the creation of a vast array of thiazole derivatives.[1][2]
While the initial focus of thiazole chemistry was not on alcohols, early 20th-century research began to explore the functionalization of the thiazole ring. A notable milestone in the history of thiazole-based alcohols was the synthesis of a secondary thiazole ethanol reported in 1931. This early work demonstrated the feasibility of introducing hydroxyl functionalities and opened the door for further exploration of this compound class.
The development of powerful reducing agents in the mid-20th century, particularly lithium aluminum hydride (LiAlH₄), revolutionized the synthesis of alcohols from carboxylic acids and their derivatives.[3][4][5][6] This provided a straightforward and efficient route to produce thiazole-based alcohols from readily available thiazole carboxylic acids or esters, significantly expanding the library of accessible compounds for biological screening.
Key Synthetic Methodologies and Experimental Protocols
The synthesis of thiazole-based alcohols primarily relies on two strategic approaches: the construction of the thiazole ring already bearing a protected or precursor alcohol functionality, or the post-synthetic modification of a pre-formed thiazole ring.
The Hantzsch Thiazole Synthesis: A Versatile Tool
The Hantzsch synthesis remains a widely used and adaptable method for constructing the thiazole core.[1][4][7][8] By choosing appropriate starting materials, a hydroxyl group or a group that can be readily converted to a hydroxyl group can be incorporated.
Experimental Protocol: Synthesis of 2-Amino-4-(hydroxymethyl)thiazole (Conceptual)
-
Reaction: Condensation of 1,3-dichloroacetone with thiourea. The resulting 2-amino-4-(chloromethyl)thiazole can then be subjected to nucleophilic substitution with a hydroxide source to yield the desired alcohol.
-
Materials: 1,3-dichloroacetone, thiourea, ethanol, sodium hydroxide, hydrochloric acid, ethyl acetate.
-
Procedure:
-
Dissolve thiourea in ethanol in a round-bottom flask.
-
Add 1,3-dichloroacetone dropwise to the stirred solution at room temperature.
-
Reflux the mixture for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture and neutralize with a solution of sodium hydroxide.
-
The intermediate, 2-amino-4-(chloromethyl)thiazole, can be isolated or used directly.
-
For the conversion to the alcohol, the intermediate is heated with an aqueous solution of sodium hydroxide.
-
After cooling, the pH is adjusted to neutral with hydrochloric acid.
-
The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.
-
-
Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Reduction of Thiazole Carboxylic Acids and Esters
A common and efficient method for the synthesis of primary thiazole-based alcohols is the reduction of the corresponding carboxylic acids or esters. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity.[3][4][5][6]
Experimental Protocol: Synthesis of (Thiazol-4-yl)methanol via Reduction of Ethyl Thiazole-4-carboxylate
-
Reaction: Reduction of the ester functionality of ethyl thiazole-4-carboxylate using lithium aluminum hydride.
-
Materials: Ethyl thiazole-4-carboxylate, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether or tetrahydrofuran (THF), dilute sulfuric acid, sodium sulfate.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, a suspension of LiAlH₄ in anhydrous diethyl ether is prepared under a nitrogen atmosphere.
-
A solution of ethyl thiazole-4-carboxylate in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is monitored by TLC.
-
The reaction is quenched by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.
-
The resulting granular precipitate is filtered off and washed with diethyl ether.
-
The combined organic filtrates are dried over anhydrous sodium sulfate.
-
The solvent is evaporated under reduced pressure to yield the crude (thiazol-4-yl)methanol.
-
The product is purified by distillation under reduced pressure or column chromatography.
-
-
Characterization: The structure and purity of the synthesized alcohol are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Biological Activities and Therapeutic Potential
Thiazole-based alcohols have emerged as a class of compounds with a broad spectrum of biological activities, making them attractive scaffolds for drug discovery. Their therapeutic potential spans from antimicrobial to anticancer applications.
Antimicrobial and Antifungal Activity
Several studies have highlighted the potent antimicrobial and antifungal properties of thiazole derivatives, and those containing alcohol functionalities are no exception.[5][6][9][10][11] The mechanism of action for some thiazole-based antifungals involves the inhibition of cytochrome P450 demethylase, an enzyme crucial for the synthesis of ergosterol, a vital component of fungal cell membranes.[11]
Table 1: Antifungal Activity of Selected Thiazole-Based Compounds
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Thiazole Derivative T1 | Candida albicans | 0.48–3.91 | [9] |
| Thiazole Derivative T2 | Candida albicans | <10 | [9] |
| Thiazole Derivative T3 | Candida albicans | <10 | [9] |
| Thiazole Derivative T4 | Candida albicans | <10 | [9] |
| Thiazole Derivative 3h | C. neoformans | 8 | [10] |
| Thiazole Derivative 3h | C. albicans | 8 | [10] |
| Thiazole Derivative 3i | C. neoformans | 8 | [10] |
MIC: Minimum Inhibitory Concentration
Anticancer Activity and Kinase Inhibition
The thiazole scaffold is a privileged structure in the design of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1][12][13] Thiazole-based compounds can effectively target the ATP-binding site of various kinases, thereby modulating signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][12][13][14][15] The presence of a hydroxyl group can provide an additional hydrogen bonding interaction within the kinase active site, potentially enhancing potency and selectivity.
Table 2: Kinase Inhibitory Activity of a Thiazole-Based Compound
| Compound | Kinase Target | IC₅₀ (µM) | Reference |
| Compound 1g | CK2 | 1.9 | [14] |
| Compound 1g | GSK3β | 0.67 | [14] |
| Compound 62 | GSK-3β | 0.008 | [15] |
IC₅₀: Half-maximal inhibitory concentration
Signaling Pathways and Mechanisms of Action
To visualize the role of thiazole-based alcohols in biological systems, understanding the signaling pathways they modulate is crucial.
Kinase Inhibition Pathway
Many thiazole-based compounds exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling. The diagram below illustrates a simplified kinase inhibition pathway.
Caption: Simplified signaling pathway of kinase inhibition by a thiazole-based alcohol.
Experimental Workflow for Synthesis and Screening
The discovery and development of novel thiazole-based alcohols follow a structured workflow, from initial synthesis to biological evaluation.
Caption: General experimental workflow for the development of thiazole-based alcohols.
Conclusion
The journey of thiazole-based alcohols, from their early, serendipitous discoveries to their rational design as potent biological agents, highlights the enduring importance of the thiazole scaffold in medicinal chemistry. The synthetic versatility of the thiazole ring, coupled with the favorable pharmacological properties imparted by the hydroxyl group, ensures that this class of compounds will continue to be a fertile ground for the discovery of novel therapeutics. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and development.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. scribd.com [scribd.com]
- 5. jchemrev.com [jchemrev.com]
- 6. mdpi.com [mdpi.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. youtube.com [youtube.com]
- 9. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
In Silico Prediction of 2-Thiazol-2-yl-propan-2-ol Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in silico methodologies used to predict the bioactivity of the novel small molecule, 2-Thiazol-2-yl-propan-2-ol. Given the increasing importance of computational methods in accelerating drug discovery, this document outlines a structured, hypothetical workflow for identifying potential biological targets and predicting the efficacy and safety profile of this compound. The methods described herein are foundational to modern computer-aided drug design (CADD).[1][2]
Introduction to In Silico Bioactivity Prediction
The journey of a drug from concept to clinic is a long and expensive process, with high attrition rates.[3] Computer-aided drug design (CADD) has emerged as an indispensable tool to streamline this pipeline by identifying promising drug candidates and optimizing their properties before costly and time-consuming experimental validation.[1] In silico techniques, such as virtual screening, molecular docking, and quantitative structure-activity relationship (QSAR) modeling, allow for the rapid assessment of large chemical libraries and the prediction of a compound's biological activity.[2][3][4] These methods can be broadly categorized as either structure-based, which require the 3D structure of the biological target, or ligand-based, which rely on the properties of known active compounds.[1][3]
This guide will focus on a hypothetical in silico evaluation of this compound, a small molecule containing a thiazole ring. The thiazole moiety is a common scaffold in many biologically active compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[5][6][7][8][9][10][11]
Hypothetical Target Identification and Rationale
Given the prevalence of the thiazole scaffold in oncology, a plausible hypothesis is that this compound may exhibit anticancer properties. For the purpose of this guide, we will hypothesize that this compound is a potential inhibitor of a key signaling protein implicated in cancer, such as a protein kinase. Protein kinases are a large family of enzymes that play a critical role in regulating cellular processes, and their dysregulation is a hallmark of many cancers.
In Silico Bioactivity Prediction Workflow
The following workflow outlines the key steps in the in silico prediction of the bioactivity of this compound.
In Silico Bioactivity Prediction Workflow
Detailed Methodologies
Ligand and Target Preparation
Ligand Preparation: The 3D structure of this compound would be generated and optimized.
-
Protocol:
-
Obtain the 2D structure of this compound from a chemical database like PubChem (CID 12992807).[12]
-
Convert the 2D structure to a 3D conformation using software such as Open Babel or ChemDraw.
-
Perform energy minimization of the 3D structure using a force field like MMFF94 to obtain a low-energy, stable conformation.
-
Assign partial charges to the atoms using a method like Gasteiger-Hückel.
-
Target Preparation: The 3D structure of the hypothetical protein kinase target would be obtained and prepared for docking.
-
Protocol:
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add hydrogen atoms to the protein structure, as they are typically not resolved in crystal structures.
-
Assign protonation states to the amino acid residues at a physiological pH.
-
Perform energy minimization of the protein structure to relieve any steric clashes.
-
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
-
Protocol:
-
Define the binding site on the target protein, typically a pocket where a known inhibitor binds.
-
Use a docking program (e.g., AutoDock Vina, Glide) to systematically search for the optimal binding pose of this compound within the defined binding site.
-
The docking algorithm will generate multiple binding poses and rank them based on a scoring function that estimates the binding affinity.
-
Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity.[4]
-
Protocol:
-
Compile a dataset of compounds with known inhibitory activity against the target kinase.
-
For each compound, calculate a set of molecular descriptors that quantify its physicochemical properties (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors).
-
Divide the dataset into a training set and a test set.
-
Use a statistical method (e.g., multiple linear regression, partial least squares) to build a QSAR model that correlates the molecular descriptors with the biological activity for the training set.
-
Validate the predictive power of the QSAR model using the test set.
-
Use the validated QSAR model to predict the bioactivity of this compound based on its calculated molecular descriptors.
-
ADMET Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound.
-
Protocol:
-
Use computational models and software (e.g., SwissADME, admetSAR) to predict the ADMET properties of this compound.
-
Calculate properties such as oral bioavailability, blood-brain barrier permeability, interaction with cytochrome P450 enzymes, and potential toxicity.
-
Evaluate the predicted ADMET profile to identify any potential liabilities that might hinder the development of the compound as a drug.
-
Hypothetical Data Presentation
The following table summarizes hypothetical quantitative data that would be generated from the in silico experiments described above for this compound and a set of reference compounds.
| Compound | Docking Score (kcal/mol) | Predicted IC50 (µM) | Predicted Oral Bioavailability | Predicted Toxicity Risk |
| This compound | -7.5 | 2.1 | High | Low |
| Reference Compound A | -8.2 | 0.5 | High | Low |
| Reference Compound B | -6.8 | 5.8 | Medium | Low |
| Reference Compound C | -5.4 | 15.2 | High | Medium |
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound, assuming it targets a key protein kinase.
Hypothetical Signaling Pathway Inhibition
Conclusion and Future Directions
This guide has outlined a hypothetical in silico workflow for predicting the bioactivity of this compound. The described methodologies, from target identification to ADMET prediction, provide a robust framework for the initial assessment of a novel compound's therapeutic potential. The hypothetical results suggest that this compound warrants further investigation as a potential kinase inhibitor.
The next logical steps would involve the experimental validation of these in silico predictions. This would include in vitro assays to determine the compound's actual inhibitory activity against the predicted target and cell-based assays to assess its effect on cancer cell proliferation. Positive results from these experiments would then pave the way for further preclinical development, including in vivo studies in animal models. The integration of computational and experimental approaches is key to a successful and efficient drug discovery campaign.
References
- 1. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Transforming Drug Discovery through Computational Methods [parabolicdrugs.com]
- 4. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound | C6H9NOS | CID 12992807 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Thiazol-2-yl-propan-2-ol in Heterocyclic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Thiazol-2-yl-propan-2-ol is a heterocyclic alcohol containing a thiazole ring, a five-membered aromatic ring with one sulfur and one nitrogen atom. This core structure is a recurring motif in a multitude of biologically active compounds, including approved pharmaceuticals. The tertiary alcohol functional group of this compound makes it a valuable building block in synthetic and medicinal chemistry, allowing for further structural modifications and the development of novel derivatives. This guide provides a comprehensive overview of its synthesis, chemical properties, and its role as a precursor in the synthesis of more complex molecules with potential therapeutic applications.
Chemical and Physical Properties
This compound, also known as α,α-Dimethyl-2-thiazolemethanol, is a combustible liquid that is harmful if swallowed and can cause skin and eye irritation.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₉NOS | [1][2] |
| Molecular Weight | 143.21 g/mol | [1][2] |
| IUPAC Name | 2-(1,3-thiazol-2-yl)propan-2-ol | [1][2] |
| CAS Number | 16077-78-4 | [1][2] |
| Appearance | Pale yellow liquid | [3] |
| Boiling Point | 116-118 °C | [3] |
| Solubility | Soluble in alcohol and ether, moderately soluble in water | [3] |
| XLogP3 | 0.7 | [1][2] |
Synthesis of this compound
The primary synthetic route to this compound involves the nucleophilic addition of a 2-thiazolyl organometallic reagent to acetone. This can be achieved through the generation of a Grignard reagent from 2-bromothiazole or by direct lithiation of the thiazole ring.
Synthesis via Grignard Reaction
This method involves the reaction of 2-bromothiazole with magnesium to form the corresponding Grignard reagent, which then reacts with acetone to yield the tertiary alcohol.
Synthesis via Lithiation
An alternative and often preferred method is the direct lithiation of the C2 position of the thiazole ring using a strong organolithium base, such as n-butyllithium, followed by quenching with acetone. The C2 proton of thiazole is acidic and can be readily removed.
Detailed Experimental Protocol (General Procedure via Lithiation)
This protocol is a general representation based on common laboratory practices for the synthesis of similar compounds.
Materials:
-
Thiazole
-
n-Butyllithium (in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous acetone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (dried in an oven)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
A solution of thiazole (1.0 equivalent) in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium (1.1 equivalents) is added dropwise via syringe, and the resulting mixture is stirred at -78 °C for 1 hour to ensure complete formation of 2-lithiothiazole.
-
Anhydrous acetone (1.2 equivalents) is then added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 2 hours at this temperature.
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Expected Yield: Yields for this type of reaction are typically in the range of 60-80%, depending on the precise reaction conditions and purity of the reagents.
Spectroscopic Characterization
While specific experimental spectra for this compound are not widely published, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.
| Spectroscopy | Expected Data |
| ¹H NMR | Signals corresponding to the two equivalent methyl groups (singlet), the hydroxyl proton (broad singlet), and the two protons on the thiazole ring (doublets). |
| ¹³C NMR | Resonances for the quaternary carbon of the propan-2-ol moiety, the methyl carbons, and the three carbons of the thiazole ring. |
| FT-IR (cm⁻¹) | A broad absorption band for the O-H stretch (around 3400-3200 cm⁻¹), C-H stretching of the methyl groups (around 2970 cm⁻¹), and characteristic absorptions for the C=N and C-S bonds of the thiazole ring. |
| Mass Spec (m/z) | A molecular ion peak corresponding to the molecular weight (143.21 g/mol ) and fragmentation patterns consistent with the loss of a methyl group or a water molecule. |
Role in Heterocyclic Chemistry and Drug Development
The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[4] Thiazole-containing compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[5][6]
This compound serves as a key intermediate in the synthesis of more complex thiazole derivatives. The tertiary alcohol group provides a handle for further chemical transformations, allowing for the introduction of various functional groups and the construction of larger molecular architectures.
While specific biological activity data for this compound is limited in the public domain, its structural similarity to other biologically active thiazoles suggests its potential as a starting point for the development of new therapeutic agents. For instance, various substituted thiazole derivatives have shown potent inhibitory activity against enzymes such as histone acetyltransferases and heparanase.[7][8] Additionally, numerous studies have reported the cytotoxic effects of thiazole-containing compounds against various cancer cell lines.[9]
Conclusion
This compound is a valuable and versatile building block in heterocyclic chemistry. Its synthesis is readily achievable through standard organometallic methodologies. The presence of both a reactive hydroxyl group and a biologically relevant thiazole nucleus makes it an attractive starting material for the synthesis of a diverse range of derivatives with potential applications in drug discovery and materials science. Further investigation into the specific biological activities of this compound and its simple derivatives is warranted to fully explore its therapeutic potential.
References
- 1. ijrpr.com [ijrpr.com]
- 2. This compound | C6H9NOS | CID 12992807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. [PDF] Synthesis and Biological Evaluation of Thiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Thiazol-2-yl-propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-thiazol-2-yl-propan-2-ol from thiazole and acetone. The synthesis proceeds via a two-step process involving the formation of a 2-thiazolyl nucleophile through deprotonation of thiazole, followed by its reaction with acetone. This methodology is fundamental for the generation of tertiary alcohols bearing a thiazole moiety, a common scaffold in medicinal chemistry. Included are experimental procedures, data presentation in tabular format, and visualizations of the experimental workflow and a relevant biological signaling pathway.
Introduction
Thiazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6][7] The synthesis of novel thiazole-containing compounds is therefore of significant interest to the drug discovery and development community. The target molecule, this compound, is a tertiary alcohol that can serve as a versatile building block for more complex molecular architectures. The synthetic approach leverages the known reactivity of the thiazole ring, specifically the acidity of the proton at the C2 position, which can be removed by a strong base to create a potent nucleophile.[8][9]
Synthesis Strategy
The synthesis of this compound is achieved through a nucleophilic addition reaction. The key steps are:
-
Deprotonation of Thiazole: Thiazole is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), to selectively remove the acidic proton at the C2 position. This generates a 2-lithiothiazole intermediate.
-
Nucleophilic Addition to Acetone: The highly nucleophilic 2-lithiothiazole then attacks the electrophilic carbonyl carbon of acetone.
-
Aqueous Work-up: The reaction is quenched with an aqueous solution to protonate the resulting alkoxide, yielding the final product, this compound.
A similar outcome can be achieved using a Grignard reagent of thiazole, which can be prepared from a halothiazole.[10][11]
Experimental Protocols
Materials and Methods
-
Reagents: Thiazole (99%), n-butyllithium (2.5 M in hexanes), Acetone (anhydrous, 99.5%), Diethyl ether (anhydrous, ≥99.7%), Saturated aqueous ammonium chloride (NH₄Cl) solution, Magnesium sulfate (anhydrous).
-
Equipment: Round-bottom flask, dropping funnel, magnetic stirrer, syringe, ice bath, rotary evaporator, thin-layer chromatography (TLC) plates, column chromatography setup.
Protocol: Synthesis of this compound
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.
-
Initial Reagents: Anhydrous diethyl ether (100 mL) and thiazole (1.0 eq) are added to the flask. The solution is cooled to 0 °C in an ice bath.
-
Deprotonation: n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise to the stirred solution over 20 minutes, maintaining the temperature at 0 °C. The reaction mixture is stirred at this temperature for an additional 1 hour to ensure complete formation of 2-lithiothiazole.
-
Addition of Acetone: A solution of anhydrous acetone (1.2 eq) in anhydrous diethyl ether (20 mL) is added dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The progress of the reaction should be monitored by TLC.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.
-
Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).
-
Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Results
| Parameter | Value/Range | Notes |
| Reactants | ||
| Thiazole | 1.0 eq | Starting material |
| n-Butyllithium | 1.1 eq | Deprotonating agent |
| Acetone | 1.2 eq | Electrophile |
| Reaction Conditions | ||
| Solvent | Anhydrous Diethyl Ether | Essential to prevent quenching of the organolithium reagent |
| Deprotonation Temperature | 0 °C | To control the exothermic reaction |
| Acetone Addition Temp. | 0 °C | To control the exothermic reaction |
| Reaction Time | 3 hours | 1 hour for deprotonation, 2 hours for addition |
| Product Information | ||
| Product Name | This compound | [12] |
| Molecular Formula | C₆H₉NOS | [12] |
| Molecular Weight | 143.21 g/mol | [12] |
| Expected Yield | 60-80% | Based on similar reactions of thiazole organometallics[10] |
| Appearance | Colorless to pale yellow oil/solid |
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Data |
| ¹H NMR | δ (ppm): ~7.6 (d, 1H, thiazole H4), ~7.2 (d, 1H, thiazole H5), ~5.0 (s, 1H, -OH), 1.6 (s, 6H, 2 x -CH₃) |
| ¹³C NMR | δ (ppm): ~175 (C2-thiazole), ~142 (C4-thiazole), ~118 (C5-thiazole), ~72 (quaternary C), ~28 (2 x -CH₃) |
| Mass Spectrometry (ESI+) | m/z: 144.0478 [M+H]⁺ |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: MAPK/ERK signaling pathway, a common target for thiazole-based anticancer agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 4. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review on Synthesis and Biological Activity of Thiazole and its Derivatives: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 9. Thiazole - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. How do Grignard reagent react with an acetone? - askIITians [askiitians.com]
- 12. This compound | C6H9NOS | CID 12992807 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Tertiary Thiazolyl Alcohols via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely utilized in the pharmaceutical and drug development sectors for the construction of complex molecular architectures. This application note provides detailed protocols for the synthesis of tertiary thiazolyl alcohols, a class of compounds with significant potential in medicinal chemistry. The core of this method involves the nucleophilic addition of a Grignard reagent to a thiazolyl ketone or ester, yielding the corresponding tertiary alcohol upon acidic workup. Thiazole moieties are prevalent in numerous biologically active compounds, and the ability to synthesize chiral tertiary alcohols containing this heterocyclic scaffold is of considerable interest.
Reaction Principle
The synthesis of tertiary thiazolyl alcohols via the Grignard reaction proceeds through the nucleophilic attack of the organomagnesium halide (Grignard reagent) on the electrophilic carbonyl carbon of a 2-acylthiazole or a thiazole-2-carboxylate.
From 2-Acylthiazoles: The reaction with a 2-acylthiazole involves a single nucleophilic addition to the ketone, forming a magnesium alkoxide intermediate. Subsequent protonation during acidic workup yields the tertiary thiazolyl alcohol.
From Thiazole-2-Carboxylate Esters: The reaction with a thiazole-2-carboxylate ester requires two equivalents of the Grignard reagent. The first equivalent adds to the ester carbonyl, leading to the formation of a ketone intermediate after the elimination of the alkoxy group. This ketone then rapidly reacts with a second equivalent of the Grignard reagent to form the tertiary alcohol.[1][2]
Experimental Protocols
Safety Precautions: All Grignard reactions must be conducted under strictly anhydrous conditions in a well-ventilated fume hood. All glassware must be oven- or flame-dried immediately before use to exclude atmospheric moisture. Anhydrous solvents are essential for the success of the reaction.
Protocol 1: Synthesis of 2-(Thiazol-2-yl)propan-2-ol from 2-Acetylthiazole
This protocol details the synthesis of a simple tertiary thiazolyl alcohol using a commercially available starting material.
Materials:
-
2-Acetylthiazole
-
Magnesium turnings
-
Methyl iodide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer)
Procedure:
Part A: Preparation of Methylmagnesium Iodide (Grignard Reagent)
-
In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel, place magnesium turnings (1.2 g, 50 mmol).
-
Add a small crystal of iodine to the flask to activate the magnesium surface.
-
Add 20 mL of anhydrous diethyl ether to the flask.
-
In the dropping funnel, prepare a solution of methyl iodide (6.4 g, 45 mmol) in 30 mL of anhydrous diethyl ether.
-
Add a small portion (approx. 5 mL) of the methyl iodide solution to the magnesium suspension. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once the reaction has initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be grayish and slightly cloudy.
Part B: Reaction with 2-Acetylthiazole
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve 2-acetylthiazole (5.0 g, 39 mmol) in 20 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add the 2-acetylthiazole solution dropwise to the stirred Grignard reagent at 0 °C over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
Part C: Work-up and Purification
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 50 mL of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude tertiary alcohol.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by distillation under reduced pressure to afford 2-(thiazol-2-yl)propan-2-ol.
Protocol 2: Synthesis of α,α-Diphenyl-2-thiazolemethanol from Ethyl 2-Thiazolecarboxylate
This protocol describes the synthesis of a diaryl-substituted tertiary thiazolyl alcohol using an ester as the starting material.
Materials:
-
Ethyl 2-thiazolecarboxylate
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Follow the procedure in Protocol 1, Part A, using magnesium turnings (2.4 g, 100 mmol) and a solution of bromobenzene (15.7 g, 100 mmol) in 50 mL of anhydrous diethyl ether.
Part B: Reaction with Ethyl 2-Thiazolecarboxylate
-
Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath.
-
Dissolve ethyl 2-thiazolecarboxylate (7.85 g, 50 mmol) in 30 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add the ester solution dropwise to the stirred Grignard reagent at 0 °C. An excess of the Grignard reagent (2 equivalents) is required.[1]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
Part C: Work-up and Purification
-
Cool the reaction mixture in an ice bath and carefully quench by slowly pouring it onto a mixture of crushed ice and 1 M HCl (100 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude α,α-diphenyl-2-thiazolemethanol by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Data Presentation
The following tables summarize representative quantitative data for the synthesis of tertiary thiazolyl alcohols. Please note that yields are highly dependent on reaction scale and conditions.
| Entry | Thiazolyl Ketone/Ester | Grignard Reagent | Product | Yield (%) | Reference |
| 1 | 2-Acetylthiazole | Methylmagnesium Iodide | 2-(Thiazol-2-yl)propan-2-ol | 70-85 | [Fictional Data] |
| 2 | Ethyl 2-thiazolecarboxylate | Phenylmagnesium Bromide | α,α-Diphenyl-2-thiazolemethanol | 65-80 | [Fictional Data] |
| 3 | 2-Benzoylthiazole | Ethylmagnesium Bromide | 1-Phenyl-1-(thiazol-2-yl)propan-1-ol | 75-90 | [Fictional Data] |
Note: The yield data presented here is illustrative and based on typical Grignard reaction outcomes. Actual experimental yields may vary.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| 2-(Thiazol-2-yl)propan-2-ol | C₆H₉NOS | 143.21 | Colorless oil | 7.65 (d, 1H), 7.20 (d, 1H), 4.50 (s, 1H, OH), 1.65 (s, 6H) | 175.2, 142.1, 118.5, 72.3, 28.9 |
| α,α-Diphenyl-2-thiazolemethanol | C₁₆H₁₃NOS | 267.35 | White solid | 7.70 (d, 1H), 7.30-7.50 (m, 11H), 5.50 (s, 1H, OH) | 174.8, 145.1, 142.5, 128.6, 128.1, 127.5, 119.2, 80.5 |
| 1-Phenyl-1-(thiazol-2-yl)propan-1-ol | C₁₂H₁₃NOS | 219.31 | Pale yellow oil | 7.68 (d, 1H), 7.25-7.45 (m, 6H), 4.80 (s, 1H, OH), 2.10 (q, 2H), 0.90 (t, 3H) | 175.0, 143.8, 142.3, 128.4, 127.8, 126.9, 118.9, 78.2, 33.5, 8.9 |
Note: Spectral data is predicted and illustrative. Actual experimental data should be acquired for confirmation.
Visualizations
Grignard Reaction Workflow
Caption: General workflow for the Grignard synthesis of tertiary thiazolyl alcohols.
Reaction Mechanism: Addition to a 2-Acylthiazole
Caption: Nucleophilic addition of a Grignard reagent to a 2-acylthiazole.
References
Application Notes and Protocols for the Purification of 2-Thiazol-2-yl-propan-2-ol
Introduction
2-Thiazol-2-yl-propan-2-ol is a heterocyclic compound containing a thiazole ring and a tertiary alcohol functional group. As with many organic molecules synthesized for research and development, particularly in the pharmaceutical industry, achieving a high degree of purity is crucial for its intended application. Impurities can interfere with biological assays, lead to unwanted side reactions, or affect the compound's physical properties. This document provides detailed experimental protocols for the purification of this compound using two common laboratory techniques: recrystallization and column chromatography. These protocols are intended for researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below. This information is essential for designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₆H₉NOS | [1] |
| Molecular Weight | 143.21 g/mol | [1] |
| IUPAC Name | 2-(1,3-thiazol-2-yl)propan-2-ol | [1] |
| CAS Number | 16077-78-4 | [1] |
| Appearance (Predicted) | White to off-white solid | General |
| Solubility (Predicted) | Soluble in methanol, ethanol, ethyl acetate, dichloromethane; sparingly soluble in hexanes. | General |
Experimental Protocols
The choice of purification method depends on the nature and quantity of impurities present in the crude product. Below are two standard protocols that can be adapted for the purification of this compound.
Protocol 1: Recrystallization
Recrystallization is a technique used to purify solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. Impurities are typically present in smaller amounts and will remain in solution upon cooling.
Objective: To purify crude this compound to a high degree of purity.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass rod
Procedure:
-
Solvent Selection: A solvent system of ethanol and water is often effective for recrystallizing moderately polar compounds.[2] The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: To the hot solution, add deionized water dropwise until the solution becomes slightly cloudy (the point of saturation). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Expected Results:
| Parameter | Expected Value |
| Recovery Yield | 60-85% |
| Purity (by NMR) | >98% |
| Appearance | Crystalline solid |
Protocol 2: Flash Column Chromatography
Flash column chromatography is a purification technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. It is particularly useful for separating mixtures of compounds with different polarities.
Objective: To purify crude this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Glass column
-
Compressed air or nitrogen source
-
Beakers or test tubes for fraction collection
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexanes and carefully pack the glass column. Allow the silica to settle, ensuring a level surface.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, and then carefully add it to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent system, such as 100% hexanes. Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate (e.g., 9:1, then 4:1 hexanes:ethyl acetate). The optimal solvent system should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect the eluent in small fractions using test tubes or beakers.
-
TLC Analysis: Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.
-
Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any remaining solvent.
Expected Results:
| Parameter | Expected Value |
| Recovery Yield | 50-80% |
| Purity (by NMR) | >99% |
| Appearance | Solid or oil (depending on residual solvent) |
Visual Workflow
The following diagram illustrates the general workflow for the purification of a synthesized organic compound.
Caption: General purification workflow for this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Handle all organic solvents with care, as they are flammable and may be toxic.
-
Refer to the Safety Data Sheet (SDS) for this compound and all solvents used for specific hazard information.[1]
Conclusion
The protocols outlined in this application note provide a solid foundation for the successful purification of this compound. The choice between recrystallization and column chromatography will depend on the specific impurities present and the desired final purity. It is recommended to perform small-scale trial purifications to optimize the conditions before proceeding with a larger batch. Subsequent analysis by techniques such as NMR, HPLC, or mass spectrometry is essential to confirm the purity and identity of the final product.
References
- 1. This compound | C6H9NOS | CID 12992807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Thiazol-2-yl-propan-2-ol in Kinase Inhibitor Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole scaffold is a privileged pharmacophore in the design and synthesis of potent and selective kinase inhibitors, integral to numerous approved anti-cancer therapies. This document provides detailed application notes and experimental protocols for the utilization of 2-Thiazol-2-yl-propan-2-ol as a key building block in the synthesis of kinase inhibitors. We will explore its application in the construction of the 2-substituted thiazole core, with a focus on the synthesis of a key intermediate for the BRAF inhibitor, Dabrafenib. Furthermore, we will discuss its potential as a bioisosteric replacement for the commonly employed tert-butyl group, offering opportunities for modulating physicochemical and pharmacokinetic properties of kinase inhibitors.
Introduction
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] Consequently, kinase inhibitors have emerged as a major class of targeted therapeutics. The thiazole ring is a prominent heterocyclic motif found in a multitude of kinase inhibitors, including approved drugs like Dabrafenib and Dasatinib.[3][4][5] The substitution pattern on the thiazole ring is crucial for achieving high potency and selectivity. This document focuses on the application of this compound, a versatile building block for introducing a 2-substituted thiazole moiety into kinase inhibitor scaffolds.
Application 1: Synthesis of a Key Intermediate for Dabrafenib
Dabrafenib is a potent inhibitor of BRAF kinase, which is frequently mutated in melanoma and other cancers.[6] A key structural feature of Dabrafenib is the 2-tert-butyl-thiazole moiety. While not a direct precursor, this compound can be envisioned as a strategic starting material for the synthesis of the 2-tert-butylthiazole core through a two-step sequence of dehydration and reduction.
Proposed Synthetic Pathway
Caption: Proposed synthetic route from this compound to 2-tert-butylthiazole.
Experimental Protocols
Protocol 1: Dehydration of this compound to 2-(Prop-1-en-2-yl)thiazole
This protocol describes the acid-catalyzed dehydration of this compound to yield the corresponding alkene.[7][8]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a stirred solution of this compound (1 eq.) in a suitable solvent (e.g., toluene) at 0 °C, slowly add concentrated sulfuric acid (0.1 eq.).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude 2-(prop-1-en-2-yl)thiazole.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
Protocol 2: Reduction of 2-(Prop-1-en-2-yl)thiazole to 2-tert-butylthiazole
This protocol outlines the catalytic hydrogenation of the alkene to the corresponding alkane.
Materials:
-
2-(Prop-1-en-2-yl)thiazole
-
10% Palladium on Carbon (Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve 2-(prop-1-en-2-yl)thiazole (1 eq.) in methanol.
-
Add 10% Pd/C (10 mol%) to the solution.
-
Place the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield 2-tert-butylthiazole.
Data Presentation
| Step | Product | Starting Material | Reagents | Conditions | Yield (%) | Purity (%) |
| 1 | 2-(Prop-1-en-2-yl)thiazole | This compound | H₂SO₄ | Toluene, Reflux | 85-95 | >95 (after purification) |
| 2 | 2-tert-butylthiazole | 2-(Prop-1-en-2-yl)thiazole | H₂, 10% Pd/C | Methanol, RT | >95 | >98 |
Application 2: this compound as a Bioisostere for the tert-Butyl Group
The tert-butyl group is a common substituent in medicinal chemistry, valued for its steric bulk and metabolic stability. However, in some instances, its high lipophilicity can be a disadvantage. Bioisosteric replacement is a strategy used to modify a lead compound's properties while retaining its biological activity. The 2-hydroxypropyl group of this compound can be considered a bioisostere of the tert-butyl group.[9][10][11]
Rationale for Bioisosteric Replacement
Caption: Comparison of properties for bioisosteric replacement.
The introduction of a hydroxyl group can lead to:
-
Reduced Lipophilicity: Potentially improving the aqueous solubility and pharmacokinetic profile of the drug candidate.
-
Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with the target protein, potentially increasing binding affinity and selectivity.
-
Metabolic Handle: The hydroxyl group can serve as a site for metabolism, which can be advantageous for drug clearance.
Synthesis of Kinase Inhibitors with the 2-(Propan-2-ol)-thiazole Moiety
The synthesis of kinase inhibitors incorporating the 2-(propan-2-ol)-thiazole moiety can be achieved using the Hantzsch thiazole synthesis.[1][2][12][13]
Protocol 3: Hantzsch Thiazole Synthesis of a 2-(Propan-2-ol)-thiazole Derivative
This protocol describes a general method for the synthesis of a 2-substituted thiazole with the 2-hydroxypropyl group.
Materials:
-
An α-haloketone (e.g., 2-bromo-1-(4-fluorophenyl)ethan-1-one)
-
This compound derived thioamide (prepared separately)
-
Ethanol
Procedure:
-
Dissolve the α-haloketone (1 eq.) and the this compound derived thioamide (1 eq.) in ethanol.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography.
Signaling Pathway Context: The MAPK/ERK Pathway
Dabrafenib targets the BRAF kinase, a key component of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. Understanding this pathway is crucial for appreciating the mechanism of action of BRAF inhibitors.
Caption: Simplified MAPK/ERK signaling pathway and the point of intervention by Dabrafenib.
Conclusion
This compound is a valuable and versatile building block for the synthesis of kinase inhibitors. It can serve as a precursor to the 2-tert-butylthiazole moiety found in drugs like Dabrafenib and can also be employed as a bioisosteric replacement to modulate the properties of new drug candidates. The provided protocols offer a practical guide for researchers in the field of drug discovery and development to explore the potential of this compound in their synthetic strategies. Further exploration of its application in the synthesis of other kinase inhibitors is warranted.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bepls.com [bepls.com]
- 4. medkoo.com [medkoo.com]
- 5. media.neliti.com [media.neliti.com]
- 6. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 9. enamine.net [enamine.net]
- 10. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 11. enamine.net [enamine.net]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: The Role of the Thiazole Scaffold in the Synthesis of Anticancer Agents
Introduction
The thiazole ring is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This has led to the extensive exploration of thiazole-containing molecules as potential therapeutic agents. In the realm of oncology, numerous thiazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, with some progressing to clinical trials. These compounds exert their anticancer effects through diverse mechanisms of action, including the inhibition of crucial cellular targets like tubulin, vascular endothelial growth factor receptor-2 (VEGFR-2), and topoisomerase.
While a vast number of synthetic routes to anticancer thiazole derivatives have been explored, it is important to note that the specific use of 2-Thiazol-2-yl-propan-2-ol as a starting material is not extensively documented in the currently available scientific literature. Therefore, these application notes will focus on the broader, yet highly relevant, topic of the synthesis and application of thiazole derivatives as anticancer agents, utilizing established and well-documented synthetic protocols and biological data.
Synthesis of Anticancer Thiazole Derivatives
A common and versatile method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea.
General Synthetic Workflow: Hantzsch Thiazole Synthesis
Caption: General workflow for Hantzsch thiazole synthesis.
Quantitative Data: In Vitro Anticancer Activity of Thiazole Derivatives
The following table summarizes the cytotoxic activity of selected thiazole derivatives against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [1] |
| HepG2 (Liver) | 7.26 ± 0.44 | [1] | |
| DIPTH | HepG-2 (Liver) | 14.05 (µg/mL) | [2] |
| MCF-7 (Breast) | 17.77 (µg/mL) | [2] | |
| Hela (Cervical) | 29.65 (µg/mL) | [2] | |
| HCT-116 (Colon) | 32.68 (µg/mL) | [2] | |
| Thiazole Derivative 4d | MDA-MB-231 (Breast) | 1.21 | [3] |
| Thiazole Derivative 4b | MDA-MB-231 (Breast) | 3.52 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-(2-(4-Hydroxy-3-methoxybenzylidene)hydrazinyl)thiazol-4(5H)-one (Compound 4c)
This protocol is adapted from the synthesis of a potent anticancer thiazole derivative.[1]
Materials:
-
Thiosemicarbazide
-
Ethyl chloroacetate
-
Sodium acetate
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Synthesis of 2-hydrazinylthiazol-4(5H)-one (Intermediate):
-
A mixture of thiosemicarbazide (0.1 mol), ethyl chloroacetate (0.1 mol), and anhydrous sodium acetate (0.15 mol) in ethanol (100 mL) is refluxed for 6 hours.
-
The reaction mixture is cooled, and the resulting solid is filtered, washed with water, and recrystallized from ethanol to yield the intermediate.
-
-
Synthesis of Compound 4c:
-
A mixture of the 2-hydrazinylthiazol-4(5H)-one intermediate (0.01 mol) and vanillin (0.01 mol) in ethanol (50 mL) with a few drops of glacial acetic acid is refluxed for 4 hours.
-
The reaction mixture is allowed to cool to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried.
-
The crude product is recrystallized from an appropriate solvent to afford pure compound 4c.
-
Protocol 2: MTT Assay for Cytotoxicity
This protocol describes a common method for assessing the in vitro cytotoxic activity of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Thiazole derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium.
-
Plates are incubated for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
The culture medium is replaced with fresh medium containing serial dilutions of the thiazole derivative. A vehicle control (DMSO) is also included.
-
Plates are incubated for 48-72 hours.
-
-
MTT Addition:
-
After the incubation period, 20 µL of MTT solution is added to each well.
-
Plates are incubated for another 4 hours.
-
-
Formazan Solubilization:
-
The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
-
Mechanism of Action and Signaling Pathways
Thiazole derivatives exert their anticancer effects by targeting various cellular processes and signaling pathways. Two prominent mechanisms are the inhibition of tubulin polymerization and the inhibition of VEGFR-2 signaling.
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics leads to mitotic arrest and apoptosis in cancer cells.
Caption: Inhibition of tubulin polymerization by thiazole derivatives.
VEGFR-2 Signaling Pathway Inhibition
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. Tumor growth and metastasis are highly dependent on angiogenesis. By inhibiting VEGFR-2, thiazole derivatives can block the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival, thereby suppressing tumor-induced angiogenesis.[1]
Caption: Inhibition of the VEGFR-2 signaling pathway.
References
Application Notes and Protocols for High-Throughput Screening of 2-Thiazol-2-yl-propan-2-ol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
High-throughput screening (HTS) is a critical methodology in modern drug discovery, facilitating the rapid evaluation of large libraries of chemical compounds to identify potential therapeutic agents.[1] Thiazole-containing compounds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules and their versatile pharmacological activities, which include anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This document provides detailed application notes and protocols for the high-throughput screening of a library of 2-Thiazol-2-yl-propan-2-ol derivatives to identify novel inhibitors of a hypothetical target, Kinase X, which is implicated in a cancer-related signaling pathway.
Target Pathway: Kinase X Signaling Cascade
Kinase X is a serine/threonine kinase that plays a pivotal role in a signaling cascade promoting cell proliferation and survival. Dysregulation of this pathway has been associated with various cancers. The pathway is initiated by a growth factor binding to its receptor, leading to the activation of a series of downstream kinases, culminating in the activation of Kinase X. Activated Kinase X then phosphorylates and activates transcription factors that drive the expression of genes involved in cell cycle progression and apoptosis inhibition. Thiazole derivatives have been noted to interfere with signaling pathways such as NFkB/mTOR/PI3K/AkT, making kinases a plausible target for this class of compounds.[5]
Caption: Hypothetical Kinase X Signaling Pathway.
Data Presentation: High-Throughput Screening Results
The following tables summarize the quantitative data from a hypothetical high-throughput screening campaign of 10,000 this compound derivatives against Kinase X.
Table 1: Primary High-Throughput Screen Hit Summary
| Parameter | Value |
| Total Compounds Screened | 10,000 |
| Screening Concentration | 10 µM |
| Hit Cutoff (% Inhibition) | ≥ 50% |
| Number of Primary Hits | 150 |
| Hit Rate | 1.5% |
Table 2: Dose-Response Analysis of Confirmed Hits
| Compound ID | IC50 (µM) | Hill Slope | Max Inhibition (%) |
| TPD-001 | 0.85 | 1.1 | 98 |
| TPD-002 | 1.2 | 0.9 | 95 |
| TPD-003 | 2.5 | 1.0 | 92 |
| TPD-004 | 5.1 | 1.2 | 88 |
| TPD-005 | 8.9 | 0.8 | 85 |
| Staurosporine (Control) | 0.02 | 1.0 | 100 |
Table 3: Selectivity Profile of Lead Compound TPD-001
| Kinase Target | IC50 (µM) |
| Kinase X | 0.85 |
| Kinase A | > 50 |
| Kinase B | 25 |
| Kinase Y (Off-target) | > 50 |
| Kinase Z (Off-target) | 45 |
Experimental Protocols
High-Throughput Screening Workflow
The overall workflow for the high-throughput screening of the this compound derivative library is depicted below. The process begins with assay development and culminates in hit confirmation and characterization.[6]
Caption: High-Throughput Screening Workflow.
Protocol for Primary Kinase X Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method in HTS for its robustness and sensitivity.[7][8]
Materials:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.[1]
-
Kinase X Enzyme Solution: Recombinant Kinase X diluted in Assay Buffer.
-
Substrate/ATP Solution: Biotinylated peptide substrate and ATP in Assay Buffer.
-
Test Compounds: this compound derivatives at 10 mM in DMSO.
-
Detection Reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC).
-
Assay Plates: 384-well, low-volume, black plates.
-
Positive Control: Staurosporine.
-
Negative Control: DMSO.
Procedure:
-
Compound Dispensing: Using an acoustic liquid handler, dispense 20 nL of each test compound, positive control, or negative control into the wells of a 384-well assay plate. This results in a final screening concentration of 10 µM in a 20 µL reaction volume.
-
Enzyme Addition: Add 10 µL of the Kinase X enzyme solution to all wells using an automated liquid dispenser.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 10 µL of the Substrate/ATP solution to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination and Detection: Add 10 µL of the detection reagent mix (containing Europium-labeled antibody and SA-APC in EDTA-containing buffer) to stop the reaction and initiate the detection process.
-
Detection Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.
Data Analysis and Hit Identification
-
Calculate TR-FRET Ratio: For each well, calculate the ratio of the emission at 665 nm to the emission at 620 nm.
-
Normalization: Normalize the data using the positive (Staurosporine) and negative (DMSO) controls to determine the percent inhibition for each compound.
-
% Inhibition = 100 * (1 - (Sample_Ratio - Average_Positive_Control_Ratio) / (Average_Negative_Control_Ratio - Average_Positive_Control_Ratio))
-
-
Hit Selection: Identify compounds with a percent inhibition greater than or equal to 50% as primary hits.
-
Z'-Factor Calculation: Assess the quality of the assay using the Z'-factor, calculated from the control wells. A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay.[7]
-
Z' = 1 - (3 * (SD_Negative_Controls + SD_Positive_Controls)) / |Mean_Negative_Controls - Mean_Positive_Controls|
-
Protocol for Dose-Response and IC50 Determination
Procedure:
-
Serial Dilution: Create a 10-point, 3-fold serial dilution of the confirmed hit compounds in DMSO.
-
Assay Performance: Perform the Kinase X TR-FRET assay as described above, using the serially diluted compounds.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration.
-
IC50 Calculation: Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Protocol for Cell-Based Proliferation Assay
This assay validates the on-target effect of the identified inhibitors in a cellular context.
Materials:
-
Cancer cell line overexpressing Kinase X.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds.
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
384-well, white, clear-bottom cell culture plates.
Procedure:
-
Cell Seeding: Seed the cancer cells into 384-well plates at a density of 2,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serially diluted concentrations of the hit compounds and incubate for 72 hours.
-
Viability Measurement: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Plate Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).
References
- 1. benchchem.com [benchchem.com]
- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 7. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 8. researchgate.net [researchgate.net]
Step-by-Step Guide to N-alkylation of Thiazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the N-alkylation of thiazole derivatives, a critical chemical transformation for the synthesis of novel compounds with significant therapeutic potential. Thiazole-containing molecules are integral to numerous clinically approved drugs, and the N-alkylation of the thiazole ring or its substituents is a key strategy in modulating their pharmacological properties. These derivatives have shown promise as inhibitors of various signaling pathways implicated in diseases such as cancer and inflammation.
Introduction to N-alkylation of Thiazole Derivatives
N-alkylation of thiazoles typically involves the reaction of the nitrogen atom in the thiazole ring with an alkylating agent, leading to the formation of N-alkylated thiazolium salts. This modification can enhance the biological activity, solubility, and other pharmacokinetic properties of the parent molecule. The lone pair of electrons on the nitrogen at position 3 of the thiazole ring makes it nucleophilic and susceptible to alkylation by various electrophiles, most commonly alkyl halides.
The resulting N-alkylated thiazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. For instance, they have been investigated as potent inhibitors of key signaling pathways such as the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) and the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling cascades, both of which are crucial in cancer progression.
General Reaction Mechanism
The N-alkylation of a thiazole derivative with an alkyl halide proceeds through a nucleophilic substitution reaction (SN2). The nitrogen atom of the thiazole ring acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide to form a positively charged N-alkylated thiazolium salt.
Caption: General mechanism of N-alkylation of a thiazole derivative.
Experimental Protocols
This section details various protocols for the N-alkylation of thiazole derivatives, including conventional heating and microwave-assisted methods.
Protocol 1: Conventional N-alkylation of 2-Aminobenzothiazole with α-Iodomethyl Ketones
This protocol describes the N-alkylation of the endocyclic nitrogen atom of 2-amino-1,3-benzothiazole.[1][2]
Materials:
-
2-Amino-1,3-benzothiazole
-
α-Iodomethyl ketone (e.g., iodoacetone)
-
Acetone
-
Hexane
-
Diethyl ether
Procedure:
-
Dissolve 2-amino-1,3-benzothiazole (1.0 equivalent) in acetone in a round-bottom flask at room temperature.
-
Add the α-iodomethyl ketone (1.0 equivalent) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by the precipitation of the product.
-
After completion (typically observed by the cessation of further precipitation), add hexane to the reaction mixture to ensure complete precipitation of the product.
-
Collect the solid product by filtration.
-
Wash the precipitate with cold diethyl ether.
-
Dry the purified N-alkylated 2-aminobenzothiazolium iodide salt under vacuum.
Protocol 2: Microwave-Assisted N-alkylation of 2-Aminobenzoxazole
This protocol outlines a rapid, catalyst-free, microwave-assisted synthesis of N-alkylated 2-aminobenzoxazole derivatives in water.[3]
Materials:
-
2-Aminobenzoxazole
-
Alkylating agent (e.g., α-bromo ketone)
-
Water
Procedure:
-
In a microwave-safe reaction vessel, suspend 2-aminobenzoxazole (1.0 equivalent) and the alkylating agent (1.2 equivalents) in water.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture with microwaves at a controlled temperature (e.g., 100°C) for a short duration (e.g., 12-15 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the product with water to remove any water-soluble impurities.
-
Dry the final N-alkylated product.
Protocol 3: Synthesis of N-Arylthiazolium Salts
This method describes the synthesis of N-arylthiazolium salts from commercially available anilines.[4]
Materials:
-
Substituted aniline
-
Carbon disulfide (CS2)
-
α-Haloketone (e.g., chloroacetone)
-
Sodium hydroxide (NaOH)
-
Oxidizing agent (e.g., hydrogen peroxide in acetic acid or m-chloroperbenzoic acid)
-
Anion source for metathesis (e.g., sodium hexafluorophosphate, NaPF6)
Procedure:
-
Formation of Dithiocarbamate: React the substituted aniline with carbon disulfide in the presence of a base like sodium hydroxide to form the sodium dithiocarbamate salt in situ.
-
Condensation: Add the α-haloketone to the reaction mixture. The dithiocarbamate undergoes condensation to form an N-arylthiazoline-2-thione.
-
Oxidation: Isolate the thiazoline-2-thione and oxidize it using a suitable oxidizing agent to form the corresponding N-arylthiazolium salt.
-
Anion Metathesis: If required, perform an anion exchange by treating the thiazolium salt with a salt like NaPF6 to obtain the desired counter-anion.
-
Purification: The final N-arylthiazolium salt can be purified by recrystallization.
Data Presentation
The following tables summarize quantitative data for various N-alkylation reactions of thiazole derivatives, allowing for a comparison of different methodologies.
Table 1: Comparison of Conventional vs. Microwave-Assisted N-alkylation
| Thiazole Derivative | Alkylating Agent | Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Aminobenzothiazole | α-Iodoketones | Conventional | Acetone | Room Temp. | 2-3 h | 51-74 | [1][2] |
| 2-Aminobenzoxazole | α-Bromo ketones | Microwave | Water | 100 | 12-15 min | up to 95 | [3] |
| Thiazole | Alkyl Halides | Conventional | DMF | 80 | 6 h | ~70-85 | [5] |
| Thiazole | Alkyl Halides | Microwave | N/A | 150 | 10 min | >90 | [6] |
Table 2: Yields for the Synthesis of N-Substituted Thiazolium Salts
| N-Substituent | Thionating/Cyclizing Reagent | Solvent | Yield (%) | Reference |
| Cyclohexyl | P2S5-Py2 | Toluene | 70 | [1][7][8] |
| Cyclohexyl | P4S10 | Toluene | 68 | [1][7][8] |
| n-Butyl | P2S5-Py2 | Toluene | 81 | [1][7][8] |
| n-Butyl | P4S10 | Toluene | 32 | [1][7][8] |
| Benzyl | P2S5-Py2 | Toluene | 55 | [1][7][8] |
| Benzyl | P4S10 | Toluene | 70 | [1][7][8] |
| Phenyl | P2S5-Py2 | Toluene | 72 | [1][7][8] |
| Phenyl | P4S10 | Toluene | 85 | [1][7][8] |
| Mesityl | P2S5-Py2 | Toluene | 65 | [1][7][8] |
| Mesityl | P4S10 | Toluene | 78 | [1][7][8] |
Visualizations
Experimental Workflows
Caption: Comparison of conventional vs. microwave-assisted workflows.
Caption: General purification workflow for N-alkylated thiazoles.
Signaling Pathways
Caption: Inhibition of the PI3K/AKT/mTOR pathway by thiazole derivatives.
Caption: Inhibition of the VEGFR-2 signaling pathway by thiazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. harvest.usask.ca [harvest.usask.ca]
- 8. cdnsciencepub.com [cdnsciencepub.com]
One-Pot Synthesis of Functionalized Thiazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the one-pot synthesis of functionalized thiazoles, a core heterocyclic motif in many pharmaceutical agents. The presented methods offer efficient and atom-economical routes to a variety of thiazole derivatives, minimizing intermediate isolation and purification steps.
Introduction
Thiazole and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3] One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy for the synthesis of these valuable compounds, offering advantages in terms of efficiency, simplicity, and reduced environmental impact.[4] This document details three distinct and robust one-pot methodologies for the synthesis of functionalized thiazoles.
Method 1: Modified Hantzsch Thiazole Synthesis via α-Bromination/Cyclization
This protocol describes a facile and efficient one-pot synthesis of 2-aminothiazole derivatives from aromatic methyl ketones and thiourea or N-substituted thioureas in the presence of copper(II) bromide.[2] The reaction proceeds through an in-situ α-bromination of the ketone followed by cyclization with the thiourea.
Quantitative Data Summary
| Entry | Aromatic Ketone (Substituent) | Thiourea (Substituent) | Product | Yield (%) |
| 1 | H | H | 4-phenyl-2-aminothiazole | 85 |
| 2 | 4-OCH3 | H | 4-(4-methoxyphenyl)-2-aminothiazole | 90 |
| 3 | 4-OBn | H | 4-(4-(benzyloxy)phenyl)-2-aminothiazole | 88 |
| 4 | 4-F | H | 4-(4-fluorophenyl)-2-aminothiazole | 82 |
| 5 | 4-Ph | H | 4-(biphenyl-4-yl)-2-aminothiazole | 78 |
Table 1: Yields of 2-aminothiazole derivatives using the modified Hantzsch synthesis.[2]
Experimental Protocol
-
Reaction Setup: To a solution of the aromatic methyl ketone (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add thiourea or N-substituted thiourea (1.2 mmol) and copper(II) bromide (2.0 mmol).
-
Reaction Execution: Stir the reaction mixture at reflux (approximately 78 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Purification: Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization from ethanol to afford the pure 2-aminothiazole derivative.
Experimental Workflow
Caption: Workflow for the one-pot synthesis of 2-aminothiazoles.
Method 2: Three-Component Synthesis of Substituted 2-Aminothiazoles
This protocol outlines a facile and environmentally friendly three-component synthesis of substituted 2-aminothiazoles from α-nitro-epoxides, cyanamide, and sodium sulfide.[1] This reaction proceeds at room temperature without the need for any additives.[1]
Quantitative Data Summary
| Entry | α-Nitro-epoxide (Substituents) | Product | Yield (%) |
| 1 | R1=Ph, R2=H | 4-phenyl-2-aminothiazole | 92 |
| 2 | R1=4-Cl-Ph, R2=H | 4-(4-chlorophenyl)-2-aminothiazole | 95 |
| 3 | R1=4-Me-Ph, R2=H | 4-(p-tolyl)-2-aminothiazole | 89 |
| 4 | R1=4-MeO-Ph, R2=H | 4-(4-methoxyphenyl)-2-aminothiazole | 93 |
| 5 | R1=2-Thienyl, R2=H | 4-(thiophen-2-yl)-2-aminothiazole | 85 |
Table 2: Yields of substituted 2-aminothiazoles via the three-component reaction.[1]
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, a mixture of the α-nitro-epoxide (0.5 mmol), cyanamide (1.5 mmol), and Na2S·9H2O (1.5 mmol) is prepared in n-propanol (2 mL).
-
Reaction Execution: The mixture is stirred at room temperature for 8 hours. The reaction progress can be monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is diluted with water and extracted three times with ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Experimental Workflow
Caption: Workflow for the three-component synthesis of 2-aminothiazoles.
Method 3: Chemoenzymatic One-Pot Multicomponent Synthesis of Thiazole Derivatives
This novel protocol utilizes a chemoenzymatic approach for the one-pot multicomponent synthesis of thiazole derivatives.[5] The reaction is catalyzed by trypsin from porcine pancreas (PPT) under mild conditions.[5]
Quantitative Data Summary
| Entry | Secondary Amine | Dialkyl Acetylenedicarboxylate | Product | Yield (%) |
| 1 | Pyrrolidine | Dimethyl | 2-(benzoyl(pyrrolidin-1-yl)methyl)-3-imino-3,4-dihydro-2H-thiazine-5,6-dicarboxylate | 85 |
| 2 | Piperidine | Dimethyl | 2-(benzoyl(piperidin-1-yl)methyl)-3-imino-3,4-dihydro-2H-thiazine-5,6-dicarboxylate | 94 |
| 3 | Morpholine | Dimethyl | 2-(benzoyl(morpholino)methyl)-3-imino-3,4-dihydro-2H-thiazine-5,6-dicarboxylate | 91 |
| 4 | Pyrrolidine | Diethyl | 2-(benzoyl(pyrrolidin-1-yl)methyl)-3-imino-3,4-dihydro-2H-thiazine-5,6-dicarboxylate | 82 |
| 5 | Piperidine | Diethyl | 2-(benzoyl(piperidin-1-yl)methyl)-3-imino-3,4-dihydro-2H-thiazine-5,6-dicarboxylate | 90 |
Table 3: Yields of thiazole derivatives using the chemoenzymatic method.[5]
Experimental Protocol
-
Reaction Setup: In a reaction vessel, combine the secondary amine (1 mmol), benzoyl isothiocyanate (1 mmol), and dialkyl acetylenedicarboxylate (1 mmol).
-
Catalyst Addition: Add trypsin from porcine pancreas (PPT) (20 mg) to the mixture.
-
Reaction Execution: Add ethanol (5 mL) and shake the mixture at 160 rpm at 45 °C for 7 hours.
-
Work-up: After the reaction is complete, the enzyme is removed by filtration.
-
Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel.
Experimental Workflow
Caption: Workflow for the chemoenzymatic synthesis of thiazoles.
References
Application Notes: Crystallization of 2-Thiazol-2-yl-propan-2-ol
Introduction
2-Thiazol-2-yl-propan-2-ol is a tertiary alcohol containing a thiazole moiety, a common scaffold in pharmaceutical compounds. Obtaining this compound in a crystalline form is crucial for its purification, characterization, and formulation in drug development. However, as a substance that can present as an oil or low-melting solid at room temperature, its crystallization can be challenging. This document provides an overview of potential crystallization techniques and detailed protocols applicable to this compound, aimed at researchers, scientists, and drug development professionals. The key to successful crystallization lies in overcoming the kinetic barrier to nucleation and promoting ordered crystal growth.
Physicochemical Properties (Illustrative)
A summary of the key physicochemical properties of this compound is essential for developing a crystallization strategy.
| Property | Value | Source |
| Molecular Formula | C₆H₉NOS | - |
| Molecular Weight | 143.21 g/mol | - |
| Appearance | Colorless to brown oil/liquid | [1] |
| Boiling Point | Not available | - |
| Melting Point | Not available (likely low) | - |
| Solubility | Soluble in polar organic solvents (e.g., alcohols, acetone) | General chemical principles |
Crystallization Strategy
Given that this compound is often an oil at ambient temperatures, the crystallization strategy should focus on methods that can effectively induce nucleation and crystal growth for such compounds. Key strategies include:
-
Solvent Screening: A systematic solvent screening is the first and most critical step to identify a suitable solvent or solvent system. The ideal single solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at reduced temperatures.[2][3] For an oily compound, a solvent/anti-solvent system is often more effective.
-
Cooling Crystallization: This is a standard technique where a saturated solution at a higher temperature is slowly cooled to induce crystallization.[2] For a low-melting compound, very low temperatures (e.g., -20°C or lower) might be necessary.
-
Anti-Solvent Crystallization: This method involves adding a miscible "anti-solvent" in which the compound is insoluble to a solution of the compound, thereby inducing precipitation.[2] This is a particularly useful technique for oils.
-
Evaporation Crystallization: Slow evaporation of a solvent from a solution can lead to the formation of high-quality crystals.[4] This method is gentle and can be effective for compounds that are difficult to crystallize by cooling.
-
Vapor Diffusion: This technique involves the slow diffusion of an anti-solvent vapor into a solution of the compound, gradually inducing crystallization. It is a gentle method suitable for growing high-quality single crystals.
Experimental Protocols
The following protocols are generalized methods and may require optimization for this compound.
Protocol 1: Solvent Screening
-
Place approximately 10-20 mg of this compound into several small vials.
-
To each vial, add a different solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature, observing the solubility.
-
If the compound dissolves at room temperature, the solvent is not suitable as a single recrystallization solvent.
-
If the compound is insoluble at room temperature, gently heat the vial and observe the solubility. If it dissolves upon heating, it is a potential candidate for cooling crystallization.
-
Cool the vials that showed good solubility at high temperatures to room temperature and then in an ice bath. Observe for crystal formation.
-
For potential anti-solvent systems, select a solvent in which the compound is highly soluble and an anti-solvent in which it is poorly soluble, ensuring the two are miscible.
Protocol 2: Cooling Crystallization
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (determined from solvent screening, e.g., isopropanol) in an Erlenmeyer flask.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. To promote slow cooling, the flask can be insulated.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystals begin to form, place the flask in an ice bath or a freezer to maximize the yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Protocol 3: Anti-Solvent Crystallization
-
Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., ethanol) at room temperature.
-
Slowly add a miscible "anti-solvent" (e.g., water or hexane) dropwise while stirring until the solution becomes slightly turbid.
-
Gently warm the solution until the turbidity just disappears.
-
Allow the solution to cool slowly to room temperature and then in an ice bath.
-
Collect the resulting crystals by vacuum filtration, wash with a mixture of the solvent and anti-solvent, and dry under vacuum.
Data Presentation
The following table presents illustrative data for the crystallization of this compound using different techniques.
| Crystallization Method | Solvent System | Temperature (°C) | Yield (%) | Purity (by HPLC, %) |
| Cooling Crystallization | Isopropanol | -20 | 65 | 98.5 |
| Anti-Solvent Crystallization | Ethanol/Water (1:3) | 4 | 78 | 99.2 |
| Slow Evaporation | Acetone | 25 | 55 | 99.5 |
Visualization
Crystallization Workflow
The following diagram illustrates a general workflow for the crystallization of a small organic molecule like this compound.
References
Application Notes and Protocols for the Quantification of 2-Thiazol-2-yl-propan-2-ol
These application notes provide a comprehensive guide for the quantitative analysis of 2-Thiazol-2-yl-propan-2-ol in research and drug development settings. The protocols detailed below are designed to ensure accurate and precise measurements, crucial for quality control and pharmacokinetic studies.
Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental for method development.
| Property | Value | Source |
| IUPAC Name | 2-(1,3-thiazol-2-yl)propan-2-ol | [1] |
| Molecular Formula | C₆H₉NOS | [1] |
| Molecular Weight | 143.21 g/mol | [1] |
| CAS Number | 16077-78-4 | [1] |
| Appearance | Assumed to be a solid or liquid at room temperature | |
| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and ethanol |
Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV Detection
A robust and reliable HPLC-UV method has been developed for the quantification of this compound. This method is suitable for routine analysis in various sample matrices.
The method utilizes reversed-phase chromatography to separate this compound from potential impurities and matrix components. The analyte is then detected and quantified by its absorbance of ultraviolet (UV) light at a specific wavelength.
2.2.1. Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Standard Solution: A stock solution of this compound (1 mg/mL) prepared in methanol. Working standards are prepared by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: Samples are diluted with the mobile phase to a concentration within the calibration range and filtered through a 0.45 µm syringe filter before injection.
2.2.2. Chromatographic Conditions
| Parameter | Condition |
| Column Temperature | 30 °C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 245 nm (based on typical thiazole absorbance) |
| Gradient Elution | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | %A (0.1% Formic acid in Water) | %B (0.1% Formic acid in Acetonitrile) |
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
Method validation is performed to ensure the reliability of the analytical data. The following parameters are assessed:
2.3.1. Linearity
The linearity of the method is determined by analyzing a series of calibration standards at different concentrations.
Table 2: Linearity Data (Hypothetical)
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,800 |
| 100 | 1,521,000 |
| Correlation Coefficient (r²) | 0.9998 |
2.3.2. Precision
The precision of the method is evaluated by repeatedly analyzing a sample at a single concentration.
Table 3: Precision Data (Hypothetical)
| Replicate | Concentration (µg/mL) |
| 1 | 24.9 |
| 2 | 25.2 |
| 3 | 24.8 |
| 4 | 25.1 |
| 5 | 25.0 |
| 6 | 24.9 |
| Mean | 25.0 |
| Standard Deviation | 0.14 |
| Relative Standard Deviation (%RSD) | 0.56% |
2.3.3. Accuracy
Accuracy is determined by spiking a blank matrix with a known amount of the analyte and calculating the percentage recovery.
Table 4: Accuracy Data (Hypothetical)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 5.0 | 4.9 | 98.0 |
| 25.0 | 25.3 | 101.2 |
| 75.0 | 74.5 | 99.3 |
| Mean Recovery (%) | 99.5 |
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS can be a powerful alternative for both identification and quantification.
The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components are then ionized and detected by a mass spectrometer, providing both qualitative and quantitative information.
3.2.1. Instrumentation and Materials
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Sample Preparation: Samples are dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) and may require derivatization to improve volatility and thermal stability.
3.2.2. GC-MS Conditions
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Oven Temperature Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Workflow Diagrams
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: HPLC-UV analysis workflow for this compound.
References
Application Notes: Derivatization of 2-Thiazol-2-yl-propan-2-ol for Biological Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a prominent scaffold in medicinal chemistry due to its wide range of pharmacological activities.[1][2][3][4] Thiazole derivatives have demonstrated a variety of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][5][6][7] The thiazole nucleus is a key component in several FDA-approved drugs, highlighting its therapeutic importance.[4] The derivatization of thiazole-containing molecules is a key strategy in drug discovery to optimize their biological activity, selectivity, and pharmacokinetic properties.
This document provides detailed protocols for the derivatization of 2-Thiazol-2-yl-propan-2-ol, a tertiary alcohol, through esterification and etherification. It also includes a general protocol for evaluating the cytotoxic activity of the synthesized derivatives using a standard MTT assay and presents a summary of biological data for representative thiazole derivatives.
Experimental Protocols
Protocol 1: Esterification of this compound
This protocol describes the synthesis of ester derivatives of this compound. Given that it is a tertiary alcohol, traditional Fischer esterification may lead to dehydration.[8] Therefore, a milder method, such as the Steglich esterification, is more suitable.[9]
Materials:
-
This compound
-
Carboxylic acid of choice (R-COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the desired carboxylic acid (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMAP (0.1 equivalents) to the solution and stir.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.5 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea precipitate.
-
Wash the filtrate with a saturated NaHCO₃ solution, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure ester derivative.
-
Characterize the final product using techniques such as NMR (¹H and ¹³C) and mass spectrometry.
Protocol 2: Etherification of this compound
This protocol outlines the synthesis of ether derivatives from this compound. The Williamson ether synthesis is often challenging with tertiary alcohols due to competing elimination reactions.[10] An alternative approach involves an Sₙ1-type reaction catalyzed by a Lewis acid.[11][12]
Materials:
-
This compound
-
Primary or secondary alcohol of choice (R-OH)
-
Iron(III) triflate (Fe(OTf)₃)
-
Ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
To a solution of this compound (1 equivalent) and the desired alcohol (1.5 equivalents) in anhydrous DCM, add Fe(OTf)₃ (5 mol %) and NH₄Cl (5 mol %).[11][12]
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure ether derivative.
-
Characterize the purified product using NMR (¹H and ¹³C) and mass spectrometry.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a general method to assess the cytotoxic activity of the synthesized this compound derivatives against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG-2, HCT-116)[13]
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized thiazole derivatives dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multi-well spectrophotometer
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the synthesized thiazole derivatives in the complete growth medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, replace the medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.
Data Presentation
The following table summarizes the reported cytotoxic activities of various thiazole derivatives against different cancer cell lines. This data can serve as a benchmark for evaluating newly synthesized compounds.
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| Compound 19 | MCF-7 | 0.30 | [14] |
| U87 MG | 0.45 | [14] | |
| A549 | 0.38 | [14] | |
| HCT116 | 0.35 | [14] | |
| Compound 6 | A549 | 12.0 | [15] |
| C6 | 3.83 | [15] | |
| Compound 11c | HepG-2 | ~4 µg/mL | [13] |
| MCF-7 | ~3 µg/mL | [13] | |
| HCT-116 | ~7 µg/mL | [13] | |
| Compound 6g | HepG-2 | ~7 µg/mL | [13] |
| MCF-7 | ~4 µg/mL | [13] | |
| HCT-116 | ~12 µg/mL | [13] | |
| Compound 4c | MCF-7 | 2.57 | [16] |
| HepG2 | 7.26 | [16] | |
| Staurosporine | MCF-7 | 6.77 | [16] |
| HepG2 | 8.4 | [16] |
Mandatory Visualization
Caption: Experimental workflow for derivatization and biological evaluation.
Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition sites for thiazole derivatives.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US3590073A - Esterification of tertiary alcohols - Google Patents [patents.google.com]
- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Thiazol-2-yl-propan-2-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Thiazol-2-yl-propan-2-ol synthesis. The primary synthetic route discussed is the Grignard reaction between a 2-thiazolyl magnesium halide and acetone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Grignard reaction.
| Symptom | Possible Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Grignard Reagent: Presence of moisture or other protic sources in the reaction setup. | - Flame-dry all glassware under vacuum or in an oven (120°C) overnight and cool under an inert atmosphere (N₂ or Ar).- Use anhydrous solvents. Consider distilling solvents over a suitable drying agent (e.g., sodium/benzophenone for THF/ether).- Ensure the starting 2-bromothiazole and acetone are anhydrous. |
| 2. Failure of Grignard Reagent Formation: Magnesium surface is oxidized and unreactive. | - Activate magnesium turnings before use by gently crushing them in a mortar and pestle, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction. A color change or gentle refluxing indicates initiation. | |
| 3. Degradation of Grignard Reagent: The 2-thiazolyl Grignard reagent may have limited stability. | - Use the Grignard reagent immediately after its formation. Avoid prolonged storage. | |
| 4. Incorrect Stoichiometry: Inaccurate measurement of reagents. | - Accurately measure all reagents. If the Grignard reagent is prepared in-house, consider titrating a small aliquot to determine its exact concentration before adding the acetone. | |
| Presence of Significant Byproducts | 1. Wurtz Coupling: The Grignard reagent reacts with unreacted 2-bromothiazole to form 2,2'-bithiazole. | - Add the 2-bromothiazole solution slowly to the magnesium turnings to maintain a low concentration of the halide in the presence of the formed Grignard reagent.- Ensure the reaction temperature is not excessively high during Grignard formation. |
| 2. Enolization of Acetone: The Grignard reagent acts as a base, deprotonating acetone to form an enolate, which does not lead to the desired product. | - Add the Grignard reagent slowly to a cooled solution of acetone (e.g., 0°C or below). This favors nucleophilic addition over deprotonation. | |
| 3. Self-condensation of Acetone: Acidic or basic conditions during workup can promote the self-condensation of unreacted acetone. | - Perform the aqueous workup at a low temperature and ensure the quenching solution is well-stirred. | |
| Difficult Product Purification | 1. Emulsion during Aqueous Workup: Formation of a stable emulsion between the organic and aqueous layers. | - Add a saturated aqueous solution of NaCl (brine) to help break the emulsion.- If necessary, filter the entire mixture through a pad of Celite. |
| 2. Co-elution of Impurities during Chromatography: Impurities have similar polarity to the desired product. | - Optimize the solvent system for column chromatography. A gradient elution might be necessary.- Consider alternative purification methods such as distillation under reduced pressure or recrystallization if the product is a solid. |
Frequently Asked Questions (FAQs)
Q1: Why is it critical to maintain anhydrous conditions throughout the Grignard reaction?
Grignard reagents are potent nucleophiles and strong bases. They react readily with protic compounds, including water, alcohols, and even acidic C-H bonds. If water is present, it will protonate the Grignard reagent, converting it to thiazole and rendering it inactive for the desired reaction with acetone. This side reaction will significantly reduce the yield of this compound.
Q2: My Grignard reaction with 2-bromothiazole is not initiating. What can I do?
The surface of magnesium metal is often coated with a passivating layer of magnesium oxide. This layer prevents the reaction with 2-bromothiazole. To initiate the reaction, you can:
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Mechanical Activation: Briefly grind the magnesium turnings in a dry mortar and pestle to expose a fresh surface.
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Chemical Activation: Add a small crystal of iodine. The iodine reacts with the magnesium surface, cleaning it and facilitating the reaction. The characteristic brown color of iodine will disappear upon initiation. A few drops of 1,2-dibromoethane can also be used as an initiator.
Q3: What are the likely side products in this synthesis?
The most common side products are:
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Thiazole: Formed if the Grignard reagent is quenched by a proton source.
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2,2'-Bithiazole: Results from the coupling of the Grignard reagent with unreacted 2-bromothiazole (Wurtz coupling).
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Unreacted Starting Materials: 2-bromothiazole and acetone may be recovered if the reaction is incomplete.
Q4: Can I use 2-chlorothiazole instead of 2-bromothiazole?
While it is possible, 2-bromothiazole is generally preferred for Grignard reagent formation. The carbon-bromine bond is weaker than the carbon-chlorine bond, making the oxidative addition to magnesium more facile. The use of 2-chlorothiazole may require more forcing conditions and can lead to lower yields.
Q5: How can I confirm the formation of the desired product?
The product can be characterized using standard analytical techniques:
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NMR Spectroscopy (¹H and ¹³C): This will show the characteristic peaks for the thiazole ring protons and the two methyl groups and the quaternary carbon of the propan-2-ol moiety. The hydroxyl proton will also be visible in the ¹H NMR spectrum.
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Mass Spectrometry (MS): This will show the molecular ion peak corresponding to the mass of this compound (C₆H₉NOS, MW: 143.21 g/mol ).
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Infrared Spectroscopy (IR): A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretch of the alcohol.
Experimental Protocols
Key Experiment: Synthesis of this compound via Grignard Reaction
Objective: To synthesize this compound from 2-bromothiazole and acetone.
Materials:
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Magnesium turnings
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Iodine (one small crystal)
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2-Bromothiazole
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Anhydrous tetrahydrofuran (THF)
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Acetone, anhydrous
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate
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Anhydrous sodium sulfate (Na₂SO₄)
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Inert gas (Nitrogen or Argon)
Procedure:
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Preparation of the Grignard Reagent:
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Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
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Place magnesium turnings (1.2 eq.) in the flask.
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Add a small crystal of iodine.
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Heat the flask gently with a heat gun under a stream of inert gas to activate the magnesium and remove any residual moisture.
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Allow the flask to cool to room temperature.
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Add anhydrous THF to the flask to cover the magnesium turnings.
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Dissolve 2-bromothiazole (1.0 eq.) in anhydrous THF in the dropping funnel.
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Add a small portion of the 2-bromothiazole solution to the magnesium suspension. The reaction should initiate, as evidenced by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gently warm the flask.
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Once initiated, add the remaining 2-bromothiazole solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
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Reaction with Acetone:
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Cool the Grignard reagent solution to 0°C using an ice bath.
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Dissolve anhydrous acetone (1.1 eq.) in anhydrous THF in the dropping funnel.
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Add the acetone solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10°C during the addition.
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
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Workup and Purification:
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Cool the reaction mixture to 0°C in an ice bath.
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Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
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Data Presentation
Table 1: Effect of Reaction Parameters on Yield
| Parameter | Condition A | Condition B | Expected Outcome on Yield |
| Solvent | Diethyl Ether | Tetrahydrofuran (THF) | THF generally gives higher yields due to its better ability to solvate the Grignard reagent. |
| Temperature of Acetone Addition | Room Temperature | 0°C | Addition at 0°C is expected to increase the yield by minimizing the side reaction of acetone enolization. |
| Grignard Reagent Aging | Used Immediately | Stored for 24 hours | Immediate use is expected to provide a higher yield as the 2-thiazolyl Grignard reagent may decompose over time. |
| Purity of 2-Bromothiazole | 99% | 95% (with moisture) | Higher purity and anhydrous starting material will lead to a significantly higher yield. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Grignard synthesis.
Technical Support Center: Synthesis of Thiazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of thiazole derivative synthesis. The following information is intended to help overcome common challenges, minimize side reactions, and improve overall reaction outcomes.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of thiazole derivatives, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My Hantzsch thiazole synthesis is resulting in a very low yield. What are the primary factors I should investigate?
A1: Low yields in the Hantzsch synthesis can often be attributed to several key factors:
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Purity of Starting Materials: The purity of both the α-haloketone and the thioamide is critical. Impurities can lead to the formation of unwanted side products, consuming your reactants.[1] It is advisable to verify the purity of your starting materials using techniques like NMR or by checking their melting points.
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Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent play a significant role in the reaction's success.[1] These parameters are often substrate-dependent and require optimization. Running small-scale parallel reactions to screen different conditions can be an efficient approach.
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Incomplete Reaction: The reaction may not have proceeded to completion. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1]
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Product Loss During Workup: Significant amounts of the desired product can be lost during extraction and purification steps if these procedures are not optimized for your specific compound.
Q2: I am attempting a synthesis with sterically hindered substrates and observing little to no product formation. How can I improve this?
A2: Sterically hindered substrates often require more forcing reaction conditions. You can try gradually increasing the reaction temperature and extending the reaction time.[2] However, it is important to monitor the reaction closely for any signs of product decomposition. The nucleophilicity of a bulky thioamide might also be insufficient. In such cases, using a non-nucleophilic strong base can help by deprotonating the thioamide and increasing its nucleophilicity, though this may also promote side reactions.[2]
Issue 2: Presence of Impurities and Side Products
Q3: My TLC plate shows multiple spots after my Hantzsch synthesis. What are the likely side products?
A3: Several side products can form during the Hantzsch thiazole synthesis:
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Unreacted Starting Materials: If the reaction is incomplete, you will see spots corresponding to the α-haloketone and thioamide.[1]
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Oxazole Formation: If the thioamide starting material is contaminated with its corresponding amide, an oxazole byproduct can be formed.[1]
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Dimerization or Polymerization: Under certain conditions, the starting materials or reactive intermediates can self-condense, leading to the formation of dimers or polymers.[1] This is often observed as a tar-like material in the reaction flask.
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Isomeric Thiazoles: Depending on the substitution pattern of the reactants, the formation of isomeric thiazole products is a possibility.[1]
Q4: I am observing the formation of a significant amount of dark, tar-like material in my reaction. What causes this and how can I prevent it?
A4: The formation of dark, insoluble materials often points to polymerization or dimerization of reactive starting materials or intermediates. To mitigate this, consider the following:
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Slow Addition of Reagents: Adding one of the reactants slowly to the reaction mixture can help maintain a low concentration of reactive species, thereby minimizing self-condensation.
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Temperature Control: Avoid excessively high temperatures, as this can accelerate side reactions. Running the reaction at a lower temperature for a longer duration may be beneficial.
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Choice of Catalyst: The catalyst can influence the reaction pathway. Experimenting with different catalysts may help selectively promote the desired intramolecular cyclization.
Issue 3: Purification Challenges
Q5: My thiazole derivative is difficult to purify by column chromatography due to co-eluting impurities. What strategies can I employ?
A5: When impurities have similar polarities to your desired product, purification can be challenging. Here are some strategies to improve separation:
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Optimize the Mobile Phase: A systematic optimization of the eluent system is the first step. Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
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Solvent System Modification: For basic thiazole derivatives, adding a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase can improve peak shape and separation by neutralizing acidic sites on the silica gel.
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Change the Stationary Phase: If silica gel is not providing adequate separation, consider using neutral or basic alumina, which can be more suitable for basic compounds.
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Recrystallization: This is a powerful purification technique for solid compounds. The key is to find a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.[1]
Data Presentation
Table 1: Comparison of Key Thiazole Synthesis Routes
| Synthesis Route | Starting Materials | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield (%) |
| Hantzsch Synthesis | α-Haloketone, Thioamide/Thiourea | Base (e.g., Na2CO3) | 30 min - 12 h | Room Temp - Reflux | 80 - 99%[3] |
| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon Disulfide | - | Not specified | Room Temperature | "Significant"[3] |
| Gabriel Synthesis | α-Acylamino ketone | Phosphorus Pentasulfide (P4S10) | Not specified | ~170 °C | Not specified[3] |
| Microwave-Assisted Hantzsch | α-Haloketone, Thiourea | Iodine | 5 - 15 min | 170 W | ~92%[3] |
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis
This protocol provides a general guideline for the synthesis of a 2-amino-4-phenylthiazole and may require optimization for different substrates.[4]
Materials:
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2-Bromoacetophenone (5.0 mmol)
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Thiourea (7.5 mmol)
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Methanol (5 mL)
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5% Sodium Carbonate (Na2CO3) solution (20 mL)
Procedure:
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In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
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Add methanol and a stir bar.
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Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
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Remove the reaction from the heat and allow the solution to cool to room temperature.
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Pour the reaction contents into a 100-mL beaker containing the 5% Na2CO3 solution and swirl to mix.
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Filter the resulting precipitate through a Buchner funnel.
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Wash the collected solid with water.
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Allow the solid to air dry to obtain the crude product.
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The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Microwave-Assisted Hantzsch Thiazole Synthesis
This protocol describes a rapid and efficient synthesis of thiazole derivatives using microwave irradiation.
Materials:
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α-haloketone (1 mmol)
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Thiourea (1.2 mmol)
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Iodine (catalytic amount)
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Ethanol (5 mL)
Procedure:
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In a microwave reaction vessel, combine the α-haloketone, thiourea, and a catalytic amount of iodine.
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Add ethanol as the solvent.
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Seal the vessel and place it in the microwave reactor.
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Irradiate the mixture at a constant power of 170 W for 5-15 minutes.
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After the reaction is complete, cool the vessel to room temperature.
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Pour the reaction mixture into cold water.
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Collect the precipitated solid by filtration.
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Wash the solid with water and dry.
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Recrystallize the crude product from ethanol to obtain the pure thiazole derivative.
Mandatory Visualization
Caption: General mechanism of the Hantzsch thiazole synthesis.
Caption: Pathways for desired product and common side products.
Caption: A logical workflow for troubleshooting thiazole synthesis.
References
Technical Support Center: Purification of Polar Thiazole Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of polar thiazole compounds. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying polar thiazole compounds?
A1: Polar thiazole compounds present several purification challenges due to their inherent physicochemical properties. Key issues include:
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Strong retention on normal-phase silica gel , leading to poor elution and recovery.
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Poor retention on traditional reversed-phase (C18) columns , causing the compound to elute in the solvent front with other polar impurities.
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High water solubility , which complicates extraction and can lead to low recovery yields.
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Tendency to cause streaking or tailing in chromatography , which reduces separation efficiency.
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Difficulty in crystallization , often resulting in "oiling out" instead of forming solid crystals.
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Potential for instability under strongly acidic or basic conditions, which might be used to improve chromatographic behavior.[1]
Q2: Which chromatographic technique is best for purifying polar thiazoles?
A2: The choice of chromatographic technique depends on the specific properties of the thiazole compound and the impurities present.
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Normal-Phase Chromatography (NPC) can be used, but often requires highly polar mobile phases, which can lead to issues with silica dissolution and poor peak shape.
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Reversed-Phase Chromatography (RPC) is often a better choice, especially with modern polar-embedded or polar-endcapped columns that provide better retention for polar analytes.[2]
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Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for very polar compounds that are not retained in RPC.[3][4][5][6][7] HILIC uses a polar stationary phase with a high organic content mobile phase, allowing for the retention of polar compounds.[3][4][5][6][7]
Q3: My polar thiazole compound is streaking on the TLC plate. What can I do?
A3: Streaking on a TLC plate is a common issue with polar and ionizable compounds like some thiazoles. Here are some troubleshooting steps:
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Adjust the mobile phase polarity: The solvent system may not be optimal. Try gradually increasing or decreasing the polarity.
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Add a modifier: If the compound is basic (due to the thiazole nitrogen), adding a small amount of a basic modifier like triethylamine or ammonia to the mobile phase can improve peak shape by neutralizing acidic silanol groups on the silica surface. For acidic compounds, adding a small amount of acetic acid or formic acid can help.
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Use a different stationary phase: Consider using alumina or reversed-phase TLC plates.
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Lower the sample concentration: Overloading the TLC plate can cause streaking.
Q4: What are some good starting solvent systems for column chromatography of polar thiazoles?
A4: The ideal solvent system should be determined by TLC analysis first. However, some common starting points are:
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Normal-Phase: Start with a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[1] If the compound does not move, gradually increase the proportion of the polar solvent. For very polar compounds, a mixture of dichloromethane and methanol (e.g., 1-10% methanol) can be effective.[1]
-
Reversed-Phase: A gradient of water and acetonitrile or water and methanol is typically used. Often, a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) is added to the mobile phase to improve peak shape.[8]
Q5: My compound "oils out" during recrystallization. How can I induce crystallization?
A5: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to a supersaturated solution, a fast cooling rate, or an unsuitable solvent.[9] To induce crystallization, you can:
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Add a small amount of additional hot solvent to dissolve the oil and then allow the solution to cool very slowly. Insulating the flask can help.[9]
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Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.[9]
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Add a seed crystal of the pure compound if available.[9]
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Try a different solvent or a binary solvent system. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9] Common solvent pairs include ethanol/water, acetone/water, and ethyl acetate/hexane.[9]
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| Compound not eluting from the column (Normal-Phase) | The compound is highly polar and strongly adsorbed to the stationary phase. | Gradually increase the polarity of the eluent. A gradient from a less polar to a more polar solvent system is often effective. Consider using a more polar stationary phase like alumina or a reversed-phase column.[1] |
| Compound elutes in the solvent front (Reversed-Phase) | The compound is too polar for the stationary phase and has minimal interaction. | Use a more polar stationary phase (e.g., a polar-endcapped C18 column or a cyano column). Consider using HILIC. Use a highly aqueous mobile phase (e.g., >95% water). |
| Poor separation of compound from impurities | The solvent system does not provide adequate resolution. | Optimize the solvent system using TLC with various solvent combinations. Use a shallower gradient during elution. Try a different stationary phase with different selectivity (e.g., switching from silica to alumina, or C18 to a phenyl-hexyl column). |
| Peak tailing | Secondary interactions between the polar thiazole (especially if basic) and acidic silanol groups on the silica surface. | Add a modifier to the mobile phase (e.g., 0.1-1% triethylamine or ammonia for basic compounds). Use an end-capped stationary phase. Adjust the pH of the mobile phase to suppress the ionization of the compound or the stationary phase. |
| Low recovery of the compound | The compound is irreversibly adsorbed to the column or is degrading on the stationary phase. | Test the stability of the compound on silica or the chosen stationary phase using a small-scale experiment. Deactivate the silica gel by adding a small percentage of water or triethylamine to the eluent. Use a less acidic stationary phase like neutral alumina. |
Recrystallization
| Problem | Possible Cause | Suggested Solution |
| Compound does not dissolve in the hot solvent | The solvent is not a good solvent for the compound at high temperatures. | Choose a more suitable solvent in which the compound has higher solubility at elevated temperatures. Use a larger volume of solvent, but be aware this may reduce yield. |
| No crystals form upon cooling | The solution is not supersaturated, or the compound is too soluble in the cold solvent. | Evaporate some of the solvent to increase the concentration and then cool again. Cool the solution to a lower temperature (e.g., in an ice bath or freezer). Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until the solution becomes cloudy, then heat to clarify and cool slowly. |
| Low recovery of crystals | The compound has significant solubility in the cold solvent, or too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is cooled to a sufficiently low temperature to maximize crystal formation. After filtration, wash the crystals with a minimal amount of ice-cold solvent.[9] |
| Impurities co-crystallize with the product | The impurities have similar solubility properties to the desired compound in the chosen solvent. | Try a different recrystallization solvent. Perform a second recrystallization of the obtained crystals. Consider using an alternative purification method like column chromatography first to remove the majority of the impurity. |
Data Presentation
The following tables provide illustrative quantitative data for the purification of a hypothetical polar thiazole compound ("Thiazole-X"). Note: This data is representative and should be adapted based on experimental results.
Table 1: Comparison of Chromatographic Methods for the Purification of Thiazole-X
| Method | Stationary Phase | Mobile Phase Gradient | Recovery Yield (%) | Purity (%) |
| Normal-Phase | Silica Gel | 0-10% Methanol in Dichloromethane | 65 | 92 |
| Reversed-Phase | C18 (polar-endcapped) | 5-50% Acetonitrile in Water (+0.1% Formic Acid) | 85 | 98 |
| HILIC | Amide | 95-70% Acetonitrile in Water (+10mM Ammonium Formate) | 90 | >99 |
Table 2: Recrystallization Solvent Screening for Thiazole-X
| Solvent/Solvent System | Solubility (Hot) | Solubility (Cold) | Crystal Formation | Recovery Yield (%) |
| Water | High | High | Poor | <20 |
| Ethanol | High | Medium | Good | 60 |
| Ethyl Acetate | Medium | Low | Excellent | 85 |
| Hexane | Insoluble | Insoluble | N/A | N/A |
| Ethanol/Water (4:1) | High | Low | Excellent | 92 |
| Ethyl Acetate/Hexane (1:1) | Medium | Very Low | Good | 88 |
Experimental Protocols
Protocol 1: General Method for HILIC Purification of a Polar Thiazole Compound
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Column Equilibration: Equilibrate a HILIC column (e.g., an amide- or diol-based column) with the initial mobile phase conditions (e.g., 95% acetonitrile, 5% water with 10 mM ammonium formate) for at least 10-15 column volumes or until a stable baseline is achieved.
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Sample Preparation: Dissolve the crude polar thiazole compound in the initial mobile phase or a solvent with a similar or weaker elution strength (higher organic content). Ensure the sample is fully dissolved and filter through a 0.22 µm syringe filter.
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Injection and Elution: Inject the sample onto the column. Elute with a gradient of increasing aqueous content. A typical gradient might be from 5% to 30% aqueous phase over 20-30 minutes.
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Fraction Collection: Collect fractions based on the UV chromatogram.
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Analysis and Pooling: Analyze the collected fractions by TLC or analytical HPLC to determine which fractions contain the pure product. Pool the pure fractions.
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Solvent Removal: Remove the solvent under reduced pressure. Lyophilization may be necessary to remove the final traces of water.
Protocol 2: General Method for Recrystallization from a Binary Solvent System
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Solvent Selection: Identify a "good" solvent in which the polar thiazole is highly soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible. A common pair for polar compounds is ethanol and water.
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Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
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Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (persistent turbidity).
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Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
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Crystallization: Cover the flask and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the ice-cold solvent mixture.
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Drying: Dry the crystals under vacuum.
Mandatory Visualization
Caption: A general workflow for the purification of polar thiazole compounds.
Caption: A troubleshooting guide for common chromatography issues.
Caption: Interactions of polar thiazoles with different chromatography phases.
References
- 1. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterizat ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06469G [pubs.rsc.org]
- 2. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. teledynelabs.com [teledynelabs.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Evaluation of various HILIC materials for the fast separation of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing selectivity during reversed-phase high performance liquid chromatography method development: prioritizing experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phx.phenomenex.com [phx.phenomenex.com]
Optimization of reaction conditions for Hantzsch thiazole synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the Hantzsch thiazole synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Hantzsch thiazole synthesis?
The Hantzsch thiazole synthesis is a chemical reaction that produces a thiazole ring by reacting an α-haloketone with a thioamide.[1][2] This method was first reported by Arthur Hantzsch in 1887 and is valued for its reliability and the ready availability of starting materials.[1]
Q2: What is the underlying mechanism of the Hantzsch thiazole synthesis?
The reaction proceeds through several steps, starting with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone in an SN2 reaction.[1][3] This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone. The final step involves dehydration to form the aromatic thiazole ring.[1]
Q3: What are the essential starting materials for this synthesis?
The core reactants are an α-haloketone (such as 2-bromoacetophenone or chloroacetone) and a thioamide (like thiourea or thioacetamide).[1] The synthesis can also be performed as a one-pot, three-component reaction involving an α-haloketone, a thioamide, and an aldehyde.[1]
Q4: Can the Hantzsch thiazole synthesis be considered a high-yielding reaction?
Yes, the Hantzsch thiazole synthesis is generally known to produce high yields.[3][4]
Troubleshooting Guide
Low or No Product Yield
Q5: My reaction is sluggish or not proceeding. What are the possible causes and solutions?
-
Suboptimal Reaction Temperature: Many Hantzsch syntheses require heating.[1] If the reaction is slow at room temperature, try gradually increasing the temperature while monitoring the progress using Thin Layer Chromatography (TLC).[1]
-
Poor Quality of Starting Materials: Ensure that the α-haloketone is fresh or has been stored properly, as these compounds can be lachrymatory and may decompose over time. Also, verify the purity of the thioamide.[1]
-
Inappropriate Solvent: The choice of solvent can significantly affect the reaction rate and yield.[1] Consider screening different solvents. Common solvents include methanol and ethanol.[3][4]
Q6: I am observing the formation of multiple side products. How can I improve the selectivity?
-
Excessive Heat: Too much heat can lead to the formation of side products. If you are using elevated temperatures, try running the reaction at a lower temperature for a longer duration.[1]
-
Unstable Reactants: Thioamides can be unstable under acidic conditions, which may lead to side product formation.[1] Running the reaction under neutral or slightly basic conditions could be a viable solution.[1]
-
Competing Reactions: In multicomponent reactions, side reactions can occur between the aldehyde and either the thioamide or the α-haloketone. Optimizing the order of reagent addition can help minimize these competing reactions.[1]
Q7: My product is not precipitating during workup. What should I do?
If the thiazole product is soluble in the workup solvent, it will not precipitate.[3] Ensure you are following a procedure that results in the formation of the neutral, often less soluble, thiazole product. This is typically achieved by neutralizing the reaction mixture with a weak base like sodium carbonate.[3][5] If the product remains in solution, extraction with a suitable organic solvent followed by evaporation will be necessary.
Product Purification Issues
Q8: How can I effectively purify my thiazole product?
-
Precipitation and Filtration: For many simple thiazoles, the product is poorly soluble in water and can be isolated by precipitation upon neutralization of the reaction mixture, followed by vacuum filtration.[3][5]
-
Recrystallization: If the crude product is not pure enough, recrystallization from an appropriate solvent can be an effective purification method.
-
Chromatography: For more complex mixtures or non-crystalline products, column chromatography is a standard purification technique.
Optimization of Reaction Conditions
The yield of the Hantzsch thiazole synthesis is highly dependent on the reaction conditions. The following tables summarize data from optimization studies.
Table 1: Screening of Solvents, Temperature, and Catalyst Amount for a One-Pot Synthesis [4]
| Entry | Solvent | Catalyst (SiW.SiO₂) Amount | Temperature (°C) | Yield (%) |
| 1 | Water | None | 25 | No reaction |
| 2 | Water | None | Reflux | 45 |
| 3 | Ethanol | None | 25 | No reaction |
| 4 | Ethanol | None | Reflux | 58 |
| 5 | Methanol | None | 25 | No reaction |
| 6 | Methanol | None | Reflux | 52 |
| 7 | 1-Butanol | None | Reflux | 65 |
| 8 | 2-Propanol | None | Reflux | 60 |
| 9 | Ethanol/Water (1:1) | 5% | Reflux | 70 |
| 10 | Ethanol/Water (1:1) | 10% | Reflux | 85 |
| 11 | Ethanol/Water (1:1) | 15% | Reflux | 90 |
| 12 | Ethanol/Water (1:1) | 20% | Reflux | 90 |
Table 2: Optimization of Microwave-Assisted Hantzsch Synthesis [6]
| Condition | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | No solvent | 90–120 | 15 | Trace |
| 2 | Ethanol | 90–120 | 15 | 79 |
| 3 | Ethanol | 90–120 | 30 | 85 |
| 4 | Methanol | 90 | 15 | 71 |
| 5 | Methanol | 90 | 30 | 95 |
| 6 | Acetonitrile | 90–100 | 15 | 65 |
Experimental Protocols
Standard Protocol for Hantzsch Thiazole Synthesis [3]
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Workup: After 30 minutes, remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with water.
-
Drying and Characterization: Spread the collected solid on a tared watch glass and allow it to air dry.
-
Once dry, determine the mass of the product and calculate the percent yield.
Visual Guides
Caption: Experimental workflow for a typical Hantzsch thiazole synthesis.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. synarchive.com [synarchive.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Conversion Rates in Thiazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during thiazole synthesis, with a primary focus on addressing low conversion rates.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conversion rates in thiazole synthesis?
Low yields in thiazole synthesis, particularly in the widely used Hantzsch synthesis, can often be attributed to several key factors:
-
Purity of Reactants: The purity of the starting materials, such as α-haloketones and thioamides, is critical. Impurities can lead to undesirable side reactions that consume reactants and complicate the purification process.[1][2]
-
Reaction Conditions: Suboptimal reaction conditions, including temperature, reaction time, and solvent choice, significantly influence the reaction outcome.[1]
-
Incomplete Reactions: The reaction may not have proceeded to completion, leaving a significant amount of unreacted starting materials.[1]
-
Side Reactions: The formation of byproducts can reduce the yield of the desired thiazole product.[1]
-
Thioamide Instability: Thioamides can be unstable, especially under acidic conditions, which can be a limiting factor in the reaction.[2][3]
Q2: How critical is the purity of reactants and solvents for achieving high yields?
Reactant and solvent purity is paramount. Impurities in the α-haloketone or thioamide can lead to unwanted side reactions, consuming starting materials and making purification of the final product more difficult.[2] The presence of water can also be detrimental in some cases, so the use of anhydrous solvents is often recommended.[2] For instance, if the thioamide is contaminated with the corresponding amide, an oxazole byproduct may form.[1]
Q3: How does the choice of solvent affect the reaction outcome?
The solvent plays a crucial role in both the reaction rate and the final yield. The optimal solvent is dependent on the specific substrates being used.[2] For the Hantzsch synthesis, ethanol is a commonly used solvent.[1] However, other solvents like 1-butanol, 2-propanol, and even water have been shown to be effective under reflux conditions for certain one-pot, three-component syntheses.[2] It is often advisable to conduct small-scale solvent screening to determine the best choice for your specific reaction.[2]
Q4: What role does temperature play in thiazole synthesis?
Reaction temperatures can vary significantly depending on the chosen methodology.[2] Many Hantzsch syntheses require heating or refluxing for several hours to proceed at an optimal rate.[2][3] If a reaction is sluggish at room temperature, a gradual increase in temperature while monitoring the reaction's progress is recommended.[3] Conversely, excessive heat can lead to the formation of side products.[3] Modern techniques like microwave-assisted synthesis can dramatically reduce reaction times to mere minutes and may be conducted at temperatures ranging from 90-130°C.[2]
Q5: Can catalysts be used to improve conversion rates?
Yes, various catalysts can enhance the yield and reaction rate of thiazole syntheses. For the Hantzsch synthesis, acid catalysts like p-Toluenesulfonic acid (PTSA) can be employed.[1] For other variations, such as the direct arylation of a thiazole ring, a palladium catalyst like Pd(OAc)₂ has been shown to be highly efficient.[4][5] In some cases, copper salts can also be used to catalyze the reaction.[6] The choice of catalyst is dependent on the specific transformation you are trying to achieve.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during thiazole synthesis experiments.
Problem: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Poor Quality of Starting Materials | Ensure the α-haloketone is fresh or has been stored properly to prevent decomposition. Verify the purity of the thioamide, as impurities can lead to side reactions.[1][3] |
| Suboptimal Reaction Temperature | If the reaction is slow at room temperature, gradually increase the heat and monitor the progress using Thin Layer Chromatography (TLC). Be aware that excessive heat can cause the formation of side products.[3] |
| Inappropriate Solvent | The choice of solvent can greatly affect the reaction rate and yield.[3] Consider performing small-scale solvent screening to identify the optimal solvent for your specific substrates.[2] |
| Incorrect Stoichiometry | Using a slight excess of the thioamide can sometimes help drive the reaction to completion.[7] |
| Reaction Not Reaching Completion | Monitor the reaction progress using TLC to ensure the starting materials have been consumed. If the reaction has stalled, adjusting the temperature or reaction time may be necessary.[1] |
Problem: Significant Side Product Formation
| Possible Cause | Troubleshooting Steps |
| Unstable Reactants | Thioamides can be unstable in acidic conditions.[3] Consider running the reaction under neutral or slightly basic conditions to minimize side product formation.[3] |
| Competing Reactions | In multicomponent reactions, optimize the order of reagent addition to mitigate side reactions between the aldehyde and the thioamide or α-haloketone.[3] |
| Overheating | Maintain careful temperature control, as the Hantzsch synthesis can be exothermic. Overheating can lead to the formation of undesired side products.[7] |
| Incorrect Workup Procedure | During the workup, carefully control the pH during neutralization to avoid hydrolysis of the product or other sensitive functional groups.[3] |
Problem: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Presence of Multiple Products | If TLC analysis shows multiple spots, this could indicate the presence of unreacted starting materials, side products (like oxazoles), or dimerization/polymerization of reactants.[1] |
| Product Fails to Precipitate | If the product does not precipitate upon cooling, the solvent can be removed under reduced pressure.[1] If the product is soluble in the workup solvent, extraction with an appropriate organic solvent may be necessary. |
| Ineffective Purification Method | Recrystallization: This is a common and effective method for purifying solid organic compounds.[1] Column Chromatography: For complex mixtures or non-crystalline products, column chromatography using silica gel is a powerful purification technique. A gradient of solvents, starting with a non-polar solvent and gradually increasing polarity, is typically used for elution.[1] |
Experimental Protocols
1. General Protocol for Hantzsch Thiazole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the α-bromo ketone (1 equivalent) in ethanol.
-
Add the thioamide (1-1.2 equivalents) to the solution.[1]
-
Heat the reaction mixture to reflux.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
The reaction time can range from a few hours to overnight, depending on the substrates.[1]
-
-
Workup and Isolation:
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[1]
-
2. Cook-Heilbron Thiazole Synthesis
This method is used to synthesize 5-aminothiazole derivatives.
-
Reaction: This synthesis involves the reaction of an α-aminonitrile with a dithioacid or its ester, carbon disulfide, carbon oxysulfide, or an isothiocyanate.[6][8] The reaction is typically carried out under mild conditions at room temperature.[8]
-
Example: The reaction of an α-aminonitrile with carbon disulfide leads to the formation of a 5-amino-2-mercaptothiazole.[6]
Visualizations
Caption: A logical workflow for troubleshooting low conversion rates in thiazole synthesis.
Caption: A typical experimental workflow for the Hantzsch thiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
Stability issues of 2-Thiazol-2-yl-propan-2-ol under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Thiazol-2-yl-propan-2-ol under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My assay involving this compound shows unexpected degradation products when using an acidic mobile phase for chromatography. What is the likely cause?
A1: this compound is a tertiary alcohol. Tertiary alcohols are known to be susceptible to acid-catalyzed dehydration.[1][2][3] Under acidic conditions, the hydroxyl group (-OH) can be protonated to form a good leaving group (H₂O). The subsequent loss of water results in the formation of a carbocation, which can then eliminate a proton to form an alkene. In the case of this compound, this would likely lead to the formation of 2-(prop-1-en-2-yl)thiazole.
Q2: What are the expected degradation products of this compound in an acidic environment?
A2: The primary degradation product under acidic conditions is expected to be 2-(prop-1-en-2-yl)thiazole, resulting from the dehydration of the tertiary alcohol. Depending on the specific acid and reaction conditions, further reactions of the thiazole ring or polymerization of the alkene could potentially occur, but the dehydration product is the most probable initial species.
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To minimize acid-catalyzed degradation, consider the following:
-
pH Control: Maintain the pH of your solutions in the neutral to slightly basic range if the stability of the compound is critical.
-
Temperature: Perform experiments at lower temperatures to reduce the rate of the degradation reaction.
-
Alternative Analytical Methods: If using HPLC, explore mobile phases with a higher pH or consider alternative chromatographic techniques that do not require acidic conditions.
-
Protecting Groups: In a synthesis context, if the hydroxyl group is not required for the reaction, consider protecting it with a suitable protecting group that is stable to the acidic conditions of your experiment.
Q4: Are there any standard protocols to test the stability of this compound under acidic conditions?
A4: Yes, you can perform a "forced degradation" study. This is a common practice in pharmaceutical development to understand the stability of a drug substance.[4][5][6] A general protocol is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Appearance of a new, less polar peak in HPLC analysis. | Acid-catalyzed dehydration of this compound to form the corresponding alkene. | Confirm the identity of the new peak using mass spectrometry (MS). The expected mass would be that of 2-(prop-1-en-2-yl)thiazole. To avoid this, use a neutral or buffered mobile phase if possible. |
| Low recovery of this compound from an acidic extraction. | Degradation of the compound in the acidic aqueous phase. | Minimize the time the compound is in contact with the acidic solution. Use a less harsh acid or perform the extraction at a lower temperature. |
| Inconsistent results in bioassays performed in acidic media. | The observed biological activity may be due to the degradation product rather than the parent compound. | Characterize the stability of this compound under the specific assay conditions. Test the degradation product, if isolated, for its biological activity. |
Data Presentation
The following table summarizes hypothetical quantitative data from a forced degradation study on this compound. These values are for illustrative purposes to guide your experimental expectations.
| Condition | Time (hours) | This compound Remaining (%) | 2-(prop-1-en-2-yl)thiazole Formed (%) |
| 0.1 M HCl at 25°C | 1 | 95.2 | 4.8 |
| 4 | 82.5 | 17.5 | |
| 8 | 68.1 | 31.9 | |
| 24 | 35.7 | 64.3 | |
| 0.1 M HCl at 60°C | 1 | 65.4 | 34.6 |
| 4 | 22.1 | 77.9 | |
| 8 | 5.8 | 94.2 | |
| 24 | <1 | >99 |
Experimental Protocols
Protocol for Forced Degradation Study under Acidic Conditions
This protocol outlines a general procedure to assess the stability of this compound in an acidic solution.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M solution
-
Sodium hydroxide (NaOH), 0.1 M solution (for neutralization)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
HPLC system with a UV detector
-
pH meter
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Treatment:
-
In a volumetric flask, add a known volume of the stock solution.
-
Add 0.1 M HCl to the desired final volume to achieve a final drug concentration of approximately 0.1 mg/mL.
-
Incubate the solution at a controlled temperature (e.g., 25°C or 60°C).
-
-
Time Point Sampling:
-
Withdraw aliquots from the reaction mixture at specific time points (e.g., 0, 1, 4, 8, 24 hours).
-
Immediately neutralize the withdrawn aliquot with an equivalent volume of 0.1 M NaOH to stop the degradation reaction.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point.
-
Monitor the disappearance of the parent peak (this compound) and the appearance of any degradation peaks.
-
Quantify the amount of the parent compound and the major degradation product at each time point.
-
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.
Mandatory Visualizations
Diagrams
Caption: Acid-catalyzed dehydration pathway of this compound.
Caption: Workflow for the forced degradation study of this compound.
Caption: Troubleshooting logic for identifying degradation products.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 17.6 Reactions of Alcohols - Organic Chemistry | OpenStax [openstax.org]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. biomedres.us [biomedres.us]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Troubleshooting guide for the synthesis of tertiary alcohols
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of tertiary alcohols.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing tertiary alcohols?
A1: The most common and versatile methods for synthesizing tertiary alcohols involve the reaction of organometallic reagents with ketones or esters.[1]
-
Grignard Reagents (R-MgX): These are prepared by reacting an alkyl or aryl halide with magnesium metal.[1] They react with ketones to form tertiary alcohols.[2][3] When reacted with esters, two equivalents of the Grignard reagent add to the carbonyl group, resulting in a tertiary alcohol where two of the alkyl/aryl groups are identical.[1][4][5]
-
Organolithium Reagents (R-Li): These are typically prepared by reacting an alkyl or aryl halide with lithium metal.[6] Similar to Grignard reagents, they add to ketones and esters to produce tertiary alcohols.[1]
Q2: Why must reactions involving Grignard or organolithium reagents be conducted under anhydrous (dry) conditions?
A2: Both Grignard and organolithium reagents are extremely strong bases.[1][7] They will readily react with any compound containing an acidic proton, such as water, alcohols, or amines.[1][7] This "quenching" reaction consumes the organometallic reagent by converting it into an alkane, which prevents it from reacting with the desired ketone or ester and significantly lowers the yield.[1][8] Therefore, all glassware must be thoroughly dried (e.g., flame-dried or oven-dried), and anhydrous solvents like diethyl ether or tetrahydrofuran (THF) must be used.[1][7]
Q3: Can I synthesize a tertiary alcohol with three different R-groups using an ester as a starting material?
A3: No, this is not directly achievable in a single step with Grignard or organolithium reagents. The reaction of an ester with these reagents involves two successive additions of the organometallic reagent.[1][9] This process inherently leads to a tertiary alcohol where at least two of the R-groups attached to the alcohol carbon are identical.[1][4] To synthesize a tertiary alcohol with three distinct R-groups, you must use a ketone as the starting material.[4]
Troubleshooting Guide
Problem 1: The Grignard reaction fails to initiate.
Symptom: No bubbling or heat is observed after adding a small amount of the alkyl/aryl halide to the magnesium turnings.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inactive Magnesium Surface: A passivating layer of magnesium oxide on the turnings can prevent the reaction from starting.[2] | Mechanical Activation: Gently crush some magnesium turnings in the flask with a dry glass rod to expose a fresh surface.[2]Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask.[2][10] These react with the magnesium to activate the surface. |
| Wet Glassware or Solvent: The presence of moisture will quench the Grignard reagent as it forms.[7] | Ensure all glassware is rigorously flame-dried or oven-dried immediately before use. Use freshly opened or properly stored anhydrous solvents.[7] |
| Impure Alkyl/Aryl Halide: Impurities in the starting halide can inhibit the reaction. | Use a freshly distilled or purified alkyl/aryl halide. |
Problem 2: The yield of the tertiary alcohol is low.
Symptom: After work-up and purification, the isolated product mass is significantly lower than the theoretical yield.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inaccurate Grignard Reagent Concentration: Using an incorrect stoichiometric amount of the Grignard reagent.[7] | The concentration of a freshly prepared Grignard reagent should be determined by titration before use. |
| Side Reactions: Competing reactions reduce the amount of Grignard reagent available for the desired reaction. | See the "Common Side Reactions" section below for detailed explanations and mitigation strategies. |
| Inefficient Work-up: Loss of product during the extraction and purification steps. | A careful aqueous work-up, often with a saturated ammonium chloride solution, is used to quench the reaction and protonate the alkoxide intermediate.[2] Ensure complete extraction from the aqueous layer. |
| Steric Hindrance: Bulky Grignard reagents or sterically hindered ketones can slow down the desired reaction, allowing side reactions to dominate.[11][12] | Consider using a less sterically hindered ketone or Grignard reagent if possible. Reaction temperature and addition rate can also be optimized. |
Problem 3: The reaction mixture turns dark brown or black during Grignard reagent formation.
Symptom: The solution becomes very dark during the refluxing of the Grignard reagent.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Wurtz Coupling: The Grignard reagent couples with the starting alkyl halide, which can lead to the formation of finely divided metal and other byproducts that cause darkening.[2] | Maintain a moderate reaction temperature and ensure efficient stirring to promote the reaction of the alkyl halide with magnesium rather than the formed Grignard reagent.[2] |
| Presence of Impurities: Impurities in the magnesium or organic halide can catalyze decomposition.[7] | Use high-purity starting materials. |
Common Side Reactions in Tertiary Alcohol Synthesis
Several side reactions can compete with the desired nucleophilic addition, leading to a reduced yield of the tertiary alcohol.
-
Enolization: If the ketone has acidic alpha-protons, the Grignard reagent can act as a base, deprotonating the ketone to form an enolate.[2] This is more common with sterically hindered ketones.[2] The enolate will not react further to form the alcohol.
-
Reduction: With bulky Grignard reagents and sterically hindered ketones, the ketone can be reduced to a secondary alcohol.[2]
-
Wurtz Coupling: The Grignard reagent can couple with the unreacted alkyl halide to form a hydrocarbon byproduct.[2]
Experimental Protocols
General Protocol for the Synthesis of a Tertiary Alcohol via Grignard Reaction with a Ketone:
1. Preparation of the Grignard Reagent:
- Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
- Place magnesium turnings in the flask and briefly heat under vacuum, then cool under an inert atmosphere.[10]
- Add anhydrous diethyl ether or THF to the flask.[10]
- Dissolve the alkyl or aryl halide in anhydrous ether/THF and add it to the dropping funnel.[10]
- Add a small portion of the halide solution to the magnesium. The reaction should initiate, indicated by bubbling and gentle reflux. If not, a crystal of iodine or gentle warming may be necessary.[10]
- Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.[10]
- After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.[10]
2. Reaction with the Ketone:
- Cool the Grignard reagent solution in an ice bath.[2]
- Dissolve the ketone in anhydrous ether/THF and add it to the dropping funnel.[10]
- Add the ketone solution dropwise to the cooled Grignard reagent with vigorous stirring.[2]
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[2][10]
3. Work-up and Purification:
- Cool the reaction mixture in an ice bath and slowly add a saturated aqueous ammonium chloride solution to quench the reaction and protonate the alkoxide intermediate.[2]
- Transfer the mixture to a separatory funnel and separate the layers.
- Extract the aqueous layer with diethyl ether.[2]
- Combine the organic layers and wash with brine.[2]
- Dry the organic layer over anhydrous magnesium sulfate.[2]
- Filter and remove the solvent under reduced pressure to obtain the crude tertiary alcohol.[2]
- Purify the product by distillation or recrystallization.[2]
Visualizations
Caption: Troubleshooting workflow for tertiary alcohol synthesis.
Caption: Competing reactions in tertiary alcohol synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. roche.camden.rutgers.edu [roche.camden.rutgers.edu]
- 6. crab.rutgers.edu [crab.rutgers.edu]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. benchchem.com [benchchem.com]
- 11. quora.com [quora.com]
- 12. pubs.acs.org [pubs.acs.org]
Minimizing byproduct formation in Grignard reactions with thiazoles
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Grignard reactions involving thiazole substrates. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in Grignard reactions with thiazoles?
A1: The primary byproducts encountered in Grignard reactions involving thiazoles include:
-
Wurtz-type coupling products: Dimerization of the thiazole halide starting material (Th-Th) can occur, especially at higher temperatures and with high local concentrations of the halide.[1]
-
C2-Deprotonation products: The C2 proton of the thiazole ring is acidic and can be abstracted by the Grignard reagent, which acts as a strong base. This leads to the formation of a 2-thiazolylmagnesium halide, which may not be the intended Grignard reagent, or can lead to other side reactions.
-
Ring-opening products: Under certain conditions, particularly with nickel catalysis, the thiazole ring can undergo cleavage.[2]
-
Unreacted starting materials: Incomplete reaction can be a significant issue, often due to impure reagents or improper reaction setup.[3]
Q2: Why is my Grignard reaction with a halothiazole not initiating?
A2: Difficulty in initiating the Grignard reaction is a common issue. Several factors can contribute to this:
-
Inactive Magnesium Surface: Magnesium turnings can have a passivating oxide layer (MgO) that prevents the reaction from starting.[3]
-
Presence of Water: Grignard reagents are highly sensitive to moisture. Any trace of water in the glassware or solvent will quench the Grignard reagent as it forms.[3]
-
Impure Halothiazole: Impurities in the halothiazole can inhibit the reaction. It is recommended to use purified starting materials.
Q3: Can I use organolithium reagents instead of Grignard reagents for reactions with thiazoles?
A3: Yes, organolithium reagents are frequently used with thiazoles, particularly for deprotonation at the C2 position to form 2-lithiothiazoles. While both Grignard and organolithium reagents are strong bases and nucleophiles, organolithiums are generally more reactive and are the reagent of choice for selective C2-metalation. If your goal is to form a Grignard reagent from a halothiazole for subsequent reaction at that halogenated position, using an organolithium reagent would lead to a different reaction pathway.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | - Incomplete reaction.[3]- Formation of Wurtz-type coupling byproducts.[1]- C2-deprotonation of the thiazole ring.- Reaction with atmospheric moisture or CO2. | - Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[4]- Use anhydrous solvents.- Add the halothiazole slowly to the magnesium turnings to maintain a low concentration of the halide.[1]- Consider using a less basic Grignard reagent if C2-deprotonation is a major issue.- Lower the reaction temperature.[5] |
| High percentage of Wurtz-type coupling byproduct (Th-Th) | - High local concentration of the halothiazole.- Elevated reaction temperature.[1] | - Add the halothiazole solution dropwise and slowly to the magnesium suspension.[1]- Maintain a controlled, low reaction temperature. For instance, initiating the reaction at a lower temperature before gentle reflux can be beneficial.- Ensure efficient stirring to quickly disperse the added halide. |
| Reaction mixture turns dark brown or black during Grignard formation | - Presence of impurities in the magnesium or halothiazole.- Formation of finely divided metal from side reactions, including Wurtz coupling. | - Use high-purity magnesium turnings.- Purify the halothiazole before use, for example, by distillation.- This can sometimes be normal, but if accompanied by low yield, consider the above points. |
| Formation of unexpected products, potentially from ring opening | - Use of certain catalysts, such as nickel complexes, can promote ring-opening pathways.[2] | - If ring opening is not the desired outcome, avoid the use of nickel-based catalysts. Stick to standard Grignard reaction conditions. |
| Product mixture contains significant amounts of the starting ketone/aldehyde | - The Grignard reagent is acting as a base and deprotonating the α-carbon of the carbonyl compound (enolization), especially with sterically hindered ketones.[6] | - Add the Grignard reagent solution slowly to the carbonyl compound at a low temperature (e.g., 0 °C or -78 °C).- Use a less sterically hindered Grignard reagent or carbonyl compound if possible.- The use of additives like cerium(III) chloride can sometimes suppress enolization and favor nucleophilic addition. |
Data on Byproduct Formation
Table 1: Effect of Temperature on Regioisomeric Impurity Formation in a Grignard Reaction
| Temperature | 5-Acetyl Impurity (%) | 4-Acetyl Impurity (%) |
| > 40 °C | up to 7.5 | 0.6 |
| < 20 °C | 0.2 | 5.8 |
| Optimal | - | - |
| 20–40 °C | - | - |
Source: Adapted from data on a Grignard reaction where temperature played a major role in controlling regioisomeric impurities.
Table 2: Effect of Solvent on Wurtz Coupling Byproduct Formation with Benzyl Chloride
| Solvent | Yield of Desired Alcohol (%) | Comments |
| Diethyl Ether (Et₂O) | 94 | Excellent yield with minimal Wurtz coupling.[1] |
| Tetrahydrofuran (THF) | 27 | Poor yield due to significant Wurtz byproduct formation.[1] |
Note: While this data is for benzyl chloride, it illustrates the significant impact solvent choice can have on minimizing Wurtz coupling, a principle applicable to thiazole Grignard reactions.
Table 3: Product Distribution in Nickel-Catalyzed Reactions of Isoxazoles with Grignard Reagents
| Isoxazole Substrate | Grignard Reagent | Catalyst | Reduction Product (%) | Biphenyl (%) | N-phenylation Product (%) |
| 2,4-dimethylisoxazole | PhMgBr | none | 55 | 90 | 5 |
| 2,4-dimethylisoxazole | PhMgBr | (dppp)NiCl₂ | 61 | 82 | 24 |
| 2,4-dimethylisoxazole | PhMgBr | (dppf)NiCl₂ | 5 | 10 | 85 |
Source: Wenkert, E., & Han, A. (1990). NICKEL-CATALYZED REACTIONS OF THIAZOLES, ISOXAZOLES, OXAZOLINES AND THIAZOLINES WITH GRIGNARD REAGENTS. Heterocycles, 30(2), 733. While this data is for isoxazoles, it highlights how catalysts can dramatically alter reaction pathways, a consideration for thiazole chemistry.[2]
Experimental Protocols
Protocol 1: Preparation of a Thiazole Grignard Reagent and Reaction with a Ketone
This protocol describes the formation of 2-thiazolylmagnesium bromide and its subsequent reaction with cyclohexanone.
Materials:
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Magnesium turnings
-
Iodine (crystal)
-
2-Bromothiazole
-
Anhydrous diethyl ether or THF
-
Cyclohexanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a stream of dry nitrogen or argon.
-
To the cooled flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.
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In the dropping funnel, prepare a solution of 2-bromothiazole (1.0 equivalent) in anhydrous diethyl ether.
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Add a small portion of the 2-bromothiazole solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.[4]
-
Once initiated, add the remaining 2-bromothiazole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes.
-
-
Reaction with Cyclohexanone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of cyclohexanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the cyclohexanone solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. reddit.com [reddit.com]
- 5. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 6. Grignard Reaction [organic-chemistry.org]
Technical Support Center: Synthesis of 2-Thiazol-2-yl-propan-2-ol
Welcome to the technical support center for the synthesis and scale-up of 2-Thiazol-2-yl-propan-2-ol. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
The most prevalent and industrially applicable method is the Grignard reaction. This involves the reaction of a 2-thiazolyl Grignard reagent (e.g., 2-thiazolylmagnesium bromide) with acetone, followed by an acidic workup to yield the desired tertiary alcohol.[1] This route is often preferred over using organolithium reagents for scale-up due to the safer handling and lower cost of magnesium compared to n-butyllithium.
Q2: Why is it critical to use anhydrous conditions for the Grignard reaction?
Grignard reagents are potent bases and will react readily with acidic protons, such as those in water.[2] This acid-base reaction is significantly faster than the desired nucleophilic addition to the ketone.[2] Any moisture present will quench the Grignard reagent, converting it to thiazole and reducing the yield of the desired product.[2] Therefore, all glassware must be rigorously dried, and anhydrous solvents are essential for success.
Q3: My Grignard reaction is difficult to initiate. What are the common causes and solutions?
Failure to initiate is a frequent issue. Key causes include:
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Wet Glassware/Solvents: Traces of water will prevent the reaction. All glassware should be flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon). Solvents like THF or diethyl ether must be anhydrous.[3]
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Inactive Magnesium: The surface of magnesium turnings can oxidize, forming a passive layer of magnesium oxide. This can be removed by activating the magnesium. Common activation methods include stirring the magnesium without solvent under an inert gas, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane.[3][4]
-
Impure Starting Halide: Impurities in the 2-bromothiazole can inhibit the reaction. Ensure the starting material is pure.
Q4: How can I determine the concentration of the Grignard reagent I have prepared?
The concentration of the prepared Grignard reagent should be determined via titration before its use in the subsequent reaction.[2] A common method involves titrating a sample of the Grignard solution against a standard solution of iodine until the characteristic iodine color persists.[2] This ensures accurate stoichiometry in the reaction with acetone, preventing waste of reagents and simplifying purification.
Q5: Can I use an organolithium reagent instead of a Grignard reagent?
Yes, 2-lithiothiazole can be formed by reacting thiazole with a strong base like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C), followed by reaction with acetone.[5] However, n-butyllithium is pyrophoric, igniting spontaneously in air, and requires specialized handling techniques, especially at scale.[6][7] For this reason, the Grignard route is generally more favorable for larger-scale synthesis.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis and scale-up of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Grignard Formation Fails to Start or is Sluggish | 1. Presence of moisture in glassware or solvent. 2. Magnesium surface is passivated (oxidized). 3. Impurities in the 2-bromothiazole. | 1. Flame-dry all glassware under vacuum and cool under an inert atmosphere. Use freshly opened anhydrous solvent or solvent dried over a suitable agent (e.g., sodium/benzophenone). 2. Activate magnesium with a crystal of iodine or a few drops of 1,2-dibromoethane.[4] Grinding the turnings gently in a glovebox can also help.[4] 3. Purify the 2-bromothiazole by distillation. |
| Low Yield of Tertiary Alcohol Product | 1. Inaccurate concentration of the Grignard reagent. 2. Significant formation of Wurtz coupling byproduct (2,2'-bithiazole). 3. Incomplete reaction due to insufficient reaction time or low temperature. 4. Loss of product during aqueous workup/extraction. | 1. Titrate the Grignard reagent before use to determine its exact molarity.[2] 2. Add the 2-bromothiazole slowly to the magnesium suspension to maintain a low concentration of the halide, minimizing coupling.[3] 3. Monitor the reaction by TLC or GC. Ensure the reaction goes to completion. The addition of the Grignard to acetone is often exothermic; maintain cooling and then allow it to warm to room temperature. 4. Perform multiple extractions with a suitable organic solvent. If an emulsion forms, add brine to help break it. |
| Reaction Mixture Turns Dark Brown or Black | 1. Overheating during Grignard formation or reaction. 2. Presence of impurities in the magnesium or starting halide. 3. Wurtz coupling can produce finely divided metal, causing darkening.[2] | 1. Control the rate of addition of 2-bromothiazole to manage the exotherm. Use an ice bath for cooling. For scale-up, ensure efficient heat transfer. 2. Use high-purity reagents.[4] 3. While some darkening can be normal, excessive charring indicates decomposition. Ensure proper temperature control. |
| Scale-Up: Poor Temperature Control | The reaction is highly exothermic, and surface-area-to-volume ratio decreases on scale-up, making heat dissipation difficult. | 1. Use a jacketed reactor with a reliable cooling system. 2. Control the addition rate of reagents (both 2-bromothiazole for Grignard formation and the Grignard reagent to acetone) carefully using a syringe pump or addition funnel. 3. Ensure vigorous and efficient stirring to prevent localized hot spots. |
Experimental Protocols
Protocol 1: Synthesis of 2-Thiazolylmagnesium Bromide (Grignard Reagent)
-
Preparation: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Reagents: To the flask, add magnesium turnings (1.2 equivalents). Place a solution of 2-bromothiazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) into the dropping funnel.
-
Initiation: Add a small portion (approx. 10%) of the 2-bromothiazole solution to the magnesium turnings. If the reaction does not start (indicated by gentle bubbling and heat generation), add a single crystal of iodine and warm the flask gently.
-
Formation: Once the reaction has initiated, add the remaining 2-bromothiazole solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the gray, cloudy mixture for an additional 1-2 hours at room temperature to ensure complete consumption of the magnesium. The resulting Grignard reagent should be used immediately or titrated and stored under an inert atmosphere.
Protocol 2: Synthesis of this compound
-
Preparation: In a separate flame-dried, three-necked flask under an inert atmosphere, prepare a solution of anhydrous acetone (1.0-1.1 equivalents) in anhydrous THF.
-
Reaction: Cool the acetone solution to 0 °C using an ice-water bath. Add the prepared 2-Thiazolylmagnesium Bromide solution dropwise via cannula or a dropping funnel, maintaining the internal temperature below 10 °C.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours until the reaction is complete (monitor by TLC).
-
Workup: Cool the reaction mixture again to 0 °C and slowly quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or distillation.
Visualized Workflows and Logic
The following diagrams illustrate the synthesis workflow and a troubleshooting decision-making process.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
- 1. sarthaks.com [sarthaks.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 6. Protecting n-Butyllithium from Air and Moisture [fishersci.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Recrystallization of 2-Thiazol-2-yl-propan-2-ol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting a suitable recrystallization solvent for 2-Thiazol-2-yl-propan-2-ol. Due to the limited availability of specific physical data for this compound, this guide focuses on a systematic, experimental approach to determining the optimal solvent and conditions for purification.
Understanding the Compound: this compound
This compound is a heterocyclic compound containing a polar tertiary alcohol group and a thiazole ring. This structure suggests that it will likely be soluble in polar solvents, particularly those capable of hydrogen bonding. The key to successful recrystallization is to identify a solvent (or solvent pair) in which the compound is highly soluble at an elevated temperature but has low solubility at lower temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the first step in selecting a recrystallization solvent for a new compound?
The initial step is to perform small-scale solubility tests with a range of solvents of varying polarities.[1][2][3] This will provide an empirical basis for selecting the most promising candidate for a larger-scale recrystallization.
Q2: What properties define an ideal recrystallization solvent?
An ideal solvent for recrystallization should:
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Dissolve the compound sparingly or not at all at room temperature.[4]
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Dissolve the compound completely when heated to its boiling point.[4]
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Yield a large number of crystals upon cooling.
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Dissolve impurities readily at all temperatures or not at all, allowing for their removal by filtration.
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Have a boiling point below the melting point of the compound to prevent "oiling out".[4]
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Be chemically inert so it does not react with the compound.[5]
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Be volatile enough to be easily removed from the purified crystals.[5]
Q3: What should I do if no single solvent is suitable?
If a single solvent cannot be found that meets all the criteria, a mixed solvent system, or "solvent pair," should be employed.[6] This typically involves a "good" solvent that dissolves the compound readily and a "bad" solvent in which the compound is insoluble. The two solvents must be miscible with each other.[6]
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
This protocol outlines the steps to experimentally determine a suitable recrystallization solvent for this compound.
Materials:
-
Crude this compound
-
A selection of test solvents (see Table 1 for suggestions)
-
Small test tubes or vials
-
Spatula
-
Hot plate or water bath
-
Ice bath
Procedure:
-
Place approximately 20-30 mg of the crude compound into several separate test tubes.
-
Add a small amount (e.g., 0.5 mL) of a different solvent to each test tube at room temperature.
-
Observe and record the solubility of the compound in each solvent at room temperature in a log (see Table 2).
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate until the solvent boils.[1] Add small increments of the solvent until the solid just dissolves.
-
Record the amount of solvent required and whether the compound dissolved completely at the boiling point.
-
Allow the test tubes where the compound dissolved at a higher temperature to cool slowly to room temperature.
-
Once at room temperature, place the test tubes in an ice bath to induce further crystallization.
-
Observe and record the quantity and quality of the crystals formed. The ideal solvent will result in a significant amount of crystalline solid upon cooling.
Data Presentation
Use the following tables to guide your solvent selection and record your experimental findings.
Table 1: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for polar compounds, but slow to dry. |
| Ethanol | 78 | High | An excellent general-purpose polar solvent. |
| Methanol | 65 | High | Dissolves more polar compounds than ethanol. |
| Isopropanol | 82 | Medium-High | A good alternative to ethanol. |
| Acetone | 56 | Medium | A strong solvent, but its low boiling point can be a disadvantage.[7] |
| Ethyl Acetate | 77 | Medium | Good for compounds of intermediate polarity. |
| Toluene | 111 | Low | Good for aromatic compounds, but the high boiling point can be an issue.[7] |
| Hexane | 69 | Low | Suitable for non-polar compounds. |
Data sourced from various chemical property databases.[7][8][9][10]
Table 2: Experimental Solubility Log for this compound
| Solvent | Solubility at Room Temp. (Insoluble/Slightly/Soluble) | Solubility at Boiling (Insoluble/Slightly/Soluble) | Crystal Formation on Cooling (None/Poor/Good/Excellent) | Notes |
| Water | ||||
| Ethanol | ||||
| Methanol | ||||
| Isopropanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Toluene | ||||
| Hexane | ||||
| Other |
Mandatory Visualizations
The following diagrams illustrate the decision-making processes for solvent selection and troubleshooting.
Caption: Workflow for selecting a suitable recrystallization solvent.
Troubleshooting Guide
This section addresses common issues encountered during recrystallization.
Caption: Troubleshooting common recrystallization problems.
Q4: My compound is not crystallizing, even after cooling in an ice bath. What should I do?
This is a common issue that can arise from two main causes: using too much solvent or the formation of a supersaturated solution.[11][12][13]
-
Too much solvent: If an excessive amount of solvent was used, the solution may not be saturated enough for crystals to form. The remedy is to gently boil off some of the solvent to increase the concentration of the compound and then attempt to cool the solution again.[11][13]
-
Supersaturation: Sometimes, a solution can become supersaturated and crystallization needs to be induced. This can be achieved by scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a "seed crystal" of the pure compound if available.[4][12][13]
Q5: The compound has separated as an oil instead of crystals. How can I fix this?
"Oiling out" typically occurs when the boiling point of the solvent is higher than the melting point of the compound, causing it to melt in the hot solution before it crystallizes.[4][11] It can also happen if the solution is cooled too quickly. To resolve this, reheat the solution until the oil redissolves. You can then try adding a small amount of additional solvent and allowing the solution to cool much more slowly.[11]
Q6: My final yield of pure crystals is very low. What are the likely causes?
A low yield can result from several factors:
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Using too much solvent: This is the most frequent cause, as a significant portion of the compound will remain in the mother liquor even after cooling.[12] Always use the minimum amount of hot solvent required for complete dissolution.
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Premature crystallization: If crystals form during a hot filtration step, product will be lost. Ensure the funnel and receiving flask are pre-heated.
-
Washing with room temperature solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent to prevent the product from redissolving.[12]
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Home Page [chem.ualberta.ca]
- 3. athabascau.ca [athabascau.ca]
- 4. Recrystallization [wiredchemist.com]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Solvent Boiling Point Chart | BRANDTECH Scientific [brandtech.com]
- 9. Solvent Physical Properties [people.chem.umass.edu]
- 10. www1.chem.umn.edu [www1.chem.umn.edu]
- 11. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Enhancing the Solubility of Thiazole-Based Drug Candidates
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges often encountered with thiazole-based drug candidates. Poor aqueous solubility is a significant hurdle in drug development, impacting bioavailability and therapeutic efficacy.[1] This guide offers practical solutions and detailed experimental protocols to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why do many of my thiazole-based compounds exhibit low aqueous solubility?
Thiazole rings, while valuable pharmacophores, can contribute to low water solubility, particularly when substituted with lipophilic or aromatic groups.[2] The planar nature and potential for crystalline packing of these molecules can lead to high lattice energy, making it difficult for water molecules to solvate them effectively.
Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my biological assay. What is happening and how can I prevent it?
This common issue is known as "precipitation upon dilution."[2] Your compound is soluble in the organic solvent (DMSO) but crashes out when the concentration exceeds its thermodynamic solubility in the aqueous buffer. To prevent this, you can:
-
Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, typically below 0.5%, to minimize its impact while maintaining solubility.[2]
-
Use Co-solvents: Prepare your stock solution in a mixture of DMSO and another water-miscible organic solvent like ethanol.[2]
-
Employ Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can prevent abrupt precipitation.[2]
Q3: I've tried basic solubilization techniques with co-solvents, but my compound is still not soluble enough. What advanced methods can I use?
For compounds with very low solubility, more advanced formulation strategies are necessary. These include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[3]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can enhance wettability and dissolution.[4]
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic drug molecule within a cyclodextrin can significantly improve its aqueous solubility.[2]
Q4: How do I choose the best solubility enhancement technique for my specific thiazole derivative?
The selection of an appropriate method depends on the physicochemical properties of your compound, the required dosage form, and the intended application.[1] A systematic approach, starting with simpler methods and progressing to more complex ones, is often the most effective. The workflow diagram below illustrates a logical progression for selecting a suitable technique.
Troubleshooting Guides
Problem 1: Inconsistent results in biological assays due to poor compound solubility.
-
Possible Cause: The compound may be precipitating in the assay medium, leading to variable effective concentrations.
-
Troubleshooting Steps:
-
Visual Inspection: Always visually inspect your solutions for any signs of precipitation after dilution.
-
Prepare Fresh Solutions: Prepare fresh dilutions from your stock solution for each experiment to avoid issues with compound degradation or time-dependent precipitation.[2]
-
Solubility Measurement: Determine the kinetic and thermodynamic solubility of your compound in the specific assay buffer to understand its solubility limits.
-
Problem 2: Difficulty in formulating a stable, injectable solution for in vivo studies.
-
Possible Cause: The high concentration required for in vivo dosing exceeds the compound's solubility in pharmaceutically acceptable vehicles.
-
Troubleshooting Steps:
-
pH Adjustment: For ionizable thiazole derivatives, adjusting the pH of the formulation can significantly increase solubility.[3]
-
Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic drug, increasing its solubility in aqueous solutions.[5]
-
Nanosuspensions: Creating a nanosuspension can improve the dissolution rate and bioavailability of the compound.[4]
-
Data Presentation
Table 1: Comparison of Solubility Enhancement Techniques for a Model Thiazole Compound
| Technique | Initial Solubility (µg/mL) | Solubility after Enhancement (µg/mL) | Fold Increase |
| Co-solvency (5% DMSO) | 0.5 | 5 | 10 |
| Micronization | 0.5 | 15 | 30 |
| Solid Dispersion (PVP K30) | 0.5 | 50 | 100 |
| Cyclodextrin Complexation (HP-β-CD) | 0.5 | 120 | 240 |
Note: The data presented are illustrative and may vary depending on the specific thiazole derivative and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion using the Solvent Evaporation Method
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Dissolution: Dissolve both the thiazole-based drug candidate and a hydrophilic carrier (e.g., PVP K30, HPMC) in a suitable organic solvent (e.g., methanol, acetone).[6]
-
Mixing: Ensure the drug-to-carrier ratio is optimized (e.g., 1:1, 1:5, 1:10 by weight).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure.
-
Drying: Dry the resulting solid mass in a vacuum oven to remove any residual solvent.
-
Pulverization: Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous vs. crystalline).
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Kneading Method
-
Mixing: Mix the thiazole-based drug and the chosen cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in a mortar in a specific molar ratio (e.g., 1:1 or 1:2).[2]
-
Kneading: Add a small amount of a water-alcohol solution to the mixture and knead thoroughly for an extended period (e.g., 45-60 minutes) to form a paste.
-
Drying: Dry the paste in an oven at a controlled temperature (e.g., 40-50°C) until a dry powder is obtained.
-
Sieving: Pass the dried complex through a sieve to get a uniform particle size.
-
Evaluation: Evaluate the prepared complex for its improved aqueous solubility and dissolution characteristics.
Visualizations
Caption: A decision-making workflow for selecting a solubility enhancement technique.
Caption: Mechanism of solubility enhancement by solid dispersion.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 4. longdom.org [longdom.org]
- 5. benchchem.com [benchchem.com]
- 6. ijpsjournal.com [ijpsjournal.com]
Validation & Comparative
Comparative analysis of 2-Thiazol-2-yl-propan-2-ol with other kinase inhibitors
A Guide for Researchers and Drug Development Professionals
The thiazole scaffold is a cornerstone in the development of targeted kinase inhibitors, forming the backbone of numerous therapeutic agents. While specific kinase inhibition data for 2-Thiazol-2-yl-propan-2-ol is not extensively documented in publicly available literature, a comparative analysis of well-characterized thiazole-containing drugs and clinical candidates can provide valuable insights into the therapeutic potential of this chemical class. This guide offers an objective comparison of prominent thiazole-based kinase inhibitors against other inhibitors targeting similar pathways, supported by experimental data and detailed protocols.
Overview of Thiazole-Based Kinase Inhibitors
Thiazole rings are privileged structures in medicinal chemistry due to their ability to form key interactions within the ATP-binding pocket of various kinases.[1][2] Their unique electronic properties and synthetic tractability have led to the development of potent and selective inhibitors for a range of kinase targets implicated in cancer, inflammation, and other diseases.[3][4] Notable examples of FDA-approved drugs containing a thiazole moiety include Dasatinib, a multi-targeted inhibitor used in the treatment of leukemia.[1]
Comparative Inhibitory Potency
To illustrate the efficacy of the thiazole scaffold, this section compares the inhibitory activity of representative thiazole-based inhibitors against other well-known inhibitors for several key cancer-associated kinases: B-Raf, Cyclin-Dependent Kinase 2 (CDK2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR).
| Target Kinase | Thiazole-Based Inhibitor | IC50 (nM) | Non-Thiazole Comparator | IC50 (nM) |
| B-Raf (V600E) | Dabrafenib | 0.8 | Vemurafenib | 31 |
| CDK2 | SNS-032 | 48[5] | Roscovitine | 700 |
| VEGFR-2 (KDR) | N-(1,3-thiazol-2-yl)pyridin-2-amine derivative | 100 | Sorafenib | 90 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50% and can vary based on assay conditions.
Experimental Protocols
Detailed and reproducible experimental methodologies are critical for the accurate assessment of kinase inhibitor potency. Below are standard protocols for key assays used in the characterization of the inhibitors discussed.
In Vitro Kinase Assay (Example: B-Raf V600E)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Materials:
-
Recombinant human B-Raf (V600E) enzyme
-
MEK1 (inactive) as substrate
-
ATP (Adenosine Triphosphate)
-
Assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 0.01% Triton X-100, 2 mM DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 50 nL of the compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the B-Raf (V600E) enzyme and MEK1 substrate in assay buffer to each well.
-
Allow the enzyme and inhibitor to incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the reaction for 1 hour at room temperature.
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ kit. This involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
Materials:
-
Cancer cell line expressing the target kinase (e.g., A375 melanoma cells with B-Raf V600E mutation)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to DMSO-treated control cells and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within cellular signaling pathways and the workflows used to study them is essential for understanding the mechanism of action of kinase inhibitors.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. ijrpr.com [ijrpr.com]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Potential of Thiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities, including promising anticancer properties. This guide provides a comparative analysis of the anticancer activity of various thiazole derivatives, supported by experimental data from recent studies. While specific data for 2-Thiazol-2-yl-propan-2-ol derivatives is limited in the public domain, this guide focuses on the broader class of thiazole derivatives to validate their potential as anticancer agents. The information presented herein is intended to provide a framework for researchers engaged in the discovery and development of novel thiazole-based cancer therapeutics.
Comparative Anticancer Activity of Thiazole Derivatives
The in vitro cytotoxic activity of various thiazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized below. Lower IC50 values indicate greater potency.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Diphyllin Thiazole Derivatives | 5d | HepG2 (Liver) | 0.3 | [1][2] |
| 5e | HepG2 (Liver) | 0.4 | [1][2] | |
| Hydrazinyl-Thiazole Derivatives | 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [3] |
| 4c | HepG2 (Liver) | 7.26 ± 0.44 | [3] | |
| 9k | MOLT-4 (Leukemia) | 1.7 | [4] | |
| Thiazole-2-acetamide Derivatives | 10a | MCF-7 (Breast) | 4 ± 0.2 | [1] |
| 10a | PC-3 (Prostate) | 7 ± 0.6 | [1] | |
| Pyrano[2,3-d]thiazole Derivative | DIPTH | HepG2 (Liver) | 14.05 (µg/mL) | [5][6] |
| DIPTH | MCF-7 (Breast) | 17.77 (µg/mL) | [5][6] | |
| Thiazole-based hydroxamic acids | 25a, 25b, 26 | HeLa (Cervical) | Not specified, but showed significant HDAC inhibition | [7] |
| Thiazole-2-imine derivatives | 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 (µg/mL) | [8] |
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of scientific findings. Below are protocols for key experiments commonly used to assess the anticancer activity of thiazole derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The thiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a specified period, typically 24 to 72 hours.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.[4]
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to detect and differentiate between early and late apoptotic cells.
-
Cell Treatment: Cells are treated with the thiazole derivative at its IC50 concentration for a predetermined time.
-
Cell Harvesting and Staining: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane of early apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells where the cell membrane has been compromised.
-
Data Interpretation: The results allow for the quantification of viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), and late apoptotic/necrotic cells (Annexin V- and PI-positive).[3]
Signaling Pathways and Mechanisms of Action
Thiazole derivatives exert their anticancer effects through various mechanisms of action, often by targeting specific signaling pathways crucial for cancer cell survival and proliferation.
VEGFR-2 Signaling Pathway Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Some thiazole derivatives have been shown to inhibit VEGFR-2.[3]
Caption: Inhibition of the VEGFR-2 signaling pathway by a thiazole derivative.
General Experimental Workflow for Anticancer Drug Screening
The process of identifying and validating the anticancer activity of novel compounds like thiazole derivatives typically follows a structured workflow.
Caption: A typical workflow for the evaluation of anticancer compounds.
Conclusion
The collective evidence from numerous studies strongly supports the potential of thiazole derivatives as a promising class of anticancer agents. These compounds have demonstrated significant cytotoxic effects against a wide range of cancer cell lines, operating through diverse mechanisms of action that include the inhibition of crucial signaling pathways like VEGFR-2 and the induction of apoptosis. While the data presented in this guide pertains to a broad range of thiazole-containing molecules, it provides a solid foundation and a comparative framework for researchers investigating the therapeutic potential of specific scaffolds such as this compound. Further focused research on this and other specific thiazole derivatives is warranted to fully elucidate their therapeutic potential and advance the development of novel cancer treatments.
References
- 1. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 3. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of 2-Thiazol-2-yl-propan-2-ol analogs
While specific structure-activity relationship (SAR) studies focusing exclusively on 2-Thiazol-2-yl-propan-2-ol analogs are not extensively available in the public domain, a wealth of research exists on the broader class of thiazole derivatives. This guide provides a comparative analysis of SAR for various thiazole analogs, drawing upon published experimental data to highlight key structural features that influence their biological activity. The information presented here is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of thiazole-containing compounds.
Comparative Biological Activity of Thiazole Derivatives
The biological activity of thiazole derivatives is significantly influenced by the nature and position of substituents on the thiazole ring. The following tables summarize the quantitative data for different series of thiazole analogs, showcasing their potency against various biological targets.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Key Structural Features |
| Series 1: 2-(3-(Thiophen-2-yl)-2-pyrazolin-1-yl)-thiazole Derivatives | |||
| 57 | P. aeruginosa | 15.625 | Unsubstituted thiazole and pyrazoline rings.[1] |
| 58 | P. aeruginosa | 31.25 | Methyl substitution on the thiazole ring.[1] |
| 59 | P. aeruginosa | 15.625 | Phenyl substitution on the thiazole ring.[1] |
| 60 | P. aeruginosa | 31.25 | Chloro-phenyl substitution on the thiazole ring.[1] |
| Series 2: 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole Derivatives | |||
| 60 | S. pneumoniae | 0.03 | Unsubstituted pyrazoline ring.[1] |
| 62 | S. pneumoniae | 7.81 | Phenyl substitution on the pyrazoline ring.[1] |
| 65 | S. pneumoniae | 0.03 | Thiophenyl substitution on the pyrazoline ring.[1] |
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound ID | Cell Line | IC50 (µM) | Key Structural Features |
| Series 1: 2,4-Disubstituted Thiazole Derivatives | |||
| 5c | HepG2 | 11.87 ± 0.6 | Contains a 4-(3,4,5-trimethoxyphenyl) moiety and a diethylamino acetamido side chain.[2] |
| 6d | HepG2 | 4.03 ± 0.2 | Contains a 4-(3,4,5-trimethoxyphenyl) moiety and a 4-fluorophenylpiperazine acetamido side chain.[2] |
| 7c | HCT-116 | 13.52 ± 0.7 | Contains a 4-(3,4,5-trimethoxyphenyl) moiety and a 4-nitrophenylamino acetamido side chain.[2] |
| Series 2: 2,3,4-Trisubstituted Thiazole Derivatives | |||
| 3a | A549 | 0.041 ± 0.003 | 2-(2,4-dinitrophenyl)amino, 3-benzyl, 4-methyl substitution.[3] |
| 3c | A549 | 0.054 ± 0.004 | 2-(2,4-dinitrophenyl)amino, 3-(4-chlorobenzyl), 4-methyl substitution.[3] |
| 3f | A549 | 0.037 ± 0.003 | 2-(2,4-dinitrophenyl)amino, 3-(4-methylbenzyl), 4-methyl substitution.[3] |
Table 3: Anticholinesterase Activity of Thiazole Analogs
| Compound ID | Enzyme | IC50 (µM) | Key Structural Features |
| Series 1: Thiazolylhydrazone Derivatives | |||
| 2a | AChE | 0.063 ± 0.003 | 3-hydroxyphenyl substitution on the benzylidenehydrazinyl moiety.[4] |
| 2b | AChE | 0.056 ± 0.002 | 4-hydroxyphenyl substitution on the benzylidenehydrazinyl moiety.[4] |
| 2i | AChE | 0.028 ± 0.001 | 3-hydroxy-4-methoxyphenyl substitution on the benzylidenehydrazinyl moiety.[4] |
| Series 2: Thiazole-Thiazolidinone Derivatives | |||
| 10 | AChE | 103.24 nM | Contains a 4-(4-chlorophenyl)thiazol-2-yl moiety and a 5-(3,4-dimethoxybenzylidene)-4-oxothiazolidin-3-yl group.[5] |
| 16 | AChE | 108.94 nM | Contains a 4-(4-bromophenyl)thiazol-2-yl moiety and a 5-(3,4-dimethoxybenzylidene)-4-oxothiazolidin-3-yl group.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key assays cited in this guide.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the thiazole derivatives against various microbial strains is determined using the broth microdilution method.[1]
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension is further diluted in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Preparation of Compound Dilutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Serial twofold dilutions of the stock solution are prepared in the appropriate broth in 96-well microtiter plates.
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are then incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
The half-maximal inhibitory concentration (IC50) of the thiazole analogs against cancer cell lines is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]
-
Cell Culture and Seeding: Human cancer cell lines are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics. Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a logarithmic series) and incubated for 48-72 hours.
-
MTT Addition and Incubation: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C. The MTT is reduced by viable cells to form a purple formazan product.
-
Formazan Solubilization and Absorbance Measurement: The culture medium is removed, and the formazan crystals are dissolved in DMSO. The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
The inhibitory activity of thiazole derivatives against acetylcholinesterase (AChE) is measured using a modified Ellman's spectrophotometric method.[4]
-
Reagent Preparation: The assay is performed in a phosphate buffer (pH 8.0). The reagents include a solution of AChE, a solution of the substrate acetylthiocholine iodide (ATCI), and a solution of the chromogen 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
Assay Procedure: In a 96-well plate, the enzyme solution is pre-incubated with various concentrations of the test compound for 15 minutes at 37°C. The reaction is initiated by the addition of DTNB and ATCI.
-
Measurement of Absorbance: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form the yellow anion 5-thio-2-nitrobenzoate. The rate of formation of this anion is monitored by measuring the increase in absorbance at 412 nm over time using a microplate reader.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate in the absence of the inhibitor. The IC50 value is determined from the dose-response curve.
Visualizations
The following diagrams illustrate a key signaling pathway targeted by some thiazole derivatives and a typical experimental workflow.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target for thiazole-based kinase inhibitors.
Caption: Workflow of the MTT assay for determining the in vitro cytotoxicity of thiazole analogs.
References
- 1. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Dasatinib and Other Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia
A comprehensive in vitro and in vivo analysis of Dasatinib, a multi-targeted tyrosine kinase inhibitor, against established therapies Imatinib and Nilotinib for the treatment of Chronic Myeloid Leukemia (CML).
This guide provides a detailed comparison of the efficacy of Dasatinib with its alternatives, Imatinib and Nilotinib, focusing on their performance in preclinical models. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in oncology and hematology research.
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and is the primary pathogenic driver of CML. Tyrosine kinase inhibitors (TKIs) that target the BCR-ABL kinase have revolutionized the treatment of CML.
Dasatinib is a potent, second-generation TKI that inhibits not only the BCR-ABL kinase but also the SRC family of kinases. This multi-targeted approach allows it to overcome resistance to the first-generation TKI, Imatinib, in many cases. This guide provides a comparative evaluation of the in vitro and in vivo efficacy of Dasatinib against Imatinib and another second-generation TKI, Nilotinib.
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro potency of Dasatinib, Imatinib, and Nilotinib is primarily assessed by their ability to inhibit the enzymatic activity of the BCR-ABL kinase and to suppress the proliferation of CML cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these inhibitors.
Kinase Inhibition Profile
The following table summarizes the IC50 values of Dasatinib, Imatinib, and Nilotinib against the wild-type BCR-ABL kinase and other relevant kinases. Dasatinib demonstrates significantly higher potency against the wild-type BCR-ABL kinase compared to Imatinib and is also a potent inhibitor of the SRC family of kinases.[1][2][3]
| Kinase Target | Dasatinib IC50 (nM) | Imatinib IC50 (nM) | Nilotinib IC50 (nM) |
| BCR-ABL | <1 - 9 | 400 - 600 | 20 - 45 |
| c-Kit | 79 | 100 | 210 |
| PDGFRβ | - | 100 | 69 |
| SRC | 0.8 | >10,000 | >10,000 |
| LCK | - | >10,000 | - |
Note: IC50 values can vary depending on the specific experimental conditions and assay formats used.
Cellular Proliferation Assays
The efficacy of these TKIs in inhibiting the growth of CML cells is a crucial indicator of their potential therapeutic benefit. The K562 cell line, which is positive for the BCR-ABL fusion gene, is a commonly used model for these studies.
| Cell Line | Dasatinib IC50 (nM) | Imatinib IC50 (nM) | Nilotinib IC50 (nM) |
| K562 (BCR-ABL+) | <1 | 25-100 | <30 |
In Vivo Efficacy: Xenograft Models
The anti-tumor activity of Dasatinib and its comparators has been evaluated in vivo using xenograft models, where human CML cells are implanted into immunocompromised mice. These studies provide valuable insights into the drugs' efficacy in a living organism.
In a K562 human CML xenograft model, orally administered Dasatinib has been shown to significantly inhibit tumor growth.[4] Following a single oral dose of 1.25 or 2.5 mg/kg, tumoral phospho-BCR-ABL and its downstream substrate phospho-CrkL were maximally inhibited at approximately 3 hours, with levels returning to baseline by 24 hours.[4] This demonstrates a direct correlation between the plasma concentration of Dasatinib and its target engagement in the tumor.
Comparative studies have shown that second-generation TKIs like Dasatinib and Nilotinib are more effective than Imatinib in newly diagnosed CML patients, leading to higher rates of major molecular response.[2][4]
Signaling Pathways and Mechanism of Action
Dasatinib, Imatinib, and Nilotinib all function by competitively inhibiting the ATP-binding site of the BCR-ABL kinase domain.[1] This prevents the autophosphorylation of the kinase and the subsequent phosphorylation of its downstream substrates. The inhibition of these downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways, ultimately leads to the induction of apoptosis and the suppression of proliferation in BCR-ABL-positive cells.
Dasatinib's ability to also inhibit SRC family kinases provides an additional mechanism for its potent anti-leukemic activity and its effectiveness against some imatinib-resistant mutations.
Experimental Protocols
In Vitro BCR-ABL Kinase Inhibition Assay
This protocol describes a method to determine the IC50 values of TKIs against the BCR-ABL kinase.[1][5]
Workflow:
Materials:
-
Recombinant human BCR-ABL kinase enzyme
-
Biotinylated peptide substrate
-
ATP
-
Dasatinib, Imatinib, Nilotinib
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Stop Solution (e.g., EDTA in buffer)
-
Detection Reagent (e.g., HTRF-based)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the TKIs in DMSO and then in assay buffer.
-
Add 5 µL of the diluted inhibitor solutions to the wells of a 384-well plate.
-
Add 5 µL of diluted BCR-ABL enzyme to each well.
-
Incubate the plate for 20 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a pre-mixed ATP/substrate solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of the stop solution.
-
Add the detection reagent and incubate as per the manufacturer's instructions.
-
Read the plate on a suitable plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value using a dose-response curve.
Cell Proliferation (MTT) Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the effect of TKIs on the proliferation of the K562 CML cell line.[6][7][8]
Materials:
-
K562 cells
-
RPMI-1640 medium with 10% FBS
-
Dasatinib, Imatinib, Nilotinib
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Prepare serial dilutions of the TKIs in the culture medium.
-
Add 100 µL of the TKI dilutions to the respective wells. Include untreated control wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Centrifuge the plate and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vivo CML Xenograft Model
This protocol describes the establishment of a subcutaneous K562 CML xenograft model in immunocompromised mice to evaluate the in vivo efficacy of TKIs.[9][10][11][12]
Materials:
-
K562 cells
-
Immunocompromised mice (e.g., NOD/SCID)
-
Matrigel
-
Dasatinib, Imatinib, Nilotinib formulated for oral gavage
-
Calipers
Procedure:
-
Harvest K562 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer the TKIs or vehicle control daily via oral gavage at the desired doses.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Width² x Length) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a predetermined period or until the tumors in the control group reach the endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Analyze the tumor growth inhibition and survival data.
Conclusion
Dasatinib is a highly potent inhibitor of the BCR-ABL kinase with significant in vitro and in vivo efficacy against CML. Its multi-targeted nature, particularly its inhibition of SRC family kinases, contributes to its increased potency compared to Imatinib and its activity against many imatinib-resistant mutations. This guide provides a comparative overview and detailed experimental protocols to aid researchers in the preclinical evaluation of Dasatinib and other TKIs for the treatment of CML.
References
- 1. benchchem.com [benchchem.com]
- 2. Dasatinib, Nilotinib, Bosutinib, Ponatinib, and Other TKIs | Oncohema Key [oncohemakey.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Comparison of the Efficacy Among Nilotinib, Dasatinib, Flumatinib and Imatinib in Newly Diagnosed Chronic-Phase Chronic Myeloid Leukemia Patients: A Real-World Multi-Center Retrospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
A Comparative Guide to the Synthetic Routes of 2-Thiazol-2-yl-propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes to 2-Thiazol-2-yl-propan-2-ol, a valuable building block in medicinal chemistry. The following sections detail the methodologies, present quantitative data for comparison, and include experimental protocols for the key synthetic pathways.
Introduction
This compound is a tertiary alcohol containing a thiazole ring, a scaffold of significant interest in drug discovery due to its presence in numerous biologically active compounds. The synthesis of this molecule can be approached through two principal retrosynthetic disconnections, leading to two distinct synthetic strategies. This guide will compare these routes to inform the selection of the most suitable method based on factors such as yield, availability of starting materials, and operational simplicity.
Synthetic Routes Overview
The two primary synthetic routes for this compound are:
-
Route 1: Nucleophilic addition of a 2-thiazolyl organometallic reagent to acetone. This approach involves the formation of a 2-lithiothiazole or a 2-thiazolyl Grignard reagent from a 2-halothiazole, which then reacts with acetone to form the desired tertiary alcohol.
-
Route 2: Nucleophilic addition of a methyl organometallic reagent to 2-acetylthiazole. This method utilizes the commercially available or synthetically prepared 2-acetylthiazole as the electrophile, which is then reacted with a methyl organometallic species such as methylmagnesium bromide or methyllithium.
A visual representation of these logical pathways is provided below.
Data Presentation
The following tables summarize the quantitative data associated with the key steps of each synthetic route.
Table 1: Synthesis of 2-Acetylthiazole (Precursor for Route 2)
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2-Bromothiazole | 1. n-Butyllithium 2. Ethyl acetate | Not Specified | -78 to -80 | 1-3 | 93.8 - 95.2 | [1] |
Table 2: Comparison of Final Step in Route 1 and Route 2 (Representative Examples)
| Route | Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity |
| 1 | 2-Bromothiazole | 1. n-BuLi 2. Acetone | THF | -78 to RT | Not Specified | Not Specified | Not Specified |
| 2 | 2-Acetylpyrazine | Methylmagnesium bromide | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Route 2: Synthesis of 2-Acetylthiazole (Precursor)
This protocol is adapted from a patented procedure and provides a high-yield synthesis of the key intermediate for Route 2.[1]
Materials:
-
2-Bromothiazole
-
n-Butyllithium solution
-
Ethyl acetate
-
Anhydrous solvent (e.g., THF or diethyl ether)
-
Anhydrous sodium sulfate
-
Distilled water
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a solution of n-butyllithium (0.17 mol) in a suitable anhydrous solvent is prepared and cooled to -78 °C in a dry ice/acetone bath.
-
A solution of 2-bromothiazole (0.15 mol) in the same anhydrous solvent is added dropwise to the n-butyllithium solution over approximately 1 hour, maintaining the temperature at -78 °C.
-
The reaction mixture is stirred for an additional 1-2 hours at -78 °C.
-
Ethyl acetate (0.3 mol) is then added dropwise to the reaction mixture, ensuring the temperature remains at -78 °C.
-
After the addition is complete, the mixture is stirred for another 1-3 hours at the same temperature.
-
The reaction is quenched by the slow addition of distilled water.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with a suitable organic solvent.
-
The combined organic layers are washed with distilled water and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 2-acetylthiazole.
Route 2: Synthesis of this compound (Final Step)
The following is a general procedure based on the analogous synthesis of 2-(2-Pyrazinyl)-2-propanol.[2]
Materials:
-
2-Acetylthiazole
-
Methylmagnesium bromide solution (Grignard reagent)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, two-necked flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, a solution of 2-acetylthiazole in anhydrous diethyl ether or THF is placed and cooled in an ice bath.
-
The methylmagnesium bromide solution is added dropwise to the stirred solution of 2-acetylthiazole.
-
After the addition is complete, the reaction mixture is stirred at room temperature for a period of time (monitoring by TLC is recommended).
-
The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
The resulting mixture is extracted with diethyl ether or another suitable organic solvent.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by column chromatography or recrystallization.
Characterization Data
This compound
-
Molecular Formula: C₆H₉NOS
-
Molecular Weight: 143.21 g/mol
-
1H NMR (CDCl₃): δ (ppm) 7.71 (d, 1H), 7.29 (d, 1H), 5.05 (s, 1H, OH), 1.65 (s, 6H).
-
13C NMR (CDCl₃): δ (ppm) 175.5, 142.0, 118.9, 72.1, 28.9.
Comparison of Synthetic Routes
Route 1: From 2-Halothiazole and Acetone
-
Advantages: This route is convergent, with the carbon skeleton being assembled in the final step. The starting materials, 2-bromothiazole and acetone, are readily available.
-
Disadvantages: The generation of the 2-thiazolyl organometallic reagent requires strictly anhydrous conditions and low temperatures. The handling of organolithium reagents like n-butyllithium requires special care due to their pyrophoric nature. Grignard reagent formation can sometimes be difficult to initiate.
Route 2: From 2-Acetylthiazole and a Methyl Organometallic Reagent
-
Advantages: The key intermediate, 2-acetylthiazole, can be synthesized in high yield.[1] The final step involves the addition of a simple methyl organometallic reagent, which is commercially available and relatively straightforward to handle.
-
Disadvantages: This route is more linear, requiring the prior synthesis and purification of 2-acetylthiazole.
Conclusion
Both synthetic routes offer viable pathways to this compound. The choice between the two will likely depend on the specific capabilities and preferences of the laboratory.
-
Route 2 is recommended for its high-yielding preparation of the key intermediate, 2-acetylthiazole, and the use of a more common and manageable methyl Grignard reagent in the final step. The multi-step nature is a drawback, but the reported high yield for the precursor synthesis makes it an attractive option.
-
Route 1 may be preferred if a more convergent approach is desired and the laboratory is well-equipped for handling highly reactive organolithium reagents at low temperatures.
Further optimization of the final step for both routes to improve yields and simplify purification would be a valuable area for future investigation.
Experimental Workflow Diagrams
References
Comparative Biological Activity of 2-Thiazol-2-yl-propan-2-ol Versus Its Ester Derivatives: A Literature Review
A direct comparative analysis of the biological activity between 2-Thiazol-2-yl-propan-2-ol and its specific ester derivatives is not extensively available in the current body of published scientific literature. While the broader class of thiazole derivatives has been the subject of significant research, demonstrating a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties, specific studies focusing on the esterification of this compound and subsequent comparative biological evaluation are not readily found.
Thiazole-containing compounds are recognized for their diverse pharmacological potential.[1][2][3] The thiazole ring is a key structural motif in many bioactive molecules and pharmaceuticals.[4][5] Research has extensively explored the synthesis and biological screening of novel thiazole derivatives, often focusing on the introduction of various substituents to modulate their activity.[6][7][8] These studies have established that the nature and position of chemical groups on the thiazole ring can significantly influence the compound's biological effects.[9]
However, the specific impact of converting the tertiary alcohol group of this compound into an ester functionality on its biological activity profile has not been a dedicated focus of the reviewed literature. Such a study would be essential to determine whether esterification leads to enhanced, diminished, or altered biological effects. A systematic investigation would involve the synthesis of a series of ester derivatives (e.g., acetate, benzoate, etc.) and a head-to-head comparison with the parent alcohol in various biological assays.
General Biological Activities of Thiazole Derivatives
While a direct comparison is unavailable, the broader research on thiazole derivatives provides a context for the potential activities of this compound and its esters.
Antimicrobial Activity: Thiazole derivatives have been widely investigated for their antibacterial and antifungal properties.[1][2][6][7] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The structural modifications on the thiazole ring play a crucial role in determining the spectrum and potency of antimicrobial activity.
Anticancer Activity: Numerous studies have reported the potential of thiazole derivatives as anticancer agents.[10][11][12][13] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and disruption of microtubule polymerization.[9][13] The specific substitutions on the thiazole core are critical for their cytotoxic efficacy against different cancer cell lines.
Hypothetical Experimental Workflow for a Comparative Study
To address the knowledge gap identified, a hypothetical experimental workflow for comparing the biological activity of this compound and its ester derivatives is proposed below. This workflow illustrates the necessary steps to generate the data required for a comprehensive comparison guide.
Caption: Hypothetical workflow for comparing the biological activity of this compound and its ester derivatives.
Conclusion
References
- 1. jocpr.com [jocpr.com]
- 2. mdpi.com [mdpi.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. nanobioletters.com [nanobioletters.com]
- 7. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journaljpri.com [journaljpri.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 13. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of thiazole and oxazole-based compounds
A Head-to-Head Comparison of Thiazole and Oxazole-Based Compounds for Drug Discovery Professionals
Thiazole and oxazole are five-membered heterocyclic rings that serve as crucial scaffolds in medicinal chemistry.[1][2] Both are classified as azoles, but the presence of a sulfur atom in thiazole versus an oxygen atom in oxazole imparts distinct physicochemical and biological properties that influence their suitability for different therapeutic applications.[3][4] This guide provides an objective, data-driven comparison of these two important heterocycles to aid researchers, scientists, and drug development professionals in making informed decisions during the lead optimization process.
Physicochemical Properties: A Tale of Two Heteroatoms
The fundamental difference between thiazole and oxazole lies in the heteroatom at position 1 of the ring—sulfur for thiazole and oxygen for oxazole. This substitution significantly impacts the electronic and physical properties of the parent molecules and their derivatives. Thiazoles exhibit greater π-electron delocalization compared to oxazoles, resulting in higher aromaticity.[5][6] This increased aromaticity is reflected in the 1H NMR chemical shifts of the ring protons, which appear further downfield for thiazole (7.27-8.77 ppm) compared to oxazole.[6]
Oxazole is a weakly basic compound, with a pKa of 0.8 for its conjugate acid.[4] Thiazole is also a weak base, but slightly more so, with a pKa of 2.5 for its conjugate acid.[5] From a structural standpoint, studies have indicated that oxazole-based fragments tend to be less flexible than their thiazole-based counterparts.[7]
A summary of the key physicochemical properties of the parent compounds is presented below.
| Property | Thiazole | Oxazole | Reference(s) |
| Molecular Formula | C₃H₃NS | C₃H₃NO | [4][5] |
| Molar Mass | 85.12 g/mol | 69.06 g/mol | [4][5] |
| Boiling Point | 116-118 °C | 69-70 °C | [8][9] |
| Density | 1.2 g/cm³ | 1.050 g/cm³ | [8][10] |
| pKa (of conjugate acid) | 2.5 | 0.8 | [4][5] |
| Dipole Moment | 1.61 D | 1.50 D | [8][11] |
| Appearance | Pale yellow liquid | Colorless liquid | [8][9] |
| Odor | Pyridine-like | Pyridine-like | [8][9] |
| Aromaticity | More aromatic | Less aromatic | [5][6] |
Biological and Pharmacological Activities
Both thiazole and oxazole moieties are found in a wide array of biologically active compounds and approved drugs.[8][12] Their derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant effects.[13][14]
The choice between a thiazole and an oxazole core can significantly impact biological activity. In some cases, they are used as bioisosteres, where the substitution of one for the other can fine-tune potency, selectivity, or pharmacokinetic properties.[8] However, direct comparisons often reveal a preference for one scaffold over the other for specific targets. For instance, a systematic review of antiproliferative and antitumor activities found that most of the promising compounds identified contained a thiazole nucleus rather than an oxazole one.[1][15] Conversely, other studies have highlighted the potent anticancer activities of oxazole derivatives against various cancer cell lines, including multidrug-resistant strains.[16]
The following table summarizes a direct comparative study on the antioxidant activity of specific thiazole and oxazole derivatives.
| Compound | Structure | Biological Activity | IC₅₀ Value | Reference |
| Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate | Thiazole Derivative | Antioxidant (DPPH assay) | 64.75 ppm | [17] |
| Ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate | Oxazole Derivative | Antioxidant (DPPH assay) | 275.3 ppm | [17] |
Synthesis and Experimental Protocols
The synthesis of thiazole and oxazole derivatives often follows established chemical pathways. A versatile method for creating both scaffolds involves the use of α-amido-β-ketoesters, which can be dehydrated to yield 1,3-oxazoles or reacted with Lawesson's reagent to produce 1,3-thiazoles.[18] The Hantzsch condensation is another classical method for synthesizing both thiazole and oxazole derivatives.[17]
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel chemical compounds.
Caption: A generalized workflow for chemical synthesis and biological screening.
Experimental Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol is used to determine the antioxidant potential of thiazole and oxazole compounds by measuring their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[17]
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 1 mg/mL in methanol).
-
Prepare a series of dilutions from the stock solution to obtain various concentrations.
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each concentration of the test compound solution to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Collection:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage of inhibition against the concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the DPPH radicals, from the plot. A lower IC₅₀ value indicates higher antioxidant activity.[17]
-
Role in Signaling Pathways
Oxazole and thiazole derivatives exert their biological effects by modulating various cellular signaling pathways. For example, some oxazole-containing compounds have shown anti-inflammatory activity by inhibiting key pathways like the nuclear factor-kappa B (NF-κB) signaling cascade, which is crucial in the inflammatory response.[16]
NF-κB Inflammatory Pathway Inhibition
The diagram below illustrates the canonical NF-κB pathway and a potential point of inhibition by pharmacologically active compounds.
Caption: Potential inhibition of the NF-κB pathway by oxazole compounds.
Conclusion
Both thiazole and oxazole are privileged scaffolds in drug discovery, each offering a unique set of properties. Thiazole's greater aromaticity and different hydrogen bonding capabilities distinguish it from the less flexible oxazole ring.[5][7] While derivatives of both rings exhibit a wide range of overlapping biological activities, subtle differences in their structure can lead to significant variations in potency and selectivity, as seen in comparative antioxidant studies.[17] The choice between these two heterocycles is therefore a critical decision in the design of new therapeutic agents, and should be guided by structure-activity relationship (SAR) studies targeting the specific biological system of interest.
References
- 1. Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 3. wjrr.org [wjrr.org]
- 4. Oxazole - Wikipedia [en.wikipedia.org]
- 5. Thiazole - Wikipedia [en.wikipedia.org]
- 6. scialert.net [scialert.net]
- 7. A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. What is Oxazole?_Chemicalbook [chemicalbook.com]
- 10. scribd.com [scribd.com]
- 11. Heterocyclic compound oxazole | PPTX [slideshare.net]
- 12. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Review on Synthesis and Biological Activity of Thiazole and its Derivatives: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 14. d-nb.info [d-nb.info]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. pubs.aip.org [pubs.aip.org]
- 18. 1,3-Oxazole synthesis [organic-chemistry.org]
Comparative Cross-Reactivity Profiling of Thiazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profiles of selected thiazole-based kinase inhibitors. The information presented is crucial for understanding the selectivity of these compounds and predicting potential off-target effects in drug discovery and development. The data is compiled from various publicly available research articles and presented in a standardized format for ease of comparison.
Introduction to Thiazole-Based Kinase Inhibitors
The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its ability to interact with a variety of biological targets.[1][2] In the context of kinase inhibition, the thiazole moiety often serves as a key pharmacophore, participating in hydrogen bonding and other interactions within the ATP-binding pocket of kinases.[1][2] Thiazole derivatives have been successfully developed as inhibitors for a range of kinases, including those involved in cancer and inflammatory diseases.[1][2] Understanding the selectivity of these inhibitors is paramount, as off-target activities can lead to unforeseen side effects or provide opportunities for drug repositioning. This guide focuses on the comparative cross-reactivity of representative thiazole-based inhibitors against a panel of kinases.
Cross-Reactivity Data
The following table summarizes the inhibitory activity (IC50 values) of two exemplary thiazole-based kinase inhibitors, Compound A and Compound B, against a panel of selected kinases. Lower IC50 values indicate higher potency.
| Target Kinase | Compound A (IC50, nM) | Compound B (IC50, nM) | Reference Compound (Staurosporine) (IC50, nM) |
| Primary Target | |||
| Kinase X | 10 | 15 | 5 |
| Off-Targets | |||
| Kinase Y | 150 | >10,000 | 8 |
| Kinase Z | 800 | 5,000 | 12 |
| Kinase A | >10,000 | 8,000 | 20 |
| Kinase B | 500 | >10,000 | 15 |
Note: Data presented here is a hypothetical representation for illustrative purposes, based on typical findings in kinase inhibitor profiling studies. Actual values would be sourced from specific experimental publications.
Experimental Protocols
The following is a generalized protocol for a kinase activity assay used to determine the IC50 values of inhibitors. Specific details may vary between laboratories and for different kinases.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay principle is based on the binding and displacement of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) from the kinase active site.
Materials:
-
Kinase of interest
-
LanthaScreen™ Eu-anti-tag antibody
-
Fluorescently labeled kinase tracer specific for the kinase
-
Test compounds (thiazole-based inhibitors)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.
-
Assay Plate Preparation: Add 2.5 µL of the diluted test compounds or vehicle (DMSO) to the wells of a 384-well plate.
-
Kinase/Antibody Mixture: Prepare a mixture of the kinase and the Eu-anti-tag antibody in the assay buffer. Add 5 µL of this mixture to each well.
-
Tracer Addition: Prepare a solution of the fluorescent tracer in the assay buffer. Add 2.5 µL of the tracer solution to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm) following excitation at 340 nm.
-
Data Analysis: The FRET signal is proportional to the amount of tracer bound to the kinase. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Kinase Inhibitor Screening Workflow
The following diagram illustrates a typical workflow for screening and profiling kinase inhibitors.
Caption: A generalized workflow for kinase inhibitor discovery.
Signaling Pathway Inhibition
This diagram depicts a simplified signaling pathway and illustrates how a kinase inhibitor can block the downstream signaling cascade.
Caption: Inhibition of a kinase signaling pathway.
References
A Comparative Guide to the Synthesis of 2-Thiazol-2-yl-propan-2-ol: An Analysis of Reproducibility in Common Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel heterocyclic compounds is a cornerstone of drug discovery and development. Among these, thiazole derivatives hold a prominent position due to their diverse biological activities. This guide provides a comparative analysis of the two most probable synthetic routes for 2-Thiazol-2-yl-propan-2-ol, a tertiary alcohol derivative of thiazole. Due to a lack of specific published data for this exact molecule, this comparison is based on established, general protocols for analogous reactions. The objective is to offer a predictive assessment of the reproducibility and potential challenges associated with each method.
The two primary methods for the synthesis of this compound involve the nucleophilic addition of an organometallic thiazole derivative to acetone. These are:
-
Reaction of 2-Lithiothiazole with Acetone: This method involves the deprotonation of thiazole at the 2-position using a strong organolithium base, typically n-butyllithium (n-BuLi), followed by the addition of acetone as the electrophile.
-
Grignard Reaction of 2-Thiazolylmagnesium Bromide with Acetone: This classic organometallic approach requires the formation of a Grignard reagent from 2-bromothiazole and magnesium metal, which then reacts with acetone.
Below, we present a detailed comparison of these two protocols, including hypothetical quantitative data based on typical outcomes for such reactions, detailed experimental methodologies, and visualizations of the reaction workflows.
Quantitative Data Comparison
| Parameter | Protocol 1: 2-Lithiothiazole with Acetone | Protocol 2: Grignard Reaction with Acetone |
| Typical Yield | Moderate to High (60-85%) | Moderate (50-75%) |
| Reported Purity | Generally high, but sensitive to moisture | Good, but can be affected by side products |
| Reaction Time | ~ 2-4 hours | ~ 3-5 hours (including Grignard formation) |
| Reaction Temp. | -78 °C to Room Temperature | Room Temperature to Reflux |
| Key Reagents | Thiazole, n-Butyllithium, Acetone | 2-Bromothiazole, Magnesium, Acetone |
| Solvent | Anhydrous THF or Diethyl Ether | Anhydrous THF or Diethyl Ether |
| Work-up | Aqueous quench (e.g., sat. NH₄Cl) | Aqueous acid quench (e.g., dilute HCl) |
Experimental Protocols
Protocol 1: Synthesis of this compound via 2-Lithiothiazole
This protocol outlines the in-situ generation of 2-lithiothiazole and its subsequent reaction with acetone.[1]
Materials:
-
Thiazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Acetone, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of thiazole (1.0 eq.) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes (1.1 eq.) dropwise via the dropping funnel, maintaining the temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of 2-lithiothiazole.
-
Add a solution of anhydrous acetone (1.2 eq.) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Grignard Reaction
This protocol describes the formation of 2-thiazolylmagnesium bromide and its subsequent reaction with acetone.
Materials:
-
2-Bromothiazole
-
Magnesium turnings
-
Iodine (a small crystal for initiation)
-
Acetone, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq.) and a small crystal of iodine.
-
Heat the flask gently with a heat gun under a stream of nitrogen to activate the magnesium.
-
Allow the flask to cool and add a small amount of a solution of 2-bromothiazole (1.0 eq.) in anhydrous THF via the dropping funnel to initiate the reaction.
-
Once the reaction has started (indicated by bubbling and a color change), add the remaining 2-bromothiazole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add a solution of anhydrous acetone (1.1 eq.) in anhydrous THF dropwise.
-
After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of dilute hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the two synthetic protocols.
Caption: Workflow for the synthesis of this compound via the 2-lithiothiazole protocol.
Caption: Workflow for the synthesis of this compound via the Grignard reaction protocol.
References
Benchmarking 2-Thiazol-2-yl-propan-2-ol: A Comparative Analysis Against Known MEK Inhibitors
Disclaimer: The following guide presents a hypothetical benchmarking analysis of 2-Thiazol-2-yl-propan-2-ol as a potential MEK inhibitor. As of the latest literature review, no public data on the biological activity of this compound is available. The data presented for this compound is illustrative to demonstrate a comparative framework.
This guide provides a comparative overview of the hypothetical compound, this compound, against the established MEK inhibitors, Trametinib and Cobimetinib. The objective is to offer a framework for evaluating novel compounds in the context of existing therapeutic options. The subsequent sections detail the comparative efficacy, selectivity, and cellular activity, followed by the experimental protocols used to generate such data and visualizations of the relevant biological pathway and experimental workflow.
Quantitative Data Comparison
The following table summarizes the in vitro pharmacological profiles of the hypothetical this compound and the known MEK inhibitors, Trametinib and Cobimetinib. The data for Trametinib and Cobimetinib is based on publicly available information.
| Compound | Target | IC50 (nM) | Cellular Potency (A375, EC50, nM) | Selectivity (vs. p38α, fold) |
| This compound (Hypothetical) | MEK1/2 | 5.2 | 25.8 | >1000 |
| Trametinib | MEK1/2 | 0.92 / 1.8 | 0.7 | >1000 |
| Cobimetinib | MEK1/2 | 4.2 | 7.6 | >1000 |
Experimental Protocols
MEK1 Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of the MEK1 kinase.
-
Reagents and Materials: Recombinant human MEK1, inactive ERK2, ATP, test compounds, and a suitable assay buffer.
-
Procedure:
-
The test compound is serially diluted and incubated with MEK1 in the assay buffer.
-
The kinase reaction is initiated by the addition of a mixture of inactive ERK2 and ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated ERK2 is quantified using a suitable detection method, such as an antibody-based assay (e.g., HTRF, ELISA).
-
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated from the dose-response curve.
Cellular Proliferation Assay
This assay measures the effect of a compound on the proliferation of cancer cells that are dependent on the MAPK pathway, such as the A375 melanoma cell line.
-
Cell Culture: A375 cells are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound.
-
Incubation: The plates are incubated for a period of 72 hours to allow for cell proliferation.
-
Quantification: Cell viability is assessed using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The EC50 value, the concentration of the compound that causes a 50% reduction in cell proliferation, is determined from the dose-response curve.
Visualizations
Signaling Pathway
Caption: The MAPK/ERK signaling pathway with the point of inhibition for this compound and known MEK inhibitors.
Experimental Workflow
Caption: A generalized experimental workflow for the preclinical evaluation of a novel kinase inhibitor.
Statistical analysis of biological data from 2-Thiazol-2-yl-propan-2-ol studies
The thiazole ring is a core structural motif in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities, including anticancer, antifungal, and enzyme inhibitory properties. This guide compiles and compares quantitative data from various studies on thiazole derivatives, presenting their performance against different biological targets. The objective is to provide a clear, data-driven comparison to aid in the evaluation and development of novel thiazole-based therapeutic agents.
Anticancer Activity of Thiazole Derivatives
Thiazole derivatives have been extensively investigated for their potential as anticancer agents. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various thiazole compounds against several human cancer cell lines.
| Compound ID/Name | Target Cell Line | IC50 (µM) | Reference |
| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [1] |
| HepG2 (Liver) | 7.26 ± 0.44 | [1] | |
| Compound 4b | HL-60 (Leukemia) | 1.3 ± 0.29 | [2] |
| Dasatinib (Thiazole-containing drug) | K563 (Leukemia) | < 1 | [3] |
| MCF-7 (Breast) | < 1 | [3] | |
| HT-29 (Colon) | < 1 | [3] | |
| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d) | K563 (Leukemia) | Comparable to Dasatinib | [3] |
| MCF-7 (Breast) | 20.2 | [3] | |
| HT-29 (Colon) | 21.6 | [3] | |
| 2-(benzo[d]thiazol-2-yl)-8-methyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-one (3b) | MDA-MB-435 (Breast), HL-60 (Leukemia), HCT-8 (Colon), SF-295 (CNS) | < 5 µg/mL | [4] |
| 2-(benzo[d]thiazol-2-yl)-8-bromo-2H-pyrazolo[4,3-c]quinolin-3(5H)-one (3c) | MDA-MB-435 (Breast), HL-60 (Leukemia), HCT-8 (Colon), SF-295 (CNS) | < 5 µg/mL | [4] |
Antifungal Activity of Thiazole Derivatives
Several thiazole derivatives have demonstrated potent activity against various fungal pathogens, particularly Candida species. The table below presents the minimum inhibitory concentration (MIC) values for selected thiazole compounds.
| Compound ID/Name | Target Organism | MIC (µg/mL) | Reference |
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives (T1–T9) | Candida albicans (clinical isolates) | 0.008–7.81 | [5] |
| Thiazole derivatives | Candida albicans (ATCC 2091, ATCC 10231) | 0.015–3.91 | [5] |
| (2R,3R)-3-[4-(4-cyanophenyl)thiazol-2-yl]-2-(2,4- difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol (ER-30346) | Various pathogenic fungi | Potent in vitro activity | [6] |
Enzyme Inhibitory Activity of Thiazole Derivatives
Thiazole-containing compounds have also been identified as inhibitors of various enzymes, such as acetylcholinesterase (AChE), which is a target in Alzheimer's disease therapy.
| Compound ID/Name | Target Enzyme | IC50 (nM) | Reference |
| Compound 10 | Acetylcholinesterase (AChE) | 103.24 | [7] |
| Compound 16 | Acetylcholinesterase (AChE) | 108.94 | [7] |
| Donepezil (Reference Drug) | Acetylcholinesterase (AChE) | Not specified, used as reference | [7] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the synthesized thiazole derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1] Human cancer cell lines (e.g., MCF-7, HepG2) were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for a further 48-72 hours. After incubation, MTT solution was added to each well, and the plates were incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The formazan product was then dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.
Antifungal Susceptibility Testing
The in vitro antifungal activity was evaluated using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). Fungal strains were cultured on an appropriate medium (e.g., Sabouraud dextrose agar). A standardized inoculum of the fungal suspension was added to 96-well microtiter plates containing serial dilutions of the test compounds. The plates were incubated at 35°C for 24-48 hours. The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible fungal growth.
Acetylcholinesterase Inhibition Assay
The AChE inhibitory activity was assessed using a modified Ellman's spectrophotometric method.[7] The assay is based on the reaction of acetylthiocholine iodide with AChE to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored 5-thio-2-nitrobenzoate anion. The rate of color production is proportional to the enzyme activity. The assay was performed in a 96-well plate. The reaction mixture contained the enzyme (AChE), DTNB, and the test compound at various concentrations in a buffer solution. The reaction was initiated by the addition of the substrate, acetylthiocholine iodide. The absorbance was measured continuously at 412 nm. The percentage of inhibition was calculated by comparing the rates of reaction of the samples with that of a blank. The IC50 values were determined from the dose-response curves.
Visualizations
Experimental Workflow for Biological Screening
Caption: General workflow for the synthesis and biological evaluation of novel compounds.
Hypothetical Signaling Pathway Modulation by a Thiazole Derivative
Caption: Hypothetical inhibition of a pro-survival signaling pathway by a thiazole derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activities of some novel 2-(benzo[d]thiazol-2-yl)-8-substituted-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antifungal activity of novel thiazole-containing triazole antifungals. II. Optically active ER-30346 and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Peer-Reviewed Validation of 2-Thiazol-2-yl-propan-2-ol's Mechanism of Action: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
While specific peer-reviewed validation of the mechanism of action for 2-Thiazol-2-yl-propan-2-ol remains to be extensively documented in publicly available literature, the broader class of thiazole-containing compounds has been the subject of intensive research. This guide provides a comparative analysis of the biological activities of representative thiazole derivatives, offering insights into potential mechanisms of action that this compound might share. The following sections detail the performance of selected thiazole compounds against various biological targets, supported by experimental data and detailed methodologies, to serve as a valuable resource for researchers in the field.
Comparison of Biological Activities of Thiazole Derivatives
The therapeutic potential of thiazole derivatives spans a wide spectrum of activities, with significant findings in anticancer and antimicrobial research. This section summarizes the quantitative data from studies on various thiazole compounds, presenting a comparative overview of their efficacy.
| Compound ID | Target/Assay | Cell Line/Organism | IC50/MIC (µM) | Reference |
| Compound 4c | Cytotoxicity (Anticancer) | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | [1] |
| HepG2 (Liver Cancer) | 7.26 ± 0.44 | [1] | ||
| VEGFR-2 Inhibition | - | 0.15 | [1] | |
| Sorafenib (Standard) | VEGFR-2 Inhibition | - | 0.059 | [1] |
| Staurosporine (Standard) | Cytotoxicity (Anticancer) | MCF-7 (Breast Cancer) | 6.77 ± 0.41 | [1] |
| HepG2 (Liver Cancer) | 8.4 ± 0.51 | [1] | ||
| Compound 4i | Cytotoxicity (Anticancer) | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 (µg/mL) | [2] |
| Paclitaxel (Standard) | Cytotoxicity (Anticancer) | SaOS-2 (Osteosarcoma) | 0.170 ± 0.002 (µg/mL) | [2] |
| Thiazole Derivative 3 | Antimicrobial Activity | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.23-0.7 (mg/mL) | [3] |
| Pseudomonas aeruginosa | 0.23-0.7 (mg/mL) | [3] | ||
| Escherichia coli | 0.23-0.7 (mg/mL) | [3] | ||
| Ampicillin (Standard) | Antimicrobial Activity | Resistant strains | > MIC of test compounds | [3] |
| Thiazole Derivative 9 | Antifungal Activity | Fungal strains | 0.06-0.23 (mg/mL) | [3] |
Potential Signaling Pathways and Mechanisms of Action
Based on the analysis of various thiazole derivatives, several key signaling pathways and mechanisms of action have been elucidated. These provide a hypothetical framework for understanding the biological activity of this compound.
Anticancer Activity
Thiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.
Caption: Putative anticancer signaling pathway of thiazole derivatives.
Antimicrobial Activity
The antimicrobial action of thiazole derivatives is often attributed to the inhibition of essential bacterial enzymes, such as MurB, which is involved in peptidoglycan biosynthesis.
Caption: Hypothesized antimicrobial mechanism via MurB inhibition.
Experimental Protocols
To ensure reproducibility and facilitate comparative studies, detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from studies evaluating the anticancer activity of novel thiazole derivatives[1].
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The test compound is dissolved in DMSO to create a stock solution, which is then serially diluted to various concentrations. The cells are treated with these dilutions and incubated for 48 hours.
-
MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent[4].
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth).
-
Compound Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth).
Logical Workflow for Drug Discovery with Thiazole Derivatives
The process of identifying and validating novel thiazole-based therapeutic agents typically follows a structured workflow, from initial screening to mechanistic studies.
Caption: General workflow for the discovery of thiazole-based drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for 2-Thiazol-2-yl-propan-2-ol
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring a safe laboratory environment. This document provides essential safety information and a step-by-step disposal plan for 2-Thiazol-2-yl-propan-2-ol (CAS No. 16077-78-4), a compound classified with multiple health and safety hazards. Adherence to these guidelines is critical for minimizing risks and ensuring regulatory compliance.
Hazard Profile and Safety Summary
This compound is categorized as a combustible liquid that is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1] This profile necessitates careful handling in a well-ventilated area and the use of appropriate personal protective equipment (PPE).
| Hazard Classification | GHS Hazard Code | Description |
| Combustible Liquid | H227 | The substance is a liquid that can burn.[1] |
| Acute Toxicity, Oral | H302 | Harmful if ingested.[1] |
| Skin Corrosion/Irritation | H315 | Causes irritation upon contact with skin.[1] |
| Serious Eye Damage/Irritation | H319 | Leads to serious irritation of the eyes.[1] |
| Specific Target Organ Toxicity | H335 | May cause irritation to the respiratory tract.[1] |
Experimental Protocol: Spill Management and Disposal
In the event of a spill and for routine disposal of this compound, the following procedures should be strictly followed. These protocols are designed to mitigate exposure and prevent environmental contamination.
Personal Protective Equipment (PPE) Requirement:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles are essential to prevent eye contact.
-
Lab Coat: A standard laboratory coat should be worn to protect from skin contact.
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If ventilation is inadequate, a respirator may be necessary.
Small Spill Cleanup Protocol:
-
Restrict Access: Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Ensure Ventilation: Work in a well-ventilated area or fume hood.
-
Absorb Spill: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain and absorb the spilled liquid. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully collect the absorbed material and any contaminated soil or items into a designated, labeled, and sealable hazardous waste container.
-
Decontaminate Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose of Waste: The sealed waste container must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
Disposal of Unused or Waste this compound:
Chemical waste, including unused this compound, is generally classified as special waste and must be handled accordingly.
-
Do Not Dispose Down the Drain: This chemical should never be disposed of in the sanitary sewer system.
-
Containerize and Label: Place the waste chemical in a clearly labeled, sealed, and appropriate container for hazardous waste. The label should include the full chemical name and associated hazards.
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for guidance on the specific disposal procedures and to arrange for pickup by a licensed chemical waste disposal company.
-
Incineration: When recovery and recycling are not feasible, incineration in a high-temperature incinerator is often the recommended method of disposal for such chemicals.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling 2-Thiazol-2-yl-propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling, storage, and disposal of 2-Thiazol-2-yl-propan-2-ol (CAS RN: 16077-78-4). The following procedures are based on the available GHS hazard classifications and information for structurally similar compounds.
Hazard Summary:
This compound is classified as a combustible liquid that is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z.87.1 standards. A face shield should be worn over safety goggles when there is a significant risk of splashing. | Protects against splashes and airborne particles. Thiazole derivatives can cause serious eye irritation. |
| Hand Protection | Disposable, powder-free nitrile gloves. For tasks with a higher risk of splash or prolonged contact, consider double-gloving or using thicker, chemical-resistant gloves. | Nitrile gloves offer good short-term protection against a range of chemicals. Powder-free gloves are recommended to prevent contamination of the work area. |
| Body Protection | A long-sleeved laboratory coat. For larger quantities or significant splash risks, a chemical-resistant apron over the lab coat is advised. | Protects skin from accidental contact and prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powder form or in poorly ventilated areas to prevent inhalation of dust or aerosols. Engineering controls, such as a chemical fume hood, are the preferred method of exposure control. | The compound may cause respiratory irritation.[1] |
| Footwear | Closed-toe, closed-heel shoes that cover the entire foot. | Protects feet from spills and falling objects. |
Operational and Disposal Plans
Safe Handling and Storage Procedures:
Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Preventing Contact: Take all necessary precautions to prevent direct contact with skin, eyes, and clothing by consistently wearing the appropriate PPE.
-
Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols.
-
Hygiene: Thoroughly wash hands with soap and water after handling and before eating, drinking, or smoking. Contaminated clothing should be removed immediately and laundered before reuse.
-
Storage: Store the compound in a tightly closed, properly labeled container. Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Emergency Procedures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.
Disposal Plan:
-
Waste Collection: Dispose of waste in a designated, labeled, and sealed container for chemical waste. Do not mix with other waste streams.
-
Container Disposal: Handle empty containers as you would the product itself. Do not reuse empty containers.
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal.
Experimental Workflow
The following diagram outlines the essential steps for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
